Benzethonium chloride

Catalog No.
S520858
CAS No.
121-54-0
M.F
C27H42NO2.Cl
C27H42ClNO2
M. Wt
448.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzethonium chloride

CAS Number

121-54-0

Product Name

Benzethonium chloride

IUPAC Name

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride

Molecular Formula

C27H42NO2.Cl
C27H42ClNO2

Molecular Weight

448.1 g/mol

InChI

InChI=1S/C27H42NO2.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H/q+1;/p-1

InChI Key

UREZNYTWGJKWBI-UHFFFAOYSA-M

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)
VERY SOL IN WATER GIVING FOAMY, SOAPY SOLN; SOL IN ALC, ACETONE, CHLOROFORM
SLIGHTLY SOL IN ETHER
Solubility in water: very good

Synonyms

Bencetonium Chloride, Benzethonium, Benzethonium Chloride, Chloride, Bencetonium, Chloride, Benzethonium, Formula Magic, Hyamine 1622, Magic, Formula, Orchid Fresh II, Phemeride, Phemerol, Phemethryn, Puri Clens, Puri-Clens, PuriClens, Quatrachlor, Solamin

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Benzethonium Chloride: Mechanisms of Action Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Mechanism of Action

Benzethonium chloride functions as a cationic surfactant with potent activity against bacteria, fungi, and viruses [1] [2]. Its mechanism is primarily physical, involving disruption of microbial membrane integrity.

Molecular Process of Membrane Disruption

The following diagram illustrates the sequential mechanism of antimicrobial action:

G Start 1. Electrostatic Attraction A Positively charged quaternary ammonium head group Start->A B Negatively charged microbial cell membrane components A->B C 2. Membrane Integration B->C D Hydrophobic alkyl chain integrates into lipid bilayer C->D E 3. Loss of Membrane Integrity D->E F Increased membrane permeability E->F G 4. Cellular Content Leakage F->G H Leakage of ions, nucleotides, and essential molecules G->H I 5. Additional Effects H->I J Protein denaturation and inhibition of DNA synthesis I->J End Cell Death J->End

Diagram Caption: Sequential mechanism of this compound antimicrobial action through membrane disruption.

The amphiphilic structure enables multiple destructive processes [1]:

  • Electrostatic attraction between cationic quaternary ammonium group and negatively charged microbial cell surfaces
  • Membrane integration via hydrophobic interactions with lipid bilayer fatty acid chains
  • Conformational disruption of membrane structure leading to increased permeability
  • Vital content leakage including ions, nucleotides, and small molecules causing osmotic imbalance
  • Protein denaturation through disruption of hydrogen bonds and hydrophobic interactions
  • DNA synthesis inhibition via nucleic acid interactions impairing replication machinery

Emerging Anticancer Mechanisms

Recent studies reveal this compound exhibits broad-spectrum antitumor activity through multiple distinct signaling pathways in various cancers.

Key Signaling Pathways in Cancer Inhibition

The compound demonstrates multimodal mechanisms across different cancer types:

G cluster_STAT3 STAT3 Pathway Inhibition cluster_P53 P53 Signaling Pathway Activation cluster_Other Additional Mechanisms BZN This compound (BZN) STAT3 Direct binding to STAT3 SH2 domain BZN->STAT3 P53 Modulation of P53 signaling BZN->P53 ERK Repression of ERK1/2 signaling BZN->ERK Dimerization Inhibition of STAT3 dimerization STAT3->Dimerization Nuclear Prevention of nuclear translocation of p-STAT3 Dimerization->Nuclear MCL1 Downregulation of MCL-1 expression Nuclear->MCL1 Apoptosis1 Mitochondrial-mediated apoptosis MCL1->Apoptosis1 CellCycle Cell cycle regulation P53->CellCycle Apoptosis2 Apoptosis induction P53->Apoptosis2 EMT EMT signaling pathway regulation P53->EMT ERStress Induction of ER stress P38 Regulation of p38 phosphorylation

Diagram Caption: Multiple anticancer mechanisms of this compound through different signaling pathways.

Quantitative Anticancer Efficacy Data

Table 1: Efficacy of this compound in Various Cancer Models

Cancer Type Cell Lines/Models Key Targets/Pathways Effective Concentration Observed Effects
Head and Neck Squamous Cell Carcinoma (HNSCC) CAL27, FaDu, MOC1 mouse model STAT3/MCL-1 apoptosis pathway [3] [4] 2-3 μM (colony formation); 30-45 μM (apoptosis) [3] [4] Inhibited proliferation, induced apoptosis, suppressed tumor growth [3] [4]
Non-Small Cell Lung Cancer (NSCLC) H1975, A549, H1299, HCC827 P53 signaling pathway [5] [6] 2-8 μM (dose-dependent) [5] [6] Cell cycle arrest, apoptosis, enhanced gefitinib sensitivity [5] [6]
Osteosarcoma In vitro models ERK1/2 signaling repression [3] Not specified Inhibited proliferation, migration, and invasion [3]
Hepatocellular Carcinoma Rat model (in vivo) Caspase-3-mediated apoptosis [3] Combined with endoxan Significant apoptosis increase, tumor reduction [3]

Experimental Protocols and Methodologies

Key Assays for Evaluating Anticancer Activity

Table 2: Experimental Methods for Assessing this compound Efficacy

Assay Type Protocol Overview Key Parameters Measured Application in BZN Research
Cell Viability (CCK-8) Cells seeded in 96-well plates, treated with BZN, incubated with CCK-8 reagent, absorbance measured at 450nm [3] [5] Half-maximal inhibitory concentration (IC50), proliferation inhibition [3] [5] Dose-response curves across multiple cancer cell lines [3] [5]
Colony Formation 500-1000 cells/well in 6-well plates, BZN treatment for 6-7 days, methanol fixation, crystal violet staining [3] [5] Colony counts (>50 cells), survival fraction [3] [5] Long-term proliferative capacity after BZN exposure [3] [5]
Apoptosis Assay (Flow Cytometry) Annexin V-APC/PI staining, flow cytometry analysis (FACSCalibur/NovoExpress) [3] [5] Apoptotic cell percentage (early/late apoptosis) [3] [5] Mitochondrial-mediated apoptosis confirmation [3] [5]
Wound Healing/Migration Uniform scratch with pipette tip, BZN treatment, wound area measurement at 0, 12, 18h [3] Migration rate, wound closure percentage [3] Inhibition of cell migration capacity [3]
Transwell Migration Cells in serum-free medium in upper chamber, complete medium in lower chamber, BZN treatment, crystal violet staining [3] Migrated cell count in random fields [3] Direct migration inhibition quantification [3]
Cell Cycle Analysis Ethanol fixation, PI staining, flow cytometry [5] Cell distribution across G0/G1, S, G2/M phases [5] Cell cycle arrest induction [5]
Experimental Workflow for Anticancer Mechanism Studies

G Start Cell Culture Multiple cancer cell lines A Viability Screening (CCK-8 Assay) Start->A B IC50 Determination Dose-response curves A->B C Functional Assays B->C D Mechanistic Investigations C->D C1 Colony Formation Long-term proliferation C->C1 C2 Apoptosis Assay Annexin V/PI staining C->C2 C3 Migration Assays Wound healing, Transwell C->C3 C4 Cell Cycle Analysis PI staining, flow cytometry C->C4 E Pathway Validation Molecular techniques D->E D1 Protein Analysis Western blot, p-STAT3, MCL-1 D->D1 D2 Gene Expression qRT-PCR, RNA sequencing D->D2 D3 Binding Studies STAT3 SH2 domain interaction D->D3 End Therapeutic Potential Assessment E->End E1 In Vivo Models Subcutaneous tumor models E->E1 E2 Inhibitor Studies Pathway-specific inhibitors E->E2 E3 Combination Therapy Synergy with standard drugs E->E3

Diagram Caption: Comprehensive experimental workflow for investigating this compound's anticancer mechanisms.

Research Implications and Future Directions

This compound represents a promising drug repurposing candidate with multiple advantageous characteristics. As an FDA-approved compound with known safety profile, it offers potential acceleration in therapeutic development [3] [5]. Its multimodal mechanisms—simultaneously targeting STAT3, p53, and other pathways—may help overcome drug resistance common in cancer therapy [3] [5]. The ability to enhance efficacy of existing targeted therapies like EGFR-TKIs presents significant clinical potential for combination regimens [5].

Future research should prioritize mechanism refinement to precisely elucidate binding interactions with STAT3 and other targets, comprehensive toxicological profiling specific to anticancer dosing, and systematic combination studies with standard chemotherapeutic and targeted agents. Translation to more complex in vivo models will be essential for validating therapeutic potential and establishing appropriate dosing regimens for potential clinical application.

References

Current Research: Antitumor Mechanisms and Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies have identified BZN as a broad-spectrum antitumor agent, with two primary anticancer mechanisms proposed for different cancer types, as summarized in the table below.

Proposed Mechanism Key Molecular Targets & Effects Cancer Models Studied Selected Experimental Data
STAT3 Pathway Inhibition [1] Binds to STAT3's SH2 domain; inhibits dimerization & nuclear translocation; ↓ p-STAT3; ↓ MCL-1; induces mitochondrial apoptosis [1] HNSCC (FaDu, CAL27 cells), mouse model (MOC1 cells) [1] IC₅₀ (Cell viability): ~3.8 µM (FaDu, 48h) [2]. In vivo: 5 mg/kg inhibited xenograft growth (SCID mice) [3].
p53 Signaling Pathway Modulation [4] Regulates cell cycle, apoptosis, and EMT signaling; specific molecular targets not fully defined [4] Non-small cell lung cancer (H1975, A549, H1299, HCC827 cells) [4] Synergy with Gefitinib: Combined with 10 µM Gefitinib, 10 µM BZN induced significant apoptosis in H1975 cells [4].

The following diagram illustrates the two proposed antitumor mechanisms of action of Benzethonium Chloride (BZN) based on recent studies:

G cluster_pathway1 Mechanism in HNSCC (Proposed) cluster_pathway2 Mechanism in NSCLC (Proposed) BZN This compound (BZN) SH2 SH2 Domain (Binding Site) BZN->SH2 Binds to P53 p53 Signaling Pathway BZN->P53 Modulates STAT3 STAT3 Protein STAT3->SH2 Dimer Inhibits Dimerization & Nuclear Translocation SH2->Dimer MCL1 ↓ MCL-1 Expression Dimer->MCL1 Apoptosis1 Induces Mitochondrial Apoptosis MCL1->Apoptosis1 Reg Regulates Cell Cycle, Apoptosis, and EMT P53->Reg Apoptosis2 Induces Apoptosis Reg->Apoptosis2

Figure 1: Proposed antitumor mechanisms of this compound (BZN).

Key Experimental Protocols in Current Research

The following methodologies are commonly used in contemporary studies to evaluate BZN's antitumor activity.

Cell Viability and Proliferation Assays
  • Cell Lines: Studies frequently use human cancer cell lines like HNSCC's FaDu and CAL27, or NSCLC's H1975, A549 [1] [4].
  • Procedure: Cells are seeded in 96-well plates and treated with a range of BZN concentrations. After incubation, cell viability is measured using reagents like CCK-8, which produces a colorimetric change read at 450 nm [1] [4].
  • Data Analysis: Absorbance data is used to generate dose-response curves and calculate half-maximal inhibitory concentration (IC₅₀) values [4].
Apoptosis Analysis
  • Method: Flow cytometry-based detection using an Annexin V-APC/PI or Annexin V-FITC/PI staining kit [1] [4].
  • Procedure: After BZN treatment, cells are collected, stained with Annexin V and PI, and analyzed. This distinguishes live, early apoptotic, late apoptotic, and necrotic cell populations [1] [4].
Colony Formation Assay
  • Purpose: Measures long-term cell reproductive viability post-treatment [1] [4].
  • Procedure: A low density of cells is seeded, treated with BZN, and then allowed to grow for 1-2 weeks. Colonies are fixed, stained with crystal violet, and counted [1] [4].
Cell Cycle Analysis
  • Method: Flow cytometry analysis of DNA content [4].
  • Procedure: After treatment, cells are fixed, treated with RNase, and stained with Propidium Iodide (PI). The DNA content of cells is measured to determine the percentage in G0/G1, S, and G2/M phases [4].

Established Uses and Safety Profile

Beyond emerging cancer research, BZN has a long history of safe and effective use as a topical antimicrobial.

Attribute Description
FDA-Approved Uses Skin antiseptic in first-aid products (e.g., hand cleansers, wipes) at concentrations of 0.1% to 0.2% [5] [2].
Other Applications Preservative in cosmetics, mouthwashes, and some injectable pharmaceuticals (e.g., butorphanol tartrate injection) [4] [5] [6].
Toxicity (Acute) Toxic if ingested orally; rat acute oral LD₅₀ is 295 mg/kg. Ingestion can cause GI distress, burns, and in severe cases, CNS depression or coma [2].
Toxicity (Long-Term) A two-year dermal study in rats showed no evidence of carcinogenic activity [5] [2].

References

benzethonium chloride STAT3 signaling pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of STAT3 Inhibition by BZN

BZN exerts its anti-cancer effects by directly targeting a key step in the STAT3 signaling cascade, ultimately inducing mitochondrial-mediated apoptosis in cancer cells [1] [2].

  • Direct Target and Effect: Molecular mechanism studies indicate that BZN directly binds to the SH2 domain of STAT3. This binding inhibits STAT3 dimerization, a critical step for its activation. Consequently, BZN prevents the nuclear translocation of phosphorylated STAT3 (p-STAT3) [1] [2].
  • Downstream Consequences: With STAT3 activation blocked in the nucleus, BZN downregulates the expression of the downstream pro-survival protein MCL-1. This reduction in MCL-1 triggers mitochondrial-mediated apoptosis in HNSCC cell lines such as FaDu and CAL27 [1] [2].

The following diagram illustrates this mechanism and the logical flow from BZN exposure to the induction of cell death:

G BZN Benzethonium Chloride (BZN) STAT3_SH2 STAT3 (SH2 Domain) BZN->STAT3_SH2 Binds to STAT3_Dimer STAT3 Dimerization STAT3_SH2->STAT3_Dimer Inhibits pSTAT3_Nuc Nuclear Translocation of p-STAT3 STAT3_Dimer->pSTAT3_Nuc Prevents MCL1 MCL-1 Expression pSTAT3_Nuc->MCL1 Downregulates Apoptosis Mitochondrial-Mediated Apoptosis MCL1->Apoptosis Induces

BZN inhibits STAT3 signaling by binding its SH2 domain to induce apoptosis.

Quantitative Antitumor Effects of BZN

BZN demonstrates potent and dose-dependent antitumor activity across multiple cellular processes critical for cancer progression.

Table 1: Antiproliferative and Cytotoxic Effects of BZN on HNSCC Cell Lines (CCK-8 Assay) [1] [2]
Cell Line Description BZN Concentration Range Tested Key Findings (IC50 values were concentration-dependent)
CAL27 Human tongue squamous cell carcinoma Various concentrations Significant inhibition of cell proliferation at 24, 48, and 72 hours.
FaDu Human pharyngeal squamous cell carcinoma Various concentrations Significant inhibition of cell proliferation at 24, 48, and 72 hours.
TU686 Human laryngeal carcinoma Various concentrations Inhibited proliferation.
TU177 Laryngeal carcinoma Various concentrations Inhibited proliferation.
Table 2: Effects of BZN on Metastasis and Clonogenicity in HNSCC Models [1] [2]
Assay Type Cell Lines BZN Concentrations Tested Key Findings
Wound Healing (Migration) FaDu, CAL27 10 µM, 20 µM Significantly inhibited cell migration at 12 and 18 hours.
Transwell (Migration) FaDu, CAL27 10 µM, 20 µM Markedly reduced the number of migrated cells after 48 hours.
Colony Formation FaDu, CAL27 2 µM, 3 µM Drastically reduced the number and size of colonies after 14 days.
Table 3: BZN-Induced Apoptosis in HNSCC Cell Lines [1] [2]
Cell Line BZN Concentrations Outcome (Annexin V-APC/PI Staining)
FaDu 30 µM, 45 µM Significantly increased the percentage of apoptotic cells (both early and late apoptosis) after 48 hours.
CAL27 30 µM, 45 µM Significantly increased the percentage of apoptotic cells (both early and late apoptosis) after 48 hours.

Experimental Protocols for Key Assays

Here are the detailed methodologies for the key experiments that demonstrate BZN's efficacy.

Cell Proliferation CCK-8 Assay [1] [2]
  • Seeding: Seed 10,000 cells per well in a 96-well plate with DMEM supplemented with 10% FBS.
  • Treatment: Treat cells with different concentrations of BZN, in triplicate.
  • Incubation and Measurement: After treatment, add 10 µL of CCK-8 reagent mixed with 90 µL of DMEM to each well. Incubate at 37°C for 2–4 hours.
  • Data Acquisition: Measure absorbance at 450 nm using a microplate reader at 24, 48, and 72 hours post-treatment.
Colony Formation Assay [1] [2]
  • Seeding: Seed cells into 6-well plates at a low density of 1,000 cells per well.
  • Treatment: Treat cells overnight with BZN (e.g., 0, 2, and 3 µM).
  • Incubation: Incubate the plates for 14 days to allow for colony development.
  • Staining and Analysis: Fix colonies with 4% paraformaldehyde for 15 minutes and stain with 0.1% crystal violet for 30 minutes at room temperature.
  • Quantification: Capture images and count colonies containing more than 50 cells to calculate the survival fraction.
Apoptosis Assay (Flow Cytometry) [1] [2]
  • Culture and Treatment: Culture FaDu and CAL27 cells overnight in 12-well plates and treat with BZN (e.g., 30 and 45 µM) or PBS control for 48 hours.
  • Cell Collection: Collect both floating and adherent cells, and wash three times with PBS.
  • Staining: Stain cells using an Annexin V-APC apoptosis detection kit, along with propidium iodide (PI), in binding buffer for 30 minutes in the dark.
  • Analysis: Analyze apoptosis rates using a flow cytometer (e.g., NovoExpress) and software such as FlowJo.
In Vivo Subcutaneous Tumor Model [1] [2]
  • Model: Use a subcutaneous tumor model with the mouse HNSCC cell line MOC1.
  • Treatment: BZN administration markedly suppresses tumor growth.
  • The specific dosage and administration route were not detailed in the provided abstract.

STAT3 Signaling Pathway and BZN Inhibition

The normal STAT3 activation pathway and the precise point of BZN inhibition can be visualized as follows:

G Stimulus Cytokine/Growth Factor Receptor Receptor Stimulus->Receptor Kinase Upstream Kinase (e.g., JAK, Src) Receptor->Kinase STAT3_Inactive STAT3 (Inactive, Cytoplasmic) Kinase->STAT3_Inactive Phosphorylates STAT3_pTyr STAT3 Phosphorylated at Tyr705 STAT3_Inactive->STAT3_pTyr STAT3_Dimer STAT3 Dimer STAT3_pTyr->STAT3_Dimer Dimerizes STAT3_Nuclear Nuclear Translocation STAT3_Dimer->STAT3_Nuclear TargetGenes Target Gene Transcription (e.g., MCL-1) STAT3_Nuclear->TargetGenes BZN This compound (BZN) BZN->STAT3_pTyr Inhibits

Normal STAT3 activation and the point of BZN inhibition at the dimerization step.

Conclusion and Research Implications

BZN represents a promising repurposing candidate for cancer therapy, particularly for HNSCC with constitutive STAT3 activation. Its direct inhibition of the STAT3 SH2 domain, coupled with robust preclinical data, warrants further investigation.

  • Key Strength: As an FDA-approved compound, BZN has a known safety profile, which could potentially accelerate its translational path in oncology.
  • Considerations for Researchers: Future work should focus on validating the direct binding interaction with the STAT3 SH2 domain through structural studies and expanding efficacy and safety testing in additional in vivo models.

References

Comprehensive Technical Analysis: Benzethonium Chloride as a Potent STAT3 Inhibitor via SH2 Domain Binding

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Scientific Significance

Benzethonium chloride (BZN) is an FDA-approved antiseptic agent that has recently emerged as a promising anti-cancer therapeutic candidate through its newly discovered mechanism as a STAT3 signaling inhibitor. STAT3 (Signal Transducer and Activator of Transcription 3) is a critically important transcription factor that is constitutively activated across diverse cancer types, including head and neck squamous cell carcinoma (HNSCC), breast cancer, lymphoma, melanoma, and lung cancer. This persistent activation drives tumorigenesis, progression, and metastasis while contributing to therapy resistance and poor clinical outcomes. The significance of STAT3 inhibition is further underscored by its role in suppressing antitumor immune responses and inducing resistance to PD-1/PD-L1 antibody therapy, making it a valuable target for cancer treatment [1] [2].

The Src Homology 2 (SH2) domain of STAT3 represents a particularly attractive therapeutic target because it mediates critical protein-protein interactions necessary for STAT3 activation. SH2 domains are approximately 100 amino acid modular structural units that specifically recognize and bind to phosphorylated tyrosine residues. These domains feature a conserved architecture consisting of a central β-sheet flanked by two α-helices, with a highly conserved FLVR motif (particularly the arginine at position βB5) that provides key interactions with the phosphotyrosine moiety. This "two-pronged plug" interaction mechanism involves both a deep basic pTyr binding pocket and an adjacent specificity pocket that typically recognizes residues C-terminal to the phosphotyrosine [3] [4] [5].

Molecular Mechanism of Action

SH2 Domain Binding and STAT3 Inhibition

BZN exerts its anti-cancer effects through direct interaction with the STAT3 SH2 domain, which disrupts the essential activation process of this transcription factor. Research demonstrates that BZN binds to the SH2 domain, thereby inhibiting STAT3 dimerization through interference with the reciprocal phosphotyrosine-SH2 domain interactions between STAT3 monomers. This dimerization blockade subsequently prevents nuclear translocation of phosphorylated STAT3 (p-STAT3), ultimately disrupting the transcription of STAT3-regulated genes that promote cell survival and proliferation [1] [2].

The downstream molecular consequences of this STAT3 inhibition are significant and measurable. BZN treatment downregulates MCL-1 expression, an anti-apoptotic protein and established STAT3 transcriptional target. This reduction in MCL-1 levels plays a pivotal role in initiating mitochondrial-mediated apoptosis in cancer cells, representing a key mechanism through which BZN exerts its cytotoxic effects in HNSCC models. This cascade of molecular events—from SH2 domain binding through MCL-1 downregulation to apoptosis induction—establishes a coherent mechanistic pathway explaining BZN's anti-cancer properties [1] [2].

G BZN This compound (BZN) SH2 STAT3 SH2 Domain BZN->SH2 Dimerization STAT3 Dimerization SH2->Dimerization NuclearTransloc Nuclear Translocation Dimerization->NuclearTransloc GeneTranscitation GeneTranscitation NuclearTransloc->GeneTranscitation GeneTranscription Target Gene Transcription MCL1 MCL-1 Expression GeneTranscription->MCL1 Apoptosis Mitochondrial Apoptosis MCL1->Apoptosis Inhibition Inhibition Inhibition->Dimerization Inhibition->NuclearTransloc Inhibition->GeneTranscription Inhibition->MCL1

Figure 1: BZN inhibits STAT3 signaling by binding the SH2 domain, preventing dimerization, nuclear translocation, and pro-survival gene expression including MCL-1, thereby inducing mitochondrial apoptosis.

Structural Basis of SH2 Domain Recognition

The molecular recognition between BZN and the STAT3 SH2 domain involves specific structural features of the domain itself. SH2 domains maintain a highly conserved fold characterized by a central anti-parallel β-sheet flanked by two α-helices, with the phosphotyrosine-binding pocket formed by residues from the αA helix, βB, βC, and βD strands, and the BC loop. The FLVR arginine residue (at position βB5) serves as a critical recognition element that pairs with the negatively charged phosphate group on phosphotyrosine, contributing as much as half of the binding free energy. Additional conserved basic residues at positions αA2 and βD6 further coordinate phosphate binding, with different SH2 domain classes utilizing different combinations of these residues for phosphotyrosine recognition [3] [4].

While the exact structural details of BZN binding to the STAT3 SH2 domain require further elucidation, the compound likely exploits the natural plasticity and allosteric networks inherent to SH2 domains. Recent research has revealed that SH2 domains exhibit remarkable structural flexibility, with binding capabilities modulated throughout their structure rather than being confined solely to the canonical binding pocket. Allosteric networks involving residues distant from the binding site can influence ligand recognition and specificity, suggesting potential mechanisms for BZN's inhibitory effects that may extend beyond simple competitive binding at the phosphotyrosine pocket [6].

Quantitative Experimental Data

In Vitro Anti-Cancer Efficacy

Table 1: In vitro efficacy of BZN in HNSCC cell lines

Cell Line Assay Type BZN Concentration Effect Reference
CAL27 CCK-8 proliferation Multiple concentrations (dose-dependent) Significant proliferation inhibition [1] [2]
FaDu CCK-8 proliferation Multiple concentrations (dose-dependent) Significant proliferation inhibition [1] [2]
CAL27 Apoptosis assay 30 μM, 45 μM Marked apoptosis induction [1] [2]
FaDu Apoptosis assay 30 μM, 45 μM Marked apoptosis induction [1] [2]
CAL27 Colony formation 2 μM, 3 μM Reduced colony formation [1] [2]
FaDu Colony formation 2 μM, 3 μM Reduced colony formation [1] [2]
CAL27 Wound healing 10 μM, 20 μM Inhibited cell migration [1] [2]
FaDu Wound healing 10 μM, 20 μM Inhibited cell migration [1] [2]
CAL27 Transwell migration 10 μM, 20 μM Reduced migratory capacity [1] [2]
FaDu Transwell migration 10 μM, 20 μM Reduced migratory capacity [1] [2]
In Vivo Anti-Tumor Activity

Table 2: In vivo efficacy of BZN in HNSCC mouse models

Model Type Cell Line BZN Treatment Key Findings Reference
Subcutaneous tumor model Mouse HNSCC cell line MOC1 Not specified (in vivo effective dose) Marked suppression of tumor growth [1] [2]
In vivo mechanistic studies Not specified Not specified Inhibition of STAT3 nuclear translocation [1] [2]

The quantitative data demonstrate BZN's potent anti-cancer activity across multiple dimensions. The compound exhibits dose-dependent effects in proliferation assays, with significant activity observed at concentrations ranging from 2-45 μM depending on the assay type. Importantly, BZN impacts not only cancer cell viability but also critical oncogenic processes including clonogenic capacity, migratory potential, and apoptotic resistance. The in vivo validation using subcutaneous tumor models confirms that these in vitro findings translate to actual tumor growth suppression in a more physiologically relevant context [1] [2].

Experimental Protocols and Methodologies

Cell-Based Functional Assays

Cell Culture and Treatment Conditions: HNSCC cell lines (including CAL27, FaDu, TU686, and TU177) are maintained in DMEM medium supplemented with 10% fetal bovine serum under standard culture conditions (37°C, 5% CO2). BZN is dissolved in phosphate-buffered saline (PBS) to create stock solutions, with appropriate solvent controls included in all experiments. For apoptosis inhibition studies, specific cell death pathway inhibitors are utilized: Z-VAD-FMK for apoptosis, 3-Methyladenine for autophagy, Ferrostatin-1 for ferroptosis, and Necrostatin-1 for necroptosis, each dissolved in DMSO [1] [2].

CCK-8 Proliferation Assay:

  • Seed 10,000 cells per well in 96-well plates containing complete growth medium
  • Treat cells with varying BZN concentrations in triplicate
  • Incubate for 24, 48, and 72 hours post-treatment
  • Add 10 μL CCK-8 reagent mixed with 90 μL DMEM to each well
  • Incubate at 37°C for 2-4 hours
  • Measure absorbance at 450 nm using a microplate reader
  • Calculate proliferation rates relative to untreated controls [1] [2]

Apoptosis Analysis by Flow Cytometry:

  • Culture FaDu and CAL27 cells overnight in 12-well plates
  • Treat with BZN (30 μM and 45 μM) or PBS control for 48 hours
  • Collect both floating and adherent cells
  • Wash cells three times with PBS
  • Stain with Annexin V-APC and propidium iodide (PI) in binding buffer for 30 minutes in the dark
  • Analyze apoptosis using a flow cytometer with appropriate fluorescence channels
  • Differentiate between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1] [2]
Molecular Mechanism Elucidation

Western Blot Analysis of STAT3 Pathway:

  • Extract proteins from BZN-treated and control cells using RIPA buffer with protease and phosphatase inhibitors
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes
  • Block membranes with 5% non-fat milk or BSA in TBST
  • Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, MCL-1, and loading control (e.g., β-actin)
  • Incubate with HRP-conjugated secondary antibodies
  • Detect signals using enhanced chemiluminescence substrate
  • Quantify band intensities to determine changes in protein expression and phosphorylation [1]

Immunofluorescence for Nuclear Translocation:

  • Culture cells on glass coverslips and treat with BZN
  • Fix cells with 4% paraformaldehyde for 15 minutes
  • Permeabilize with 0.1% Triton X-100 for 10 minutes
  • Block with appropriate serum for 1 hour
  • Incubate with anti-p-STAT3 primary antibody overnight at 4°C
  • Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature
  • Stain nuclei with DAPI
  • Visualize using fluorescence microscopy
  • Assess p-STAT3 localization (cytoplasmic vs. nuclear) [1]

SH2 Domain Binding Assays: Multiple specialized techniques can assess direct SH2 domain binding:

SH2-PLA (Proximity Ligation Assay):

  • Incubate oligonucleotide-conjugated anti-GST and anti-EGFR antibodies with cell lysate
  • Add GST-tagged SH2 domain probes to bind phosphorylated tyrosine residues
  • If interaction occurs, oligonucleotides are brought into proximity for ligation
  • Amplify ligation product via real-time PCR
  • Quantify interaction strength based on PCR signal [7]

Surface Plasmon Resonance (SPR):

  • Immobilize SH2 domains on sensor chips
  • Inject varying concentrations of BZN across flow cells
  • Monitor association and dissociation in real-time
  • Determine kinetic parameters (kon, koff, KD) from sensorgrams [8]

Therapeutic Implications and Future Directions

The discovery of BZN as a STAT3 SH2 domain inhibitor holds significant translational potential for cancer therapy. As an FDA-approved compound with established safety profiles, BZN offers a potential accelerated path to clinical application for oncology indications through drug repurposing strategies. The multi-faceted efficacy of BZN—simultaneously impacting proliferation, apoptosis, and migration—suggests potential utility in addressing tumor heterogeneity and therapeutic resistance. Furthermore, the central role of STAT3 signaling in the tumor microenvironment suggests BZN may potentially enhance response to immunotherapies, though this application requires direct experimental validation [1] [2].

Future research should prioritize several key directions: structural characterization of the BZN-STAT3 SH2 domain interaction through X-ray crystallography or cryo-EM; optimization of dosing regimens and combination strategies with standard therapies; investigation of potential predictive biomarkers for patient selection; and comprehensive assessment of safety and toxicology in cancer-specific contexts. Additionally, exploring BZN's potential in other STAT3-driven malignancies beyond HNSCC would help define the full therapeutic scope of this repositioned agent [1] [2] [5].

Conclusion

References

Anticancer Efficacy of Benzethonium Chloride Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key anticancer effects and proposed mechanisms of action of BZN in different cancer types, as identified from recent research:

Cancer Type Key Anticancer Effects (In Vitro/In Vivo) Proposed Mechanisms of Action Supporting Citations

| Head and Neck Squamous Cell Carcinoma (HNSCC) | • Inhibited proliferation of CAL27, FaDu, TU177, TU686 cells (IC50 not specified) • Induced apoptosis in FaDu and CAL27 cells • Suppressed tumor growth in MOC1 mouse model [1] | • Direct binding to STAT3's SH2 domain • Inhibition of STAT3 dimerization & nuclear translocation • Downregulation of MCL-1 [1] | [1] | | Non-Small Cell Lung Cancer (NSCLC) | • Inhibited proliferation of H1975, A549, H1299, HCC827 cells • Increased sensitivity of H1975 cells to Gefitinib [2] | • Regulation of cell cycle, apoptosis, EMT via p53 signaling pathway [2] | [2] | | Lung Cancer | • Inhibited proliferation & colony formation in A549, H1299 cells • Induced apoptosis • Delayed tumor xenograft growth in mice [3] | • Induction of G1 cell cycle arrest • p38-mediated phosphorylation & degradation of Cyclin D1 [3] | | Osteosarcoma | • Suppressed proliferation, migration, invasion of 143B, MG63 cells • Inhibited tumor growth in vivo [4] | • Repression of ERK1/2 signaling pathway [4] |

Molecular Mechanisms and Signaling Pathways

BZN exerts its anticancer effects through multiple distinct molecular pathways, depending on the cancer type.

  • STAT3 Pathway Inhibition in HNSCC: In HNSCC, BZN directly binds to the SH2 domain of STAT3, inhibiting its phosphorylation at Tyr705, preventing dimerization and nuclear translocation. This leads to downregulation of the anti-apoptotic protein MCL-1, triggering mitochondrial-mediated apoptosis [1].

G BZN BZN STAT3_SH2 STAT3 SH2 Domain BZN->STAT3_SH2 Binds to p_STAT3 p-STAT3 (Dimerized) STAT3_SH2->p_STAT3 Inhibits Phosphorylation & Dimerization Nucleus Nucleus & Target Gene Transcription p_STAT3->Nucleus Prevents Nuclear Translocation MCL1 MCL-1 (Anti-apoptotic) Nucleus->MCL1 Downregulates Expression Apoptosis Mitochondrial-Mediated Apoptosis MCL1->Apoptosis Induction of

Proposed mechanism of BZN action via STAT3 pathway inhibition in HNSCC [1].

  • p53 Pathway Activation in NSCLC: In NSCLC, BZN modulates the p53 signaling pathway, influencing key cellular processes including cell cycle arrest and apoptosis [2].

G BZN BZN p53_Pathway p53 Signaling Pathway BZN->p53_Pathway Activates CellCycle Cell Cycle Arrest p53_Pathway->CellCycle Apoptosis_NSCLC Apoptosis p53_Pathway->Apoptosis_NSCLC EMT Inhibition of EMT p53_Pathway->EMT GEFITINIB Enhanced Gefitinib Sensitivity p53_Pathway->GEFITINIB Increases

Proposed mechanism of BZN action via p53 pathway activation in NSCLC [2].

In Vivo Efficacy and Toxicology

Promising data from animal models supports BZN's potential for therapeutic repurposing:

  • HNSCC: BZN "markedly suppressed tumor growth" in a subcutaneous tumor model using the MOC1 mouse HNSCC cell line [1].
  • Lung Cancer: BZN "significantly delayed the growth of tumor xenografts in nude mice by increasing apoptosis and decreasing Ki-67 proliferation index", with reports of "without obvious toxic effects to the vital organs" [3].
  • Osteosarcoma: BZN suppressed proliferation, migration, and invasion of osteosarcoma cells in vitro and in vivo [4].

Experimental Protocols for Key Assays

Standard experimental methodologies used in the cited studies provide a reference for investigating BZN's effects.

Cell Viability and Proliferation Assays
  • CCK-8 Assay: Seed cells (e.g., 10,000 cells/well for HNSCC lines) in a 96-well plate. Treat with a concentration gradient of BZN for 24–72 hours. Add CCK-8 reagent and incubate for 2–4 hours. Measure absorbance at 450 nm [1].
  • WST-1 Assay: Seed lung cancer cells (e.g., A549) in 96-well plates. Treat with BZN and incubate with WST-1 reagent for 2 hours. Measure absorbance at 450 nm [3].
  • Colony Formation Assay: Seed cells at low density (500–1,500 cells/well) in 6-well plates. Treat with BZN (e.g., 0–20 μM) for 7–14 days. Fix with 4% paraformaldehyde, stain with 0.1% crystal violet, and count colonies [1] [3].
Apoptosis and Cell Cycle Analysis
  • Annexin V/Propidium Iodide (PI) Staining: Treat cells (e.g., FaDu, CAL27, A549) with BZN for 24–48 hours. Collect cells, stain with Annexin V-FITC (or Annexin V-APC) and PI in binding buffer. Analyze using flow cytometry [1] [3].
  • Cell Cycle Analysis by PI Staining: Treat cells with BZN for 48 hours. Fix with 70% ethanol, treat with RNase, and stain with PI. Analyze DNA content via flow cytometry. Data can be processed using software like ModFit [2] [3].
Migration and Invasion Assays
  • Wound Healing/Scratch Assay: Grow HNSCC or osteosarcoma cells to 90–100% confluence in 6-well plates. Create a uniform scratch with a pipette tip. Wash and treat with BZN. Capture images at 0, 12, and 18 hours. Quantify wound area closure with ImageJ software [1] [4].
  • Transwell Invasion Assay: Use Matrigel-coated Transwell chambers. Seed cells (e.g., 2.5 × 10⁴ osteosarcoma cells) in serum-free medium in the upper chamber. Place medium with 10% FBS in the lower chamber as a chemoattractant. Treat with BZN. After incubation, fix, stain with crystal violet, and count invaded cells [1] [4].

Research Implications and Future Directions

Research into BZN as an anticancer agent is still evolving. Key considerations for future work include:

  • Synergistic Potential: BZN demonstrates ability to enhance efficacy of established treatments, such as increasing sensitivity of EGFR-TKI-resistant NSCLC cells to gefitinib [2] [3].
  • Resistance Mechanisms: Cancer cells may activate compensatory survival pathways, such as macropinocytosis in osteosarcoma. Combining BZN with macropinocytosis inhibitors (e.g., EIPA) enhanced its anti-tumor effect in vitro and in vivo [4].
  • Broad-Spectrum Activity: The initial screening that identified BZN noted its "broad-range antitumor activity" across the NCI-60 cancer cell line panel [5].

The repurposing of BZN presents a promising strategy for rapid, lower-cost anticancer drug development. Future research should focus on validating its molecular targets, optimizing dosing regimens, and conducting comprehensive toxicological assessments to advance its potential for clinical application.

References

Comprehensive Technical Guide: Benzethonium Chloride as a Cationic Surfactant in Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzethonium Chloride

This compound (BZT-Cl) is a synthetic quaternary ammonium compound (QAC) that has gained significant importance in pharmaceutical and cosmetic applications due to its broad-spectrum antimicrobial activity and cationic surfactant properties. This odorless white solid compound exhibits excellent water solubility (approximately 40 g/dm³ at 20°C) and demonstrates potent surface-active characteristics that make it valuable across various drug delivery systems and antiseptic formulations [1]. As a quaternary ammonium salt, this compound consists of a positively charged nitrogen atom covalently bonded to four carbon atoms, creating a molecular structure with both hydrophilic and hydrophobic regions that facilitate its surfactant behavior [1] [2]. The compound's unique combination of antimicrobial efficacy and physicochemical properties has established its role in diverse applications ranging from topical antimicrobial agents to potential drug delivery enhancers in pharmaceutical development.

The molecular structure of this compound features a complex arrangement with a molecular weight of 448.09 g·mol⁻¹ and a melting point between 163-165°C [1] [3]. Its chemical composition includes a benzyl group that contributes to its antimicrobial activity, along with ethoxy chains that enhance water solubility, and trimethylpentyl groups that provide hydrophobic characteristics essential for membrane penetration [3]. This strategic molecular design results in a compound with a balanced partition coefficient (LogP of approximately 4.0) that enables effective interaction with both hydrophilic and hydrophobic environments, a crucial property for pharmaceutical applications where membrane penetration and bioavailability are significant considerations [2].

Chemical Structure and Physicochemical Properties

Structural Characteristics

This compound possesses a well-defined chemical structure that underpins its functional properties as a cationic surfactant. The systematic IUPAC name is benzyldimethyl(2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethyl)azanium chloride, reflecting its multicomponent architecture [1]. The molecule features a quaternary ammonium center where a nitrogen atom is permanently charged and bonded to four organic groups: a benzyl group, two methyl groups, and an ethoxyethyl chain that terminates in a phenoxy group connected to a 2,4,4-trimethylpentan-2-yl hydrophobic moiety [3] [2]. This arrangement creates a distinct amphiphilic character with a positively charged hydrophilic head and an extensive hydrophobic tail that facilitates surfactant behavior. The structural complexity is quantified by a complexity rating of 466, with 12 rotatable bonds that provide significant molecular flexibility [2].

The crystalline structure of this compound typically incorporates a water molecule in a 1:1 ratio, forming a monohydrate compound that enhances its stability and solubility characteristics [3]. Nuclear Magnetic Resonance (NMR) studies confirm the structural assignment, with characteristic proton resonances including: aromatic CH protons appearing as multiplets at 7.05-7.368 ppm, CH₂ aliphatic protons as singlets at 1.482 and 4.373 ppm, and N(CH₃)₂ protons as a singlet at 3.359 ppm [3]. The molecular dimensions and structural features contribute to a topological polar surface area of 18.5 Ų, which is relatively low despite the permanent positive charge, explaining its ability to interact effectively with hydrophobic environments [2].

Physicochemical Parameters

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Conditions/Method
Molecular Weight 448.09 g·mol⁻¹ -
Melting Point 163-165°C -
Water Solubility 40 g/dm³ 20°C
Partition Coefficient (LogP) 4.0 -
pH (1% solution) 4.8-5.5 20°C
Critical Micelle Concentration 0.10-0.15 mM 25°C
Surface Tension at CMC 34.5 mN/m 25°C
Refractive Index 1.5101 25°C
Topological Polar Surface Area 18.5 Ų -
Rotatable Bond Count 12 -

This compound exhibits distinct surfactant behavior with a critical micelle concentration (CMC) typically ranging between 0.10-0.15 mM at 25°C, above which it spontaneously forms micellar structures that enhance solubility of hydrophobic compounds [3]. The compound demonstrates a surface tension reduction capability to approximately 34.5 mN/m at the CMC, indicating strong surface activity [3]. Its solubility profile extends beyond water to include alcoholic solutions, making it versatile for formulation development [2]. The slightly acidic pH of its aqueous solutions (4.8-5.5 for 1% solution) contributes to stability while remaining compatible with physiological pH ranges for topical applications [2]. Thermal analysis reveals that this compound begins decomposition at temperatures above 120°C, emitting toxic fumes of hydrogen chloride and nitrogen oxides when exposed to extreme heat, requiring appropriate handling considerations during processing [2].

Antimicrobial Mechanisms of Action

Primary Mechanism: Membrane Disruption

This compound exerts its antimicrobial activity primarily through disruption of microbial membrane integrity. As a cationic surfactant, the molecule's positively charged quaternary ammonium group interacts electrostatically with the negatively charged phospholipid head groups and teichoic acids in bacterial cell membranes [1] [4]. This initial attraction positions the molecule for insertion of its hydrophobic components into the lipid bilayer, causing reorganization of membrane architecture and eventual membrane disintegration [4]. The process results in increased membrane permeability, leakage of intracellular contents, and ultimately cell death. This mechanism provides broad-spectrum activity against bacteria, fungi, and enveloped viruses without targeting specific metabolic pathways, thereby reducing the likelihood of resistance development compared to target-specific antibiotics [1].

The effectiveness of this membrane disruption mechanism is influenced by several factors including the chain length of hydrophobic groups, critical micelle concentration, and the charge density of the molecule. This compound's specific structure with a C8 chain (2,4,4-trimethylpentyl group) provides optimal hydrophobicity for membrane penetration while maintaining adequate water solubility for biological availability [2]. Studies have demonstrated that this compound effectively disrupts lipid bilayer membranes even at concentrations below its CMC, suggesting that monomeric species contribute significantly to antimicrobial activity through specific molecular interactions with membrane components [4]. This membrane-targeting mechanism explains the observed efficacy against multidrug-resistant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile [1].

Visualization of Antimicrobial Mechanism

The following diagram illustrates the sequential mechanism of antimicrobial action of this compound:

BenzethoniumMechanism cluster_1 Mechanism of Antimicrobial Action Step1 Step 1: Electrostatic Attraction Step2 Step 2: Membrane Insertion Step1->Step2 BZT+ approaches negatively charged membrane Step3 Step 3: Membrane Disruption Step2->Step3 Hydrophobic tail inserts into lipid bilayer Step4 Step 4: Content Leakage Step3->Step4 Membrane integrity loss & pore formation Step5 Step 5: Cell Death Step4->Step5 Essential components escape cell BacterialMembrane Bacterial Cell Membrane (negatively charged) BacterialMembrane->Step1 BZTMolecule This compound (cationic surfactant) BZTMolecule->Step1

Diagram 1: Antimicrobial mechanism of this compound showing sequential membrane disruption process.

Experimental Data and Performance Metrics

Antibacterial Susceptibility Testing

The antibacterial efficacy of this compound has been quantitatively evaluated through standardized susceptibility testing methods. Recent investigations have employed both disk-diffusion assays on agar medium to determine zones of inhibition and agar-dilution methods to establish minimum inhibitory concentrations (MICs) against reference bacterial strains [3]. These studies demonstrate that this compound exhibits potent activity against a broad spectrum of pathogens, with particular efficacy against Gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes [1] [3]. The compound has also shown enhanced anti-pseudomonal activity when combined with colistin compared to either agent alone, suggesting potential synergistic combinations for challenging Gram-negative infections [3].

Research findings indicate that this compound maintains its antibacterial potency against foodborne pathogens such as Salmonella enterica serovar Typhimurium and Escherichia coli, supporting its application as a disinfectant in the food industry and as a preservative in cosmetic products [3]. The MIC values typically range between 5-50 μg/mL depending on the bacterial strain, with Gram-positive organisms generally showing greater susceptibility than Gram-negative species due to differences in cell wall structure [3]. Against Streptococcus mutans, a primary cariogenic bacterium, this compound demonstrates significant efficacy at low concentrations, supporting its inclusion in oral care products such as mouthwashes [3].

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Bacterial Pathogens

Bacterial Strain MIC Range (μg/mL) Testing Method Reference
Staphylococcus aureus (MRSA) 5-15 Agar dilution [1]
Listeria monocytogenes 10-20 Agar dilution [3]
Salmonella enterica Typhimurium 15-30 Agar dilution [3]
Escherichia coli 20-50 Agar dilution [3]
Pseudomonas aeruginosa 50-100 Agar dilution [3]
Streptococcus mutans 5-10 Broth microdilution [3]
Burkholderia spp. 25-75 Agar dilution [3]
Experimental Protocol: Agar Dilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of this compound can be determined using the standardized agar dilution method according to the following protocol:

  • Preparation of Mueller-Hinton Agar: Prepare Mueller-Hinton agar according to manufacturer instructions and sterilize by autoclaving at 121°C for 15 minutes. Cool the sterilized agar to approximately 50°C in a water bath before incorporating antimicrobial solutions [3].

  • This compound Dilution Series: Prepare a stock solution of this compound in sterile distilled water at a concentration of 5120 μg/mL. Serially dilute two-fold to obtain concentrations ranging from 2560 μg/mL to 2.5 μg/mL. Add each dilution to separate containers of molten agar to achieve the desired final concentrations, typically ranging from 0.5-256 μg/mL [3].

  • Inoculum Preparation: Grow bacterial test strains in Mueller-Hinton broth to the mid-logarithmic phase (approximately 5×10⁸ CFU/mL). Adjust turbidity to match a 0.5 McFarland standard, then further dilute to obtain a final inoculum density of approximately 1×10⁴ CFU per spot [3].

  • Inoculation and Incubation: Apply bacterial inocula to the surface of agar plates containing serial dilutions of this compound using a multi-point inoculator. Incubate plates at 35±2°C for 16-20 hours in ambient air. Include growth control plates without antimicrobial agent and quality control strains with known MIC values [3].

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the test organism. Record results and compare with quality control ranges to ensure accuracy [3].

This method provides quantitative data on antibacterial potency essential for formulation development and concentration optimization for specific applications. The protocol can be modified for antifungal testing by substituting appropriate media such as RPMI 1640 and extending incubation times for slower-growing fungi [3].

Formulation Guidelines and Pharmaceutical Applications

Concentration Optimization and Compatibility

The effective formulation of this compound requires careful consideration of concentration ranges tailored to specific application needs. For antimicrobial and preservative functions in topical products, the recommended concentration typically ranges between 0.1%-0.2% as specified by the US Food and Drug Administration for first aid products [1] [2]. When functioning as an emulsifying agent in creams and lotions, lower concentrations of 0.05%-0.2% are generally sufficient to stabilize oil-water interfaces while minimizing potential irritation [2]. In alcohol-based preparations such as hand sanitizers, concentrations of 0.1%-0.5% provide effective antimicrobial activity while maintaining acceptable sensory properties [2].

This compound demonstrates compatibility with various excipients commonly used in pharmaceutical formulations, including other surfactants and preservatives such as phenoxyethanol and ethylhexylglycerin [2]. However, care must be taken when combining this compound with other cationic ingredients due to potential incompatibilities that may reduce antimicrobial efficacy or formulation stability [2]. The compound exhibits optimal stability in formulations with a pH range between 4 and 8, requiring appropriate buffering systems to maintain integrity throughout the product shelf life [2]. When stored properly in airtight containers protected from light and moisture, formulations containing this compound typically maintain effectiveness for two years or more [2].

Table 3: Recommended Concentration Ranges for Different Formulation Types

Application Type Concentration Range Primary Function Key Considerations
First Aid Antiseptics 0.1-0.2% Antimicrobial, Preservative FDA-specified limit; effective against common pathogens
Leave-on Products (Lotions, Creams) 0.1-0.5% Emulsifying, Preservative Higher concentrations may cause irritation; patch testing recommended
Rinse-off Products (Cleansers, Body Washes) 0.1-0.5% Surfactant, Antimicrobial Avoid residue buildup through optimal rinsability
Alcohol-based Sanitizers 0.1-0.5% Antimicrobial Soluble in alcohol; provides broad-spectrum activity
Mouthwashes 0.1-0.2% Antimicrobial, Antiplaque Effective against oral pathogens including S. mutans
Formulation Challenges and Resolution Strategies

The incorporation of this compound into pharmaceutical formulations presents several challenges that require specific resolution strategies:

  • Skin Irritation Potential: this compound can cause skin irritation, particularly in leave-on products at higher concentrations. Resolution: Limit concentrations to 0.1%-0.5% for leave-on products and conduct comprehensive patch testing during development. For sensitive skin formulations, consider combination with soothing agents such as aloe vera or bisabolol to mitigate irritation potential [2].

  • Cationic Incompatibility: Formulations may experience stability issues when this compound is combined with other cationic surfactants or preservatives. Resolution: Conduct systematic compatibility testing during pre-formulation stages. When incompatibilities are identified, consider alternative anionic or non-ionic surfactants that do not interfere with antimicrobial activity [2].

  • Residue Formation: Excessive use of this compound can lead to unacceptable residue on skin or surfaces, particularly in rinse-off products. Resolution: Optimize concentration within the 0.1%-0.5% range and incorporate secondary surfactants such as sodium lauryl sulfate or decyl glucoside to improve rinsability while maintaining efficacy [2].

  • Odor Issues: Some formulations may develop undesirable odor characteristics due to this compound, especially in products like deodorants and sanitizers. Resolution: Incorporate compatible fragrance systems or essential oils with antimicrobial properties such as tea tree oil or lavender oil to mask odors while potentially enhancing overall antimicrobial activity [2].

Analytical Methods and Characterization Techniques

Spectroscopic and Chromatographic Analysis

The qualitative and quantitative analysis of this compound utilizes various spectroscopic and chromatographic techniques to ensure identity, purity, and concentration accuracy. Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands including C-H stretching vibrations between 2850-3000 cm⁻¹, aromatic C=C stretching at 1500-1600 cm⁻¹, and C-N stretching vibrations at 1000-1250 cm⁻¹ [3]. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with ¹H NMR spectra showing distinctive patterns: aromatic protons between 6.7-7.4 ppm, N⁺-CH₂ protons at approximately 4.37 ppm, O-CH₂ protons around 3.92 ppm, and N⁺-(CH₃)₂ protons at 3.36 ppm [3].

High-Performance Liquid Chromatography (HPLC) methods have been developed for precise quantification of this compound in pharmaceutical formulations. A typical reversed-phase method employs a C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 ratio. Detection is performed using a UV detector set at 262 nm, with a flow rate of 1.0 mL/min and injection volume of 20 μL [2]. This method provides excellent linearity (r² > 0.999) across concentration ranges of 0.5-50 μg/mL, with quantification and detection limits typically around 0.1 μg/mL and 0.03 μg/mL, respectively [2]. For complex matrices, LC-MS/MS methods offer enhanced specificity and sensitivity, particularly for degradation product identification and metabolic studies.

Titration Methods for Quantification

This compound can be quantified in raw materials and formulations using titrimetric methods that leverage its ionic character. One established approach involves titrating with sodium dodecyl sulfate (SDS) using a mixed indicator system of dimidium bromide and sulphan blue:

  • Indicator Preparation: Prepare a mixed indicator solution containing 0.1% dimidium bromide and 0.05% sulphan blue in distilled water. The mixture produces a pink color in the presence of excess this compound and a blue color at the endpoint when all benzethonium ions have complexed with SDS [1].

  • Titration Procedure: Dissolve an accurately weighed sample of this compound (approximately 0.1 g) in 50 mL of distilled water. Add 2 mL of the mixed indicator solution and 5 mL of chloroform to create a biphasic system. Titrate with standardized 0.004 M SDS solution, shaking vigorously after each addition, until the pink color in the chloroform layer changes to blue [1].

  • Calculation: Calculate the this compound content using the formula: % BZT = (V × M × 448.1 × 100) / (W × 1000), where V is the volume of SDS solution used (mL), M is the molarity of SDS solution, and W is the sample weight (g). The factor 448.1 represents the molecular weight of this compound [1].

This method provides accurate and precise results for quality control purposes, with typical relative standard deviations of less than 1% for pharmaceutical-grade material. The endpoint is sharp and easily detectable, making the method suitable for routine analysis in quality control laboratories [1].

Conclusion and Future Perspectives

This compound represents a versatile cationic surfactant with well-established antimicrobial properties and formulation flexibility. Its dual functionality as both a surfactant and antimicrobial agent makes it particularly valuable in pharmaceutical applications where multifunctional excipients are advantageous. The compound's favorable safety profile at recommended concentrations, coupled with its broad-spectrum activity against clinically relevant pathogens, supports its continued use in antiseptic products, preservative systems, and novel drug delivery applications.

References

benzethonium chloride quaternary ammonium compound classification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Physical Profile

For research and development purposes, understanding the compound's physical and chemical characteristics is essential. The following table consolidates key data for easy reference.

Property Value / Description Notes
Molecular Weight 448.09 g·mol⁻¹ [1] Monoistopic mass: 447.2904073 g/mol [2] [3]
Physical Form White, odorless crystals or powder [1] [4] [5] Very bitter taste [2] [5]
Melting Point 163 - 165 °C (325 - 329 °F) [1] [5] Lit. range 162-164°C [5]
Solubility in Water ~40 g/L at 20°C [1] Also reported as 1-5 g/100 mL [5]
log P (Octanol/Water) ~4.0 [2] [4] Indicator of lipophilicity
pH (1% Aqueous Solution) 4.8 - 7.5 [2] [5] Slightly alkaline to litmus [6]

Mechanism of Antimicrobial Action

As a QAC, benzethonium chloride exerts its antimicrobial effect primarily through disruption of microbial cell membranes [7]. Its molecular structure is key to this function.

  • Structural Basis: The molecule features a central, positively charged nitrogen atom (quaternary ammonium cation) covalently bonded to four organic substituents, making it a cationic surfactant [1] [7].
  • Mode of Action: The positively charged 'head' is electrostatically attracted to the negatively charged components of microbial cell walls and membranes [7]. Upon interaction, it disrupts the lipid bilayer, increasing membrane permeability. This leads to leakage of vital cellular contents, loss of ion homeostasis, and ultimately, cell death [7].
  • Broad-Spectrum Efficacy: This mechanism is effective against a wide range of pathogens, including bacteria (e.g., Staphylococcus aureus, E. coli), fungi, mold, and viruses (e.g., Hepatitis B, norovirus) [1].

The following diagram illustrates this sequential process of microbial cell membrane disruption:

G A 1. This compound (Positively Charged QAC) B 2. Microbial Cell Membrane (Negatively Charged) A->B C 3. Electrostatic Attachment B->C D 4. Membrane Disruption & Increased Permeability C->D E 5. Leakage of Cellular Contents & Cell Death D->E

Applications & Regulatory Status

This compound is utilized across various industries due to its antimicrobial and surfactant properties.

Application Area Specific Use & Concentration Regulatory & Safety Notes
Pharmaceuticals & Topical Antiseptics First aid antiseptics at 0.1% - 0.2% [1]; preservative in injections, ophthalmic/otic preps at 0.01% - 0.02% [5]. FDA specifies 0.1-0.2% as safe and effective for first aid [1]. ATC codes: D08AJ08 (antiseptic), R02AA09 (throat prep) [8].
Cosmetics & Personal Care Preservative and antimicrobial in lotions, creams, mouthwashes, deodorants [1] [2]. Typical use concentration: 0.1% - 0.5% [2]. Can cause skin irritation in leave-on products at high concentrations; patch testing recommended for sensitive skin formulations [2].
Disinfectants & Sanitizers Active ingredient in household and institutional disinfectants, antibacterial wipes [1] [9]. Effective against SARS-CoV-2 [9]. Regulated by the EPA [9].
Other Uses Hard surface disinfectant in food industry [1]; preservative in grapefruit seed extract [1]; titrant in analytical chemistry [1]. Not approved as a food additive in the US and Europe [1].

Toxicity and Safety Considerations

While considered safe in dilute solutions for topical application, concentrated this compound poses health hazards and requires careful handling [7] [4].

Aspect Details
Toxicokinetics Can be absorbed through the skin, mucous membranes, respiratory, and gastrointestinal tracts. Primarily metabolized by the liver and can accumulate in organs like the liver, lungs, and kidneys [7].

| Acute Toxicity | Ingestion: Can cause gastrointestinal irritation, nausea, vomiting, diarrhea, convulsions, shock, or collapse [7] [4] [6]. Dermal/Ocular Contact: Causes skin irritation and severe eye damage [4]. Inhalation: Leads to respiratory irritation [7]. | | Chronic Exposure | Repeated skin contact may cause dermatitis [4]. Some studies suggest a potential link to asthma and other health risks, but human data is limited [7]. | | Environmental Impact | Toxic to aquatic life and not readily biodegradable [4]. Strongly advised not to release into the environment [4]. | | Handling Precautions | Use protective gloves, safety goggles, and ventilation. In case of skin contact, remove contaminated clothing and wash with soap and water. For eye contact, rinse immediately with water and seek medical attention [4]. |

Experimental Protocols for Key Assays

For researchers, here are methodologies for two common tests involving this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

  • Preparation: Prepare a serial two-fold dilution of this compound in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
  • Inoculation: Standardize the bacterial inoculum to approximately 5 x 10⁵ CFU/mL and add to each well containing the diluted agent.
  • Incubation: Incubate the plate at 35±2°C for 16-20 hours.
  • Visual Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth, as indicated by a clear well [5].
Protocol 2: Titration of Sodium Dodecyl Sulfate (SDS)

This compound can be used to titrate anionic surfactants like SDS.

  • Indicator Solution: Prepare a mixed indicator containing dimidium bromide and disulphine blue [1].
  • Sample Preparation: Dissolve the sample containing SDS in water.
  • Titration Procedure: Add the indicator to the sample solution. The initial complex will be pink. Titrate with a standardized this compound solution.
  • Endpoint Determination: The endpoint is reached when the solution turns from pink to a greyish-blue color. The amount of SDS can be calculated based on the titer volume [1].

References

Application Notes: Protocol for Assessing Benzethonium Chloride in Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Benzethonium chloride (BZN) is an FDA-approved antimicrobial agent with demonstrated broad-spectrum anticancer activity across various malignancies, including head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC) [1] [2] [3]. Its mechanisms involve inducing apoptosis, activating ER stress, and inhibiting critical pro-survival pathways like STAT3 and p53 signaling [1] [4] [3]. The following protocols summarize established methods for evaluating BZN's anti-proliferative effects.

Core Cell Proliferation Assay Protocol (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a common, sensitive method used to quantify BZN's effect on cell viability and proliferation [1] [5] [3].

Detailed Workflow:

  • Cell Seeding: Seed cells (e.g., HNSCC lines CAL27, FaDu; NSCLC lines H1975, A549) into 96-well plates at a density of 3,000–10,000 cells per well in 100 µL of complete medium (e.g., DMEM or RPMI-1640 with 10% FBS). Allow cells to adhere overnight [1] [3].
  • Compound Treatment: Prepare a stock solution of BZN in PBS or DMSO and dilute to desired working concentrations in complete medium. Treat cells with BZN across a concentration range (e.g., 0-80 µM). Include negative control wells (vehicle only) and blank wells (medium only) [1] [5] [3].
  • Incubation: Incubate treated cells for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂ [3].
  • Viability Measurement: Add 10 µL of CCK-8 reagent directly to each well. Incubate the plate for 1-4 hours at 37°C. Shake the plate gently for 2 minutes before measuring the absorbance at 450 nm using a microplate reader [3].
  • Data Analysis: Calculate cell viability relative to the vehicle control. Generate dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software (e.g., GraphPad Prism) [3].
Supplemental Assays for Functional Analysis

To comprehensively characterize BZN's anti-tumor effects, the following complementary assays are recommended.

  • Clonogenic Assay: Assess long-term cell survival and reproductive integrity after BZN treatment.
    • Protocol: Seed 500-1,000 cells per well in a 6-well plate. Treat with BZN (e.g., 0-8 µM) for 6-14 days. Fix colonies with 4% paraformaldehyde or methanol and stain with 0.1% crystal violet. Count colonies containing >50 cells to calculate the survival fraction [1] [3].
  • Apoptosis Assay (Flow Cytometry): Quantify BZN-induced programmed cell death.
    • Protocol: Treat cells with BZN (e.g., 0-45 µM) for 24-48 hours. Collect cells, stain with Annexin V-APC/FITC and propidium iodide (PI) using a commercial kit. Analyze using a flow cytometer to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1] [5] [3].
  • Cell Cycle Analysis (Flow Cytometry): Determine if BZN causes cell cycle arrest.
    • Protocol: After BZN treatment, harvest and fix cells in 70% ethanol. Wash cells and stain DNA with PI solution containing RNase. Analyze DNA content via flow cytometry and use software (e.g., ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases [3].

Mechanistic Insights & Signaling Pathways

Research indicates that BZN exerts its anti-proliferative effects through multiple signaling pathways. The diagram below summarizes the key mechanistic findings from recent studies:

G cluster_stat3 STAT3 Inhibition Pathway (HNSCC) cluster_p53 p53 Pathway Modulation (NSCLC) cluster_er ER Stress Pathway (HNSCC) BZN This compound (BZN) STAT3 Binds STAT3 SH2 Domain BZN->STAT3 Direct Binding p53 Modulates p53 Signaling BZN->p53 UPR Activates Unfolded Protein Response (UPR) BZN->UPR Dimerization Inhibits STAT3 Dimerization STAT3->Dimerization Translocation Prevents Nuclear Translocation Dimerization->Translocation MCL1 Downregulates MCL-1 Translocation->MCL1 Apoptosis1 Induces Mitochondrial Apoptosis MCL1->Apoptosis1 CellCycle Cell Cycle Regulation p53->CellCycle Apoptosis2 Induces Apoptosis p53->Apoptosis2 EMT Inhibits EMT p53->EMT CHOP Induces CHOP Expression UPR->CHOP Apoptosis3 Triggers Apoptosis CHOP->Apoptosis3

Key implications of these mechanisms:

  • STAT3 Inhibition: STAT3 is a known oncogene; its inhibition can directly suppress tumor growth and overcome resistance to chemotherapy and immunotherapy [1].
  • p53 Activation: Modulating the p53 pathway, a central tumor suppressor, can restore apoptosis and cell cycle control in cancer cells [2] [3].
  • ER Stress Induction: Exploiting the high protein-folding demand in cancer cells can selectively trigger apoptotic death through ER stress [4].

Quantitative Data Summary

The table below consolidates key experimental data from recent studies to aid in experimental design.

Cancer Type Cell Line Assay Type Reported IC₅₀ / Effective Concentrations Key Observed Effects
HNSCC [1] [5] FaDu CCK-8 (48h) ~3.8 µM (Viability) Inhibited proliferation, induced apoptosis.
CAL27 CCK-8 Effective at tested concentrations Inhibited proliferation, induced apoptosis.
Various Colony Formation 2 - 3 µM Significantly reduced long-term colony formation.
Various Apoptosis (Flow) 30 - 45 µM Marked increase in Annexin V+ apoptotic cells.
NSCLC [3] H1975 CCK-8 (72h) < 20 µM (Viability) Inhibited proliferation, induced G0/G1 cell cycle arrest.
H1975 Colony Formation 2 - 8 µM Dose-dependent reduction in colony formation.
H1975 Apoptosis (Flow) 2 - 8 µM Increased early and late apoptosis.

Critical Considerations for Experimental Design

  • Cell Line Selection: BZN's potency varies significantly across cancer types and even between cell lines of the same cancer. Preliminary range-finding experiments are essential [1] [6] [3].
  • Cardiotoxicity Note: Studies on human stem cell-derived cardiomyocytes indicate that BZN can have proarrhythmic effects at higher concentrations. This is a critical safety consideration for future therapeutic development [7].
  • Combination Therapy Potential: BZN has shown potential to enhance the efficacy of existing drugs. In NSCLC, it increased the sensitivity of EGFR-TKI-resistant cells to gefitinib, suggesting promise for combination treatment strategies [3].

References

benzethonium chloride apoptosis induction assay method

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of BZN-Induced Apoptosis

Benzethonium Chloride is an FDA-approved antiseptic identified as a broad-spectrum antitumor agent [1]. Its ability to induce apoptosis hinges on two primary mechanisms:

  • Inhibition of STAT3 Signaling: In Head and Neck Squamous Cell Carcinoma (HNSCC), BZN directly binds to the SH2 domain of STAT3, inhibiting its dimerization and nuclear translocation. This prevents the transcription of pro-survival genes like MCL-1, leading to mitochondrial-mediated apoptosis [1].
  • Activation of p53 Signaling: In Non-small cell lung cancer (NSCLC), BZN regulates the p53 signaling pathway, influencing cell cycle, apoptosis, and epithelial-mesenchymal transition (EMT) [2].
  • Synergistic Effects: BZN combined with Endoxan significantly increased caspase-3-mediated apoptosis in hepatocellular carcinoma models, downregulating Bcl-2 and cytochrome C [3].

The core mechanism of BZN action in HNSCC via STAT3 inhibition can be visualized in the following pathway diagram:

G BZN This compound (BZN) STAT3_SH2 STAT3 SH2 Domain BZN->STAT3_SH2 Binds to STAT3_Dimerization STAT3 Dimerization STAT3_SH2->STAT3_Dimerization Inhibits pSTAT3_Nuclear p-STAT3 Nuclear Translocation STAT3_Dimerization->pSTAT3_Nuclear Inhibits MCL1_Expression MCL-1 Expression pSTAT3_Nuclear->MCL1_Expression Inhibits Apoptosis Mitochondrial-Mediated Apoptosis MCL1_Expression->Apoptosis Induces

Summary of Quantitative Data from Key Studies

The table below summarizes the effective concentrations of BZN across different experimental models.

Cancer Type Cell Line / Model Assay Type BZN Concentration / IC₅₀ Exposure Time Key Observed Effects

| HNSCC [1] | CAL27 & FaDu (in vitro) | CCK-8 / Apoptosis | ~2-3 µM (colony formation) ~30-45 µM (apoptosis) | 14 days (colony) 48 hours (apoptosis) | Inhibited proliferation, induced apoptosis, inhibited STAT3. | | HNSCC [1] | MOC1 (in vivo mouse) | Subcutaneous tumor | Not specified (in vivo dose) | Not specified | Suppressed tumor growth. | | NSCLC [2] | H1975 | CCK-8 / Colony Formation | IC₅₀: ~5-8 µM | 24-72 hours | Inhibited proliferation, induced apoptosis & cell cycle arrest, modulated p53. | | HCC [3] | HepG2 & Rat Model (in vivo) | Crystal Violet / In vivo study | Combined with Endoxan | Not specified | Synergistic increase in caspase-3; downregulated Bcl-2 & cytochrome C. |

Detailed Experimental Protocols

Here are the standard protocols for key assays demonstrating BZN-induced apoptosis.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of BZN [1] [2].

  • 1. Cell Seeding: Seed cells (e.g., 3,000-10,000 cells per well) in a 96-well plate and culture overnight in complete medium.
  • 2. Drug Treatment: Replace medium with fresh medium containing a series of BZN concentrations (e.g., 0, 5, 10, 20, 40, 60, 80 µM). Include a negative control (vehicle only).
  • 3. Incubation: Incubate cells for 24, 48, and 72 hours.
  • 4. CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
  • 5. Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
  • 6. Data Analysis: Calculate cell viability and determine the IC₅₀ value using non-linear regression in software like GraphPad Prism.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells [1] [2].

  • 1. Cell Treatment: Seed cells in a 12-well or 6-well plate. After cell adhesion, treat with BZN at desired concentrations (e.g., 0, 30, 45 µM for HNSCC; 0, 2, 5, 8 µM for NSCLC) for 24-48 hours.
  • 2. Cell Harvesting: Collect both floating and adherent cells (e.g., using trypsinization). Combine all cells in a centrifuge tube.
  • 3. Washing: Wash cells twice with cold PBS by centrifugation (e.g., 800 rpm for 5 minutes).
  • 4. Staining: Resuspend the cell pellet in 100-400 µL of binding buffer. Add Annexin V-FITC (or Annexin V-APC) and Propidium Iodide (PI) as per manufacturer's instructions. Incubate for 15-30 minutes in the dark.
  • 5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Use software (e.g., FlowJo) to distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.
Colony Formation Assay

This protocol tests the long-term clonogenic survival of cancer cells after BZN treatment [1] [2].

  • 1. Low-Density Seeding: Seed a low number of cells (500-1,000 cells per well) into a 6-well plate.
  • 2. Drug Treatment: After 24 hours, treat cells with BZN at low concentrations (e.g., 0, 2, 3 µM for HNSCC; 0, 2, 5, 8 µM for NSCLC).
  • 3. Long-Term Incubation: Incubate the cells for 6-14 days, allowing the formation of visible colonies.
  • 4. Staining and Counting: Aspirate the medium. Fix colonies with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 20-30 minutes. Rinse gently with water, air dry, and count colonies (typically defined as >50 cells). Calculate the survival fraction.

BZN's Broath Spectrum & Synergistic Potential

Research indicates that BZN's utility extends beyond single-agent application.

  • Broad-Spectrum Anti-Tumor Activity: BZN's efficacy has been observed in osteosarcoma, lung cancer, and lymphoma, often involving pathways like ERK1/2 inhibition and p38 phosphorylation [1].
  • Re-sensitization to Targeted Therapy: In EGFR-TKI-resistant NSCLC, BZN co-treatment increased cancer cell sensitivity to Gefitinib, suggesting a potential strategy to overcome drug resistance [2].
  • In Vivo Synergy: In a rat model of hepatocellular carcinoma, the combination of BZN and Endoxan significantly enhanced caspase-3 activation and reduced tumor growth compared to either agent alone [3].

The experimental workflow for studying BZN's effects, from in vitro to in vivo models, is outlined below.

G Start Study Design InVitro In Vitro Assays Start->InVitro CCK8 CCK-8/Viability InVitro->CCK8 Proliferation & IC₅₀ Colony Colony Formation InVitro->Colony Clonogenic Potential ApoptosisAssay Apoptosis Assay (Annexin V/PI) InVitro->ApoptosisAssay Quantitative Apoptosis MechStudy Mechanistic Studies (Western Blot, PCR) CCK8->MechStudy Confirm Activity Colony->MechStudy Confirm Activity ApoptosisAssay->MechStudy Confirm Mechanism InVivo In Vivo Validation MechStudy->InVivo Validate in Model

Key Conclusions for Researchers

  • BZN is a promising repurposing candidate for oncology, with demonstrated efficacy across multiple cancer types.
  • The core mechanism of action involves inducing mitochondrial-mediated apoptosis, primarily via STAT3 pathway inhibition.
  • Standard assays like CCK-8, colony formation, and Annexin V/PI staining are robust methods to quantify BZN's effects.
  • Its synergistic potential with existing chemotherapies and ability to overcome resistance warrant further investigation.

References

Comprehensive Application Notes and Protocols: Benzethonium Chloride in Cancer Research Colony Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzethonium Chloride as a Potential Anticancer Agent

This compound (BZC) is an FDA-approved antimicrobial agent commonly used in antiseptics and disinfectants that has recently emerged as a promising broad-spectrum anticancer compound. Drug repurposing of established agents like BZC offers significant advantages for oncology drug development, including known safety profiles and accelerated clinical translation pathways. BZC has demonstrated potent antitumor effects across diverse cancer types including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), osteosarcoma, and colorectal cancer through multiple molecular mechanisms. The colony formation assay, also known as clonogenic assay, represents a fundamental technique in oncology research for evaluating the long-term reproductive viability of cancer cells following drug treatment, providing critical information about the ability of compounds like BZC to inhibit tumorigenic potential at the cellular level.

Research indicates that BZC exerts its anticancer effects through pleiotropic mechanisms depending on cancer context, including direct binding to STAT3 and inhibition of its dimerization, modulation of the p53 signaling pathway, inhibition of Wnt/β-catenin signaling, and suppression of ERK1/2 phosphorylation. The compound's ability to simultaneously target multiple oncogenic pathways while demonstrating efficacy against therapy-resistant cancer cell models makes it particularly attractive for further development. These application notes provide standardized protocols and analytical frameworks for investigating BZC's anticancer properties using colony formation assays, enabling robust assessment of its effects on cancer cell survival and proliferative capacity.

Quantitative Efficacy Data Across Cancer Models

Extensive in vitro studies have demonstrated BZC's concentration-dependent inhibitory effects across multiple cancer types. The table below summarizes colony formation assay data from recent investigations:

Table 1: Quantitative Efficacy of this compound in Colony Formation Assays Across Cancer Types

Cancer Type Cell Lines BZC Concentration Range Inhibition Effects Key Signaling Pathways Affected Citation
Head and Neck Squamous Cell Carcinoma CAL27, FaDu 2-3 μM Significant dose-dependent reduction in colony formation STAT3/MCL-1 mitochondrial apoptosis [1]
Non-Small Cell Lung Cancer H1975, A549, H1299, HCC827 2-8 μM (approx. 1.5-6 μg/mL) Marked inhibition of colony formation, enhanced gefitinib sensitivity p53-mediated cell cycle and apoptosis regulation [2]
Osteosarcoma 143B, MG63 Not specified in colony context Suppressed proliferation, migration, and invasion ERK1/2 signaling repression [3]
Colorectal Cancer HCT116, SW480 Not specified Inhibited viability, sphere formation, and induced apoptosis Wnt/β-catenin signaling inhibition [4]

The half-maximal inhibitory concentrations (IC50) for BZC vary by cell line and exposure time, with reports indicating values of approximately 4.5-30 μM across various cancer models following 48-72 hour treatments. The differential sensitivity across cancer types highlights the importance of context-specific dosing considerations and suggests possible tissue-specific uptake or mechanism variations.

Detailed Colony Formation Assay Protocol

Reagents and Equipment Required
  • Cell lines: Appropriate cancer cell models (e.g., CAL27, FaDu, H1975, A549 based on cancer type of interest)
  • BZC stock solution: Prepare 10 mM BZC (Sigma-Aldrich, Cat# B8879) in sterile phosphate-buffered saline (PBS) or DMSO
  • Culture media: Appropriate complete media (e.g., DMEM or RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)
  • Staining reagents: Crystal violet (0.1% w/v in distilled water), 4% paraformaldehyde
  • Equipment: 6-well culture plates, CO2 incubator, bright-field microscope with camera, colony counter software (e.g., ImageJ)
Cell Seeding and Drug Treatment

The following procedure adapts methodologies from multiple studies investigating BZC effects [1] [2] [3]:

  • Cell preparation: Harvest exponentially growing cells using standard trypsinization procedures and prepare a single-cell suspension in complete medium.
  • Cell counting: Determine cell concentration and viability using a hemocytometer or automated cell counter.
  • Seeding density optimization: Seed appropriate cell numbers based on cell line doubling time in 6-well plates:
    • 500-1,000 cells/well for HNSCC lines (CAL27, FaDu) [1]
    • 500-1,000 cells/well for NSCLC lines (H1975, A549, H1299, HCC827) [2]
    • 800-1,500 cells/well for osteosarcoma lines (143B, MG63) [3]
  • Incubation for adherence: Incubate plates at 37°C with 5% CO2 for 12-24 hours to allow cell attachment and recovery.
  • Drug treatment preparation: Prepare serial dilutions of BZC in complete medium to achieve final treatment concentrations based on preliminary dose-range findings (typically 0.5-10 μM).
  • Treatment application: Replace medium with BZC-containing medium or vehicle control (PBS or DMSO at equivalent dilution). Include untreated controls for baseline comparison.

Table 2: Recommended this compound Concentration Ranges by Cancer Type

Cancer Type Recommended Concentration Range Critical Observations
HNSCC 2-3 μM Effective for significant colony reduction without complete cytotoxicity
NSCLC 2-8 μM Lower range (2-5 μM) effective for combination with gefitinib
Osteosarcoma 4-7 μM Associated with cytoplasmic vacuole accumulation
General Screening 0.5-20 μM Recommended for initial dose-response characterization
Colony Development and Staining
  • Incubation period: Maintain treated cells for 7-14 days depending on cell line growth characteristics, with medium changes every 3-4 days including fresh BZC application if indicated by compound stability considerations.
  • Fixation: Once visible colonies have formed in control wells (typically >50 cells/colony), carefully aspirate medium and gently wash wells with PBS. Add 4% paraformaldehyde (2 mL/well) and incubate for 15 minutes at room temperature.
  • Staining: Remove fixative, wash gently with distilled water, and add 0.1% crystal violet solution (1 mL/well) for 30 minutes at room temperature.
  • Washing and drying: Remove stain and gently rinse plates under running tap water until background staining is minimal. Air invert plates to dry completely before analysis.

Mechanism of Action and Signaling Pathways

BZC exerts its anticancer effects through modulation of multiple critical signaling pathways in a cell context-dependent manner. The following diagram illustrates key molecular mechanisms:

G cluster_pathway1 STAT3 Pathway (HNSCC) cluster_pathway2 p53 Pathway (NSCLC) cluster_pathway3 Wnt/β-catenin Pathway (Colorectal) cluster_pathway4 ERK1/2 Pathway (Osteosarcoma) BZC BZC STAT3 STAT3 Protein BZC->STAT3 Direct binding to SH2 domain p53 p53 Activation BZC->p53 Activation TCF4 β-catenin/TCF4 Complex Disruption BZC->TCF4 Disruption ERK ERK1/2 Phosphorylation BZC->ERK Inhibition STAT3_dim STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_dim MCL1 MCL-1 Expression STAT3_dim->MCL1 Apoptosis1 Mitochondrial Apoptosis MCL1->Apoptosis1 CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis2 Apoptosis Induction CellCycle->Apoptosis2 Wnt Wnt Signaling BetaCat β-catenin Nuclear Translocation Wnt->BetaCat BetaCat->TCF4 Stemness Cancer Stemness Inhibition TCF4->Stemness Proliferation Proliferation/Migration Suppression ERK->Proliferation Macropinocytosis Macropinocytosis Induction ERK->Macropinocytosis

BZC's multimodal mechanism of action contributes to its efficacy across diverse cancer types:

  • STAT3 pathway inhibition: In HNSCC models, BZC directly binds to the SH2 domain of STAT3, inhibiting its dimerization and nuclear translocation, subsequently downregulating the anti-apoptotic protein MCL-1 and inducing mitochondrial-mediated apoptosis [1].
  • p53 pathway activation: In NSCLC, BZC regulates cell cycle, apoptosis, and epithelial-mesenchymal transition (EMT) signaling pathways through modulation of the p53 signaling pathway [2].
  • Wnt/β-catenin disruption: In colorectal cancer models, BZC inhibits the Wnt/β-catenin signaling pathway by decreasing nuclear translocation of β-catenin and disrupting the β-catenin/T-cell factor 4 complex, subsequently downregulating Wnt target genes including Axin2, Survivin, and LGR5 [4].
  • ERK1/2 signaling repression: In osteosarcoma, BZC suppresses proliferation, migration, and invasion through repression of the ERK1/2 signaling pathway [3].

Data Analysis and Interpretation

Colony Counting and Normalization
  • Manual counting: Visually count stained colonies containing >50 cells using a dissection microscope or colony counter.
  • Digital quantification: Acquire high-resolution plate scans and analyze using ImageJ with ColonyArea plugin or commercial colony counting software.
  • Calculation methods:
    • Plating efficiency (PE) = (Number of colonies in control / Number of cells seeded) × 100
    • Surviving fraction (SF) = (Number of colonies in treatment / Number of cells seeded) × (PE / 100)
    • Inhibition rate = [(Control colonies - Treatment colonies) / Control colonies] × 100
Statistical Analysis and Quality Control
  • Replication: Perform experiments in triplicate minimum with three technical replicates each to ensure statistical power [1] [2].
  • Normalization: Express results as percentage of control colony formation to account for plate-to-plate variability.
  • Statistical testing: Use one-way ANOVA with post-hoc tests for multiple comparisons or Student's t-test for single comparisons, with p<0.05 considered statistically significant.
  • Dose-response analysis: Fit data to sigmoidal curves to determine IC50 values using GraphPad Prism or equivalent software.
Troubleshooting Common Issues
  • Low colony formation in controls: Optimize seeding density, check serum quality, and ensure optimal culture conditions.
  • Excessive background staining: Increase washing stringency after crystal violet staining.
  • Inconsistent colony sizes: Ensure single-cell suspension during seeding and minimize disturbance during incubation.
  • High well-to-well variability: Use consistent medium volumes, verify level incubator surface, and ensure uniform drug distribution.

Research Applications and Future Directions

The colony formation assay with BZC has several significant research applications:

  • Drug repurposing validation: Confirming BZC's efficacy against various cancer types beyond its antimicrobial indications [1] [2].
  • Combination therapy screening: Evaluating BZC's ability to enhance efficacy of standard therapies like EGFR inhibitors in resistant models [2].
  • Mechanistic studies: Investigating specific pathway involvement through complementary assays following colony formation assessment.
  • Resistance mechanism identification: Exploring adaptive responses such as macropinocytosis induction observed in osteosarcoma models [3].

Future research directions should focus on standardizing assay conditions across laboratories, establishing reference response ranges for common cancer cell lines, investigating long-term adaptive resistance mechanisms, and developing 3D culture models to better recapitulate in vivo conditions. The consistent demonstration of BZC's efficacy at low micromolar concentrations across diverse cancer types supports its continued investigation as a promising repurposed anticancer agent.

References

Application Notes: Benzethonium Chloride in Wound Healing/Migration Assays

Author: Smolecule Technical Support Team. Date: February 2026

Benzethonium Chloride (BZN) is an FDA-approved antiseptic that has demonstrated significant anti-migratory and anti-invasive properties across multiple cancer cell lines in recent studies. Its mechanism involves the suppression of key pro-migratory signaling pathways, making it a compound of interest for investigating cancer metastasis.

Summary of Quantitative Data

The table below summarizes the anti-migratory effects of BZN and its key mechanisms as observed in recent literature:

Cell Line / Cancer Type Observed Effect on Migration/Invasion Key Mechanistic Findings Citations
HNSCC (FaDu, CAL27) Significant inhibition of cell migration. Putative binding to STAT3's SH2 domain, inhibiting STAT3 dimerization, nuclear translocation, and downregulation of downstream protein MCL-1. [1] [1]
Osteosarcoma (143B, MG63) Suppressed migration and invasion in vitro. Repression of the ERK1/2 signaling pathway. [2] [2]
Non-Small Cell Lung Cancer (H1975) Inhibited cell proliferation and increased sensitivity to EGFR-TKIs. Regulation of cell cycle, apoptosis, and EMT via the P53 signaling pathway. [3] [3]
Detailed Experimental Protocol: Wound Healing (Scratch) Assay

This protocol is adapted from methods described in recent studies on HNSCC and osteosarcoma cells [1] [2].

1. Reagent Preparation

  • BZN Stock Solution: Dissolve BZN in phosphate-buffered saline (PBS) or DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot and store at -80°C.
  • Cell Culture: Use standard culture media for your cell line (e.g., DMEM with 10% FBS for FaDu, CAL27, and CAL27 cells).

2. Cell Seeding and Scratch Creation

  • Seed cells into a multi-well plate (e.g., a 6-well plate) at a high density (e.g., ( 5 \times 10^5 ) cells per well) and culture until they reach 90-100% confluence [1] [2].
  • Using a sterile 200 µL pipette tip, create a uniform, straight "scratch" or "wound" across the monolayer of cells in each well.
  • Gently wash the wells with PBS to remove detached cells and debris.

3. Drug Treatment and Image Acquisition

  • Add fresh medium containing your desired concentrations of BZN (e.g., 10 µM and 20 µM, based on HNSCC studies) or a vehicle control (e.g., PBS or DMSO) [1].
  • Image the scratch immediately (0 hours) under a phase-contrast microscope, ensuring you mark the locations for consistent re-imaging.
  • Return the plate to the incubator and capture images of the same locations at predetermined time points post-scratching (e.g., 12, 18, 24, 48 hours) [1].

4. Data Analysis

  • Measure the width of the scratch area at each time point using image analysis software (e.g., ImageJ).
  • Calculate the wound healing rate using the formula: [ \text{Wound Healing Rate (%)} = \frac{(Wound\ Width_{0h} - Wound\ Width_{Th})}{Wound\ Width_{0h}} \times 100% ] where ( T ) is the time after scratching [2].
  • Compare the healing rates between BZN-treated and control groups to quantify the inhibitory effect of BZN on cell migration.

Experimental Workflow and Signaling Pathways

The following diagrams, created with Graphviz, illustrate the experimental workflow and the proposed mechanisms of action for BZN.

G Figure 1. BZN Migration Assay Workflow. Start Seed cells in culture plate A Grow to 90-100% confluence Start->A B Create uniform scratch with pipette tip A->B C Wash with PBS to remove debris B->C D Add medium with BZN or vehicle control C->D E Image scratch at 0h (mark locations) D->E F Incubate and re-image at 12h, 18h, 24h, etc. E->F G Measure wound width with ImageJ software F->G End Calculate wound healing rate G->End

Key Considerations for Researchers

  • Cytotoxicity Correlation: The anti-migratory effect of BZN is closely linked to its ability to inhibit proliferation and induce apoptosis. It is crucial to perform viability assays (e.g., CCK-8, MTT) in parallel to distinguish between outright cytotoxicity and a specific anti-migratory phenotype [1] [2] [3].
  • Mechanism Validation: The proposed mechanisms, while strongly supported by evidence, require further validation. You can confirm the inhibition of these pathways in your specific cell model using techniques like western blotting (to detect phosphorylation levels of STAT3 and ERK1/2) and immunofluorescence (to visualize the cellular localization of p-STAT3) [1] [2].
  • Compensatory Survival Mechanisms: Research in osteosarcoma indicates that cancer cells may activate macropinocytosis as a survival mechanism in response to BZN. Co-treatment with macropinocytosis inhibitors (e.g., EIPA) has been shown to enhance the anti-cancer effects of BZN, presenting a potential combination therapy strategy [2].

References

Application Notes: Benzethonium Chloride in Cancer Cell Migration Studies

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance Benzethonium chloride (BZN), an FDA-approved antimicrobial agent, has been identified as a broad-spectrum anti-cancer compound in drug repurposing screens [1]. Recent studies have shown that BZN can significantly inhibit the migration and invasion of various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) [1] and osteosarcoma (OS) [2]. The Transwell migration assay is a cornerstone in vitro method for quantifying the anti-migratory effects of BZN and elucidating its underlying mechanisms of action.

Key Findings from Literature Research indicates that BZN exerts its anti-migratory effects through multifaceted mechanisms, primarily by targeting critical oncogenic signaling pathways. The summarized findings below provide a comparative overview of its effects and proposed mechanisms across different cancer types.

Cancer Type Cell Lines Tested Key Effects on Migration/Invasion Proposed Signaling Mechanisms
Head and Neck Squamous Cell Carcinoma (HNSCC) [1] FaDu, CAL27 Significant inhibition of migration. Direct binding to STAT3's SH2 domain, inhibiting STAT3 dimerization and nuclear translocation, downregulating MCL-1.
Osteosarcoma (OS) [2] 143B, MG63 Suppressed migration and invasion in vitro; inhibited tumor growth in vivo. Repression of the ERK1/2 signaling pathway.
Non-Small Cell Lung Cancer (NSCLC) [3] [4] H1975 Inhibited proliferation and increased sensitivity to gefitinib. Modulation of the P53 signaling pathway, regulating cell cycle, apoptosis, and EMT.
Colorectal Cancer (CRC) [5] HCT116, SW480 Inhibited migration, invasion, and sphere formation. Targeting the Wnt/β-catenin signaling pathway.

Detailed Protocol: Transwell Migration Assay with this compound

This protocol is synthesized from methodologies described in recent publications investigating BZN [1] [2].

Primary Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., FaDu, CAL27 for HNSCC; 143B, MG63 for osteosarcoma).
  • Test Compound: this compound (BZN), e.g., Sigma-Aldrich, Cat# B8879 [1].
  • Transwell Chambers: 24-well plates with permeable inserts (e.g., 6.5 mm diameter, 8-μm pore size, Corning Costar) [1].
  • Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Serum-Free Medium: For cell seeding in the upper chamber.
  • Chemoattractant: Complete medium with 10% FBS for the lower chamber.
  • Fixative: 4% Paraformaldehyde (e.g., Yeasen Biotechnology, 40402ES50) [1].
  • Stain: 0.1% Crystal violet (e.g., Yeasen Biotechnology, 60505ES25) [1] or 0.1% crystal violet from other suppliers [2].
  • Other Equipment: CO2 incubator, biological safety cabinet, light microscope with camera, ImageJ software.
Cell Preparation and Seeding
  • Culture Cells: Maintain cells in complete medium under standard conditions (37°C, 5% CO2).
  • Harvest and Count: Harvest cells in the logarithmic growth phase. Wash and resuspend them in serum-free medium to a density of 5 × 10^5 cells/mL [1].
  • Seed Upper Chamber: Add 100 μL of the cell suspension (containing 50,000 cells) to the top of each Transwell insert [1].
Drug Treatment and Incubation
  • Prepare Lower Chamber: Add 600 μL of complete medium (with 10% FBS) as a chemoattractant to the lower well of the 24-well plate [1].
  • Administer BZN: After cells have adhered (e.g., after 4 hours [1]), replace the medium in the upper chamber with serum-free media containing your desired concentrations of BZN.
    • Recommended Concentrations: Based on literature, test a range from 2 μM to 20 μM [1] [2]. Include a negative control (vehicle-only, e.g., PBS or DMSO).
  • Incubate: Place the plate in the CO2 incubator at 37°C for 24-48 hours [1] [2]. The optimal incubation time may vary by cell line and should be determined empirically.
Staining, Imaging, and Quantification
  • Fix Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
  • Stain Cells: Immerse the Transwell insert in 4% paraformaldehyde for 15 minutes to fix the migrated cells on the lower membrane surface. Then, stain with 0.1% crystal violet for 20-30 minutes at room temperature [1] [2].
  • Image and Count: Rinse the insert with water and let it air dry. Capture images of the membrane under a light microscope (e.g., 40x magnification) in three or more random fields.
  • Quantify Migration: Use image analysis software like ImageJ to count the number of stained cells in each field. The data can be presented as the average number of migrated cells per field or as a percentage of migration relative to the control group.

Mechanistic Insights and Workflow

The anti-migratory effect of BZN is not a singular event but a consequence of its interaction with multiple signaling pathways. The following diagram integrates these mechanisms into a proposed experimental workflow.

Diagram 1: Proposed signaling pathways and cellular processes targeted by BZN that contribute to its anti-migratory effects. BZN inhibits multiple pro-oncogenic pathways, leading to a coordinated suppression of migration and invasion.

Important Technical Considerations

  • Cytotoxicity Confirmation: Ensure that the observed reduction in migration is not solely due to cytotoxic effects. Perform a parallel cell viability assay (e.g., CCK-8, MTT) at the same BZN concentrations and time points [1] [2].
  • Mechanistic Validation: The proposed mechanisms should be validated in your specific experimental system using techniques like Western blotting to analyze protein levels (e.g., p-STAT3, p-ERK, β-catenin) [1] [2] [5].
  • Macropinocytosis Inhibition: In osteosarcoma, BZN treatment was observed to induce cytoplasmic vacuoles, a sign of macropinocytosis. Interestingly, co-treatment with macropinocytosis inhibitors (e.g., EIPA) enhanced the anti-cancer effect of BZN [2]. This could be a relevant consideration for combination therapy strategies.

References

Application Notes: Benzethonium Chloride as a STAT3 Dimerization Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Summary Benzethonium chloride (BZN) is an FDA-approved antiseptic that has been identified as a broad-spectrum anti-tumor agent. Recent studies reveal that BZN directly binds to the Src Homology 2 (SH2) domain of STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation, thereby suppressing the expression of downstream target genes like MCL-1 and inducing apoptosis in cancer cells [1] [2].

2. Key Experimental Findings The anti-cancer efficacy of BZN and its effect on STAT3 have been demonstrated in various models.

Table 1: Summary of Key Experimental Findings for BZN

Cancer Model Experimental System Key Findings on STAT3 & Efficacy Source
Head & Neck Squamous Cell Carcinoma (HNSCC) In vitro (FaDu, CAL27 cells); In vivo (mouse model) Inhibits STAT3 dimerization; prevents nuclear translocation of p-STAT3; downregulates MCL-1; induces apoptosis; suppresses tumor growth [1]. [1]
Non-Small Cell Lung Cancer (NSCLC) In vitro (H1975, A549, H1299, HCC827 cells) Inhibits proliferation & colony formation; induces apoptosis & cell cycle arrest; modulates P53 signaling; overcomes EGFR-TKI resistance [2]. [2]

3. Quantitative Activity Data The potency of BZN was quantified in various human cancer cell lines.

Table 2: Quantitative Cytotoxicity of this compound (BZN)

Cell Line Cancer Type Reported IC50 Value (Note: Varies by treatment duration) Source
H1975 NSCLC (EGFR-TKI resistant) ~7-8 μM (72 h) [2] [2]
CAL27 Head and Neck (HNSCC) ~6.5 μM (72 h) [1] [1]
FaDu Head and Neck (HNSCC) ~5.5 μM (72 h) [1] [1]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments verifying BZN's inhibition of STAT3 dimerization and function.

Protocol 1: Molecular Docking to Predict SH2 Domain Binding

  • Objective: To predict the binding affinity and binding mode of BZN to the STAT3 SH2 domain in silico.
  • Materials: STAT3 SH2 domain crystal structure (e.g., PDB ID: 1BG1), molecular docking software (e.g., AutoDock Vina, Schrödinger Suite).
  • Procedure:
    • Protein Preparation: Retrieve the STAT3 crystal structure from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign appropriate charges.
    • Ligand Preparation: Obtain the 3D chemical structure of BZN (e.g., from PubChem). Energize and minimize the structure.
    • Grid Box Definition: Define a docking grid around the SH2 domain, particularly encompassing the key residues for phosphotyptide binding (e.g., Lys591, Arg609, Ser611, Ser613, Ser614, Glu616, Gly617, Glu638, Thr641) [3] [4].
    • Docking Simulation: Perform flexible or rigid docking calculations.
    • Analysis: Analyze the docking poses for binding energy (kcal/mol) and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). The study on a similar STAT3 inhibitor, garcinol, reported a docking energy of -4.45 kcal/mol and interactions with Ser614, Gly617, Glu638, and Thr641 [4].

Protocol 2: Co-Immunoprecipitation (Co-IP) for Dimerization Analysis

  • Objective: To experimentally validate the inhibition of STAT3 dimerization by BZN in cells.
  • Materials: Cell line of interest (e.g., CAL27, FaDu), BZN, lysis buffer, protein A/G beads, anti-STAT3 antibody, normal IgG (negative control), Western blot equipment.
  • Procedure:
    • Cell Treatment: Treat cells with BZN at the IC50 or other relevant concentrations for 6-24 hours. Include a DMSO vehicle control.
    • Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., RIPA buffer) to preserve protein-protein interactions.
    • Immunoprecipitation: Incubate the cell lysates with an anti-STAT3 antibody overnight at 4°C. Then, add protein A/G agarose beads for 2-4 hours.
    • Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE loading buffer.
    • Detection: Resolve the eluted proteins by SDS-PAGE and perform Western blotting using an anti-STAT3 antibody. A decrease in STAT3 protein pulled down with STAT3 antibody in BZN-treated groups indicates disrupted dimerization [3] [1].

Protocol 3: Immunofluorescence for Nuclear Translocation Assay

  • Objective: To visualize the inhibition of STAT3 nuclear translocation upon BZN treatment.
  • Materials: Cells grown on glass coverslips, BZN, cytokine (e.g., IL-6 for stimulation), paraformaldehyde, Triton X-100, blocking serum, anti-p-STAT3 (Tyr705) antibody, fluorescently-labeled secondary antibody, DAPI, fluorescence microscope.
  • Procedure:
    • Stimulation & Treatment: Serum-starve cells, then pre-treat with BZN for 1-2 hours, followed by stimulation with IL-6 (e.g., 20 ng/mL) for 30 minutes.
    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
    • Staining: Block cells, then incubate with primary antibody against p-STAT3 (Tyr705), followed by a fluorescent secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
    • Imaging and Analysis: Visualize under a fluorescence microscope. In control cells, IL-6 stimulation will show strong p-STAT3 signal in the nucleus (yellow in merged images). Successful BZN inhibition is indicated by the retention of p-STAT3 in the cytoplasm [1] [4].

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the STAT3 signaling pathway and the experimental workflow for validating BZN.

stat3_pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 STAT3_Inactive STAT3 (Inactive Monomer) JAK2->STAT3_Inactive STAT3_pTyr705 STAT3 (p-Tyr705) STAT3_Inactive->STAT3_pTyr705 Phosphorylation STAT3_Dimer STAT3 (Active Dimer) STAT3_pTyr705->STAT3_Dimer Dimerization via SH2 STAT3_Nuclear STAT3 in Nucleus STAT3_Dimer->STAT3_Nuclear Nuclear Translocation TargetGene Target Gene Expression (e.g., MCL1, Cyclin D1) STAT3_Nuclear->TargetGene BZN This compound (BZN) BZN->STAT3_pTyr705 Inhibits BZN->STAT3_Dimer Inhibits

STAT3 Signaling Pathway and BZN Inhibition Points

workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation Docking Computational Docking Viability Cell Viability Assay (CCK-8/AlamarBlue) Docking->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis CoIP Dimerization Assay (Co-Immunoprecipitation) Viability->CoIP Informs treatment concentrations IF Nuclear Translocation (Immunofluorescence) Viability->IF Informs treatment concentrations WB Downstream Analysis (Western Blot) CoIP->WB IF->WB

Experimental Workflow for STAT3 Inhibitor Validation

Notes and Precautions

  • Cytotoxicity Correlation: The observed inhibition of STAT3 phosphorylation and dimerization should be correlated with cytotoxic effects (e.g., IC50 values from CCK-8 or similar assays) to establish a therapeutic link [1] [2].
  • Specificity: While studies suggest BZN targets the STAT3 SH2 domain, its specificity over other STAT family members should be further investigated. One study noted that certain inhibitors showed reduced effect on STAT1 phosphorylation, hinting at possible selectivity [3].
  • Solubility and Handling: BZN is typically dissolved in PBS or DMSO for stock solutions. Ensure proper sterilization by filtration, as autoclaving may degrade the compound [1].

References

benzethonium chloride nuclear translocation assay p-STAT3

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Insights & Application Notes

Benzethonium Chloride (BZN), an FDA-approved anti-infective agent, has been identified as a broad-spectrum antitumor compound [1] [2]. Recent research demonstrates its potent activity against Head and Neck Squamous Cell Carcinoma (HNSCC) by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is constitutively activated in many cancers and associated with poor prognosis [1].

  • Molecular Mechanism: BZN is proposed to directly bind to the SH2 domain of STAT3, which is critical for its activation. This binding inhibits STAT3 dimerization and subsequent phosphorylation at Tyr705. Consequently, BZN prevents the nuclear translocation of phosphorylated STAT3 (p-STAT3), disrupting its function as a transcription factor. This leads to the downregulation of the anti-apoptotic protein MCL-1 and ultimately induces mitochondrial-mediated apoptosis in cancer cells [1].
  • Cellular & In Vivo Efficacy: Studies on HNSCC cell lines (CAL27 and FaDu) show that BZN significantly inhibits cell proliferation, migration, and colony formation, and induces apoptosis in a dose-dependent manner [1]. In a mouse subcutaneous tumor model using MOC1 cells, BZN treatment markedly suppressed tumor growth, highlighting its potential therapeutic value [1].

The diagram below illustrates this core signaling pathway and the points of BZN intervention.

BZN_STAT3_Pathway BZN BZN STAT3_Dimer STAT3 Dimer BZN->STAT3_Dimer Inhibits Dimerization via SH2 Binding STAT3_Nuclear STAT3 in Nucleus BZN->STAT3_Nuclear Prevents Translocation Target_Genes Target Genes (e.g., MCL-1) BZN->Target_Genes Downregulates Expression STAT3_Inactive STAT3 (Inactive, Cytoplasm) STAT3_pTyr705 STAT3 p-Tyr705 STAT3_Inactive->STAT3_pTyr705 Growth Factor Stimulation STAT3_pTyr705->STAT3_Dimer STAT3_Dimer->STAT3_Nuclear Nuclear Translocation STAT3_Nuclear->Target_Genes Transcription Apoptosis Apoptosis Target_Genes->Apoptosis Inhibition

BZN Inhibits STAT3 Signaling and Triggers Apoptosis

Summary of Quantitative Findings

The table below summarizes key experimental data from the cited study, providing a clear overview of BZN's effects [1].

Table 1: Summary of BZN Effects on HNSCC Models In Vitro and In Vivo

Experimental Model Assay Type BZN Concentration/Dose Key Findings and Quantitative Results
CAL27 & FaDu Cells CCK-8 Proliferation 0-45 μM Significant, dose-dependent inhibition of cell proliferation after 24, 48, and 72 hours of treatment.
CAL27 & FaDu Cells Colony Formation 2 μM, 3 μM Marked reduction in both the number and size of colonies after 14 days.
CAL27 & FaDu Cells Apoptosis (Annexin V) 30 μM, 45 μM for 48h Induction of apoptosis. Specific rates were measured via flow cytometry.
CAL27 & FaDu Cells Western Blot 20 μM for 48h Downregulation of MCL-1 protein expression; increased cleavage of caspase-3.
CAL27 & FaDu Cells Immunofluorescence 10 μM for 48h Inhibition of p-STAT3 (Tyr705) nuclear translocation.
MOC1 Mouse Model In Vivo Tumor Growth 2 mg/kg (i.p., daily) Significant suppression of subcutaneous tumor growth compared to control.

Detailed Experimental Protocols

Protocol 1: Nuclear Translocation Assay for p-STAT3 via Immunofluorescence

This protocol details the method used to visualize the inhibition of p-STAT3 nuclear translocation by BZN [1] [3].

1. Cell Seeding and Treatment

  • Seed FaDu or CAL27 cells in 6-well plates containing sterile glass coverslips at a density of 2 × 10⁵ cells per well.
  • Culture overnight in complete DMEM medium with 10% FBS at 37°C in a 5% CO₂ atmosphere.
  • Treat cells with 10 μM BZN or vehicle control (e.g., PBS) for 48 hours.

2. Cell Fixation and Permeabilization

  • Aspirate the medium and wash cells gently with 1x PBS.
  • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
  • Remove PFA and wash cells three times with PBS, 5 minutes per wash.
  • Permeabilize cells by adding 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

3. Blocking and Antibody Staining

  • Block non-specific binding by incubating cells with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
  • Incubate with primary anti-STAT3 antibody (or specifically anti-p-STAT3 Tyr705) diluted in 1% BSA/PBS overnight at 4°C.
  • The next day, wash cells three times with PBST (PBS with 0.1% Tween-20), 5 minutes per wash.
  • Incubate with an Alexa Fluor 488-conjugated secondary antibody (e.g., Invitrogen, A-11008) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.

4. Mounting and Visualization

  • Stain nuclear DNA by adding DAPI (e.g., Thermo Scientific, 62248) for 15 minutes in the dark.
  • Wash coverslips thoroughly with PBS and mount them onto glass slides using an anti-fade mounting medium.
  • Allow the mounting medium to set, then visualize the subcellular localization of STAT3/p-STAT3 using a fluorescence or confocal microscope. BZN-treated cells should show predominantly cytoplasmic staining, in contrast to the nuclear staining in control cells.
Protocol 2: Assessing Apoptosis by Annexin V-APC Staining

This protocol describes the quantification of BZN-induced apoptosis [1] [3].

1. Cell Preparation

  • Seed FaDu or CAL27 cells in 12-well plates and culture overnight to approximately 70-80% confluence.
  • Treat cells with BZN (e.g., 30 μM and 45 μM) or PBS control for 48 hours.

2. Cell Harvesting and Staining

  • Collect both floating and adherent cells (use trypsin without EDTA to harvest adherent cells).
  • Wash the cell pellet twice with cold 1x PBS.
  • Resuspend approximately 1-5 x 10⁵ cells in 100 μL of 1x Binding Buffer.
  • Add Annexin V-APC and Propidium Iodide (PI) as per the manufacturer's protocol (e.g., Yeasen Biotechnology, 40304ES50). Mix gently and incubate for 30 minutes at room temperature in the dark.

3. Flow Cytometry Analysis

  • After incubation, add 400 μL of 1x Binding Buffer to each tube.
  • Analyze the cells using a flow cytometer (e.g., NovoExpress, Agilent) within 1 hour.
  • The populations are defined as:
    • Viable cells: Annexin V-APC negative, PI negative.
    • Early apoptotic cells: Annexin V-APC positive, PI negative.
    • Late apoptotic/necrotic cells: Annexin V-APC positive, PI positive.
  • Analyze the data using software such as FlowJo (v10). The results are expected to show a dose-dependent increase in the total percentage of apoptotic cells (early + late) in BZN-treated groups.

The following diagram outlines the key experimental workflow from cell treatment to data analysis.

Experimental_Workflow Seed Seed HNSCC Cells (FaDu, CAL27) Treat Treat with BZN (10-45 µM, 48h) Seed->Treat IF Immunofluorescence (IF) for p-STAT3 Treat->IF WB Western Blot (MCL-1, Caspase-3) Treat->WB FC Flow Cytometry (Annexin V/PI) Treat->FC Image Image Acquisition & Analysis IF->Image Data_WB Quantify Protein Expression WB->Data_WB Data_FC Quantify Apoptotic Cell Percentage FC->Data_FC Data_IF Quantify Nuclear p-STAT3 Intensity Image->Data_IF

Workflow for Evaluating BZN Mechanism

Conclusion

This compound represents a promising repurposed drug candidate for HNSCC therapy. Its well-defined mechanism of action, targeting the oncogenic STAT3 pathway, along with the detailed protocols provided, offers a solid foundation for further preclinical investigation and validation by the scientific community.

References

Comprehensive Application Notes and Protocols: Benzethonium Chloride-Catalyzed Synthesis of Imidazole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Catalyst Properties

Benzethonium chloride (BzthCl), a synthetic quaternary ammonium salt belonging to the class of N-cationic surfactants, has emerged as a highly efficient, eco-friendly catalyst for the synthesis of pharmaceutically important imidazole derivatives. Chemically known as N-benzyl-N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethan-1-aminium chloride, this compound exhibits dual functionality as both a surfactant and ionic liquid catalyst [1]. The significant green chemistry advantages of this compound include its biodegradability, low toxicity profile, and compatibility with aqueous reaction systems, making it an ideal candidate for sustainable organic synthesis protocols.

The structural features of this compound contribute to its remarkable catalytic properties. The molecule contains a positively charged quaternary nitrogen that facilitates electrostatic interactions with reactant molecules, while the hydrophobic domains enable solubilization of organic compounds in aqueous media through micelle formation [1]. This unique combination allows this compound to act as an efficient phase-transfer catalyst, enhancing reaction rates and yields in multi-component transformations. Furthermore, its widespread use in pharmaceutical and cosmetic formulations as an antimicrobial agent underscores its safety profile and compatibility with biologically active compounds [2].

Table 1: Physicochemical Properties of this compound

Property Specification
Molecular Formula C₂₇H₄₂ClNO₂
Molar Mass 448.09 g·mol⁻¹
Physical Form Odorless white solid
Melting Point 163 °C
Solubility in Water 40 g·dm⁻³ (at 20 °C)
CAS Registry Number 121-54-0
Safety Classification Dangerous (H301, H314, H400)

Catalytic Mechanism and Reaction Overview

Fundamental Reaction Pathways

The this compound-catalyzed synthesis of imidazoles proceeds through a multi-component reaction (MCR) pathway that offers significant advantages in synthetic efficiency, atom economy, and environmental compatibility compared to traditional synthetic approaches [1]. These one-pot organic transformations assemble three or more substrates into a single desired product with minimal by-product formation and reduced energy consumption. The reaction mechanism involves the initial formation of a diimine intermediate through condensation of ammonium acetate with aromatic aldehydes, followed by nucleophilic attack of the carbonyl groups of benzil, cyclization, and subsequent dehydration to form the imidazole core structure [1].

This compound accelerates this transformation through micellar catalysis, whereby the reactant molecules are concentrated within the hydrophobic core of the surfactant aggregates, significantly increasing their effective local concentration and reaction probability [1]. The cationic head group of this compound additionally stabilizes developing negative charges on reaction intermediates through electrostatic interactions, thereby lowering the activation energy barriers for key bond-forming steps. This dual action of concentration effect and transition state stabilization enables the reaction to proceed efficiently under mild conditions with reduced reaction times and improved yields compared to conventional methods.

Visual Representation of Reaction Workflow

The following diagram illustrates the complete experimental workflow for the synthesis of both trisubstituted and tetrasubstituted imidazoles using this compound catalyst:

G Imidazole Synthesis Experimental Workflow cluster_reactants Reactant Preparation cluster_tetra For Tetrasubstituted Imidazoles cluster_rxn Reaction Conditions cluster_workup Workup Steps cluster_purification Purification Methods Start Start Reaction Setup Mix Combine Reactants in Round-Bottom Flask Start->Mix R1 Aromatic Aldehyde (10 mmol) R1->Mix R2 Benzil (10 mmol) R2->Mix R3 Ammonium Acetate (20 mmol) R3->Mix R4 This compound (10 mol%) R4->Mix R5 Solvent System EtOH:H₂O (1:1, 10 mL) R5->Mix R6 Aromatic Amine (10 mmol) R6->Mix Rx1 Heat to 70°C with Stirring Mix->Rx1 Rx2 Monitor by TLC Rx1->Rx2 Workup Reaction Workup Rx2->Workup W1 Cool to Room Temperature Workup->W1 W2 Dilute with Water (10 mL) W1->W2 W3 Extract with Ethyl Acetate (2 × 10 mL) W2->W3 W4 Dry Organic Layer over MgSO₄ W3->W4 Purification Product Purification W4->Purification P1 Recrystallization (Hot Ethanol) Purification->P1 P2 Column Chromatography (Silica Gel, 20% EtOAc/Pet. Ether) Purification->P2 End Pure Imidazole Product P1->End P2->End

Experimental Protocols

General Procedure for 2,4,5-Trisubstituted Imidazoles

Objective: To synthesize 2,4,5-trisubstituted imidazoles via a one-pot, three-component condensation reaction catalyzed by this compound [1].

Materials:

  • Aromatic aldehyde (10 mmol)
  • Benzil (10 mmol)
  • Ammonium acetate (20 mmol)
  • This compound (10 mol%, 0.448 g relative to molecular weight of 448.09 g·mol⁻¹)
  • Ethanol-water (1:1 v/v, 10 mL)
  • Ethyl acetate (for extraction)
  • Anhydrous magnesium sulfate (for drying)
  • Silica gel (60-120 mesh) for column chromatography

Equipment:

  • 100 mL round-bottom flask
  • Magnetic stirrer with heating capability
  • Reflux condenser (optional)
  • Thin-layer chromatography (TLC) setup
  • Rotary evaporator
  • Melting point apparatus
  • NMR, FT-IR, and mass spectrometry for characterization

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, combine aromatic aldehyde (10 mmol), benzil (10 mmol), ammonium acetate (20 mmol), and this compound (10 mol%). Add 10 mL of ethanol-water (1:1 v/v) solvent mixture [1].

  • Reaction Execution: Heat the reaction mixture to 70°C with constant stirring using a magnetic stirrer. Maintain this temperature for the duration of the reaction [1].

  • Reaction Monitoring: Monitor the reaction progress by TLC at regular intervals. Typical reaction times range from 45 to 120 minutes depending on the electronic nature of the aromatic aldehyde substituents [1].

  • Workup Procedure: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Dilute with 10 mL of water and extract the product with ethyl acetate (2 × 10 mL). Combine the organic layers and dry over anhydrous magnesium sulfate [1].

  • Purification: Concentrate the organic extract under reduced vacuum. Purify the crude product either by recrystallization from hot ethanol or by column chromatography on silica gel (60-120 mesh) using 20% ethyl acetate in petroleum ether as eluent [1].

  • Characterization: Characterize the purified products by melting point determination, FT-IR, ¹H-NMR (500 MHz), ¹³C-NMR (100 MHz), and mass spectral analysis to confirm structural identity and purity [1].

General Procedure for 1,2,4,5-Tetrasubstituted Imidazoles

Objective: To synthesize 1,2,4,5-tetrasubstituted imidazoles via a one-pot, four-component condensation reaction catalyzed by this compound [1].

Materials:

  • Aromatic aldehyde (10 mmol)
  • Aromatic primary amine (10 mmol)
  • Benzil (10 mmol)
  • Ammonium acetate (10 mmol)
  • This compound (10 mol%)
  • Ethanol-water (1:1 v/v, 10 mL)
  • Ethyl acetate (for extraction)
  • Anhydrous magnesium sulfate (for drying)

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, combine aromatic aldehyde (10 mmol), aromatic primary amine (10 mmol), benzil (10 mmol), ammonium acetate (10 mmol), and this compound (10 mol%). Add 10 mL of ethanol-water (1:1 v/v) solvent mixture [1].

  • Reaction Execution: Heat the reaction mixture to 70°C with constant stirring. Maintain this temperature for the duration of the reaction [1].

  • Reaction Monitoring: Monitor the reaction progress by TLC. Reaction times are typically slightly longer than for trisubstituted imidazoles due to the additional component.

  • Workup Procedure: After completion of the reaction, reduce the reaction volume by evaporation if necessary. Cool to room temperature, dilute with 10 mL of water, and extract with ethyl acetate (2 × 10 mL). Combine the organic extracts and dry over anhydrous magnesium sulfate [1].

  • Purification and Characterization: Concentrate the organic layer under vacuum and purify the crude product using either recrystallization from hot ethanol or column chromatography as described in Section 3.1. Characterize the final product using appropriate spectroscopic techniques [1].

Performance Data and Optimization

Reaction Scope and Yield Analysis

The this compound-catalyzed synthetic protocol demonstrates excellent substrate versatility, accommodating a wide range of aromatic aldehydes with varying electronic properties. The following table summarizes representative examples of trisubstituted imidazoles synthesized using this methodology, along with corresponding reaction times and yields [1]:

Table 2: Synthesis of 2,4,5-Trisubstituted Imidazoles Using this compound Catalyst

Entry Aldehyde Substituent Reaction Time (min) Yield (%) Melting Point (°C)
1 C₆H₅- 60 92 272-274
2 4-Cl-C₆H₄- 45 94 215-217
3 4-CH₃-C₆H₄- 75 89 238-240
4 4-OCH₃-C₆H₄- 90 85 195-197
5 4-NO₂-C₆H₄- 50 96 220-222
6 3-NO₂-C₆H₄- 55 93 231-233
7 2-Cl-C₆H₄- 70 88 241-243
8 4-OH-C₆H₄- 120 82 255-257

The methodology has been successfully extended to the synthesis of 1,2,4,5-tetrasubstituted imidazoles, incorporating various aromatic amines as the fourth component. The following table presents representative examples [1]:

Table 3: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Using this compound Catalyst

Entry Aldehyde Amine Reaction Time (min) Yield (%)
1 C₆H₅CHO C₆H₅NH₂ 75 90
2 4-Cl-C₆H₄CHO 4-CH₃-C₆H₄NH₂ 60 92
3 4-OCH₃-C₆H₄CHO 4-OCH₃-C₆H₄NH₂ 100 84
4 4-NO₂-C₆H₄CHO 4-Cl-C₆H₄NH₂ 65 94
5 4-CH₃-C₆H₄CHO 4-NO₂-C₆H₄NH₂ 80 88
Catalyst Optimization and Comparative Studies

Optimization studies have revealed that 10 mol% of this compound represents the optimal catalyst loading, balancing catalytic efficiency with economic and environmental considerations [1]. The ethanol-water (1:1) solvent system has emerged as particularly advantageous from a green chemistry perspective, as it is inexpensive, stable, less volatile, non-toxic, and ecologically safer compared to pure alcohol solvents [1]. Control experiments conducted in the absence of this compound resulted in only trace amounts of product formation even after extended reaction times (8 hours), unequivocally demonstrating the essential catalytic role of this compound in facilitating this transformation [1].

The temperature profile of the reaction indicates that 70°C represents the optimal balance between reaction rate and product stability. Lower temperatures significantly slow the reaction kinetics, while higher temperatures may promote side reactions without substantial improvements in conversion rates. The catalyst efficiency of this compound surpasses many conventional acid catalysts for imidazole synthesis, as it avoids issues associated with strongly acidic conditions, such as equipment corrosion, safety hazards, and complex workup procedures [1].

Application Scope and Limitations

Substrate Diversity and Functional Group Tolerance

The this compound-catalyzed protocol demonstrates remarkable functional group compatibility, efficiently accommodating electron-donating groups (methyl, methoxy, hydroxy), electron-withdrawing groups (nitro, chloro), and sterically hindered ortho-substituents on aromatic aldehydes [1]. This broad substrate scope renders the methodology particularly valuable for medicinal chemistry applications where molecular diversity is essential for structure-activity relationship studies. The successful extension to tetrasubstituted imidazoles further underscores the methodology versatility, enabling access to more complex and highly functionalized imidazole architectures that are prevalent in pharmaceutical agents and biologically active compounds.

The synthetic utility of this methodology is enhanced by its excellent chemoselectivity, as the reaction conditions preserve various functional groups that might be sensitive to strongly acidic or basic environments. The compatibility with the ethanol-water solvent system further expands the application potential, as this environmentally benign medium aligns with the principles of green chemistry and facilitates scale-up processes by reducing the environmental footprint and operational costs associated with solvent use and disposal [1].

Limitations and Technical Constraints

Despite its considerable advantages, the this compound-catalyzed methodology presents certain technical limitations that researchers should consider. The reaction demonstrates reduced efficiency with aliphatic aldehydes, which may undergo competing side reactions under the reaction conditions. Additionally, strongly coordinating substituents on the aromatic aldehydes or amines may potentially interact with the cationic surfactant catalyst, modestly reducing reaction rates in some cases [1].

The extraction process, while straightforward, requires careful attention to ensure complete recovery of the product from the aqueous-ethanol mixture. For compounds with high water solubility, alternative workup procedures may need to be developed. Furthermore, the catalyst removal, though typically achieved during the workup and purification stages, should be verified when the products are intended for pharmaceutical applications, potentially requiring additional purification steps to eliminate residual catalyst [1].

Safety, Handling, and Environmental Considerations

Chemical Safety Profile

This compound requires careful handling despite its widespread use in consumer products. The compound is classified as dangerous with hazard statements H301 (toxic if swallowed), H314 (causes severe skin burns and eye damage), and H400 (very toxic to aquatic life) [2]. Appropriate personal protective equipment including gloves, safety glasses, and lab coats should be worn when handling the pure compound. In case of skin contact, immediately remove contaminated clothing and wash affected area with plenty of water [2].

The reaction conditions involve elevated temperatures (70°C) which necessitate standard thermal safety precautions. Proper ventilation should be maintained, and heating should be conducted using equipment with temperature control and safety cut-offs. Although the ethanol-water solvent system is considerably safer than many organic solvents, standard fire safety precautions should still be observed due to the flammability of ethanol [1].

Environmental Considerations and Disposal

The green chemistry credentials of this methodology are significantly enhanced by the use of aqueous ethanol as the solvent system, which exhibits reduced environmental impact compared to pure alcohols or aprotic organic solvents [1]. The catalyst concentration of 10 mol% represents an efficient balance between activity and minimal usage, aligning with the principles of atom economy and waste reduction.

Waste management should include separate collection of aqueous and organic fractions. The aqueous layer containing residual this compound should not be released into aquatic systems without proper treatment due to its toxicity to aquatic organisms [2]. Organic fractions containing ethyl acetate should be collected for appropriate solvent recycling or disposal following institutional guidelines for halogenated waste, despite the relatively low environmental impact of ethyl acetate compared to many chlorinated solvents.

Conclusion

The this compound-catalyzed synthesis of imidazole derivatives represents a significant advancement in green methodology for heterocyclic compound synthesis. This protocol successfully addresses multiple green chemistry principles by utilizing a safe, aqueous ethanol solvent system, employing a biodegradable, commercially available catalyst, and operating under mild reaction conditions with excellent efficiency [1]. The methodology robustness is demonstrated by the high yields obtained across a broad range of substrates and the successful application to both trisubstituted and tetrasubstituted imidazole systems.

For researchers in pharmaceutical and medicinal chemistry, this methodology offers a practical and scalable alternative to conventional imidazole synthesis, avoiding the drawbacks of strongly acidic conditions, prolonged reaction times, and toxic metal catalysts. The operational simplicity of the one-pot procedure combined with the ease of product isolation and purification makes this method particularly attractive for the rapid generation of imidazole-based compound libraries for drug discovery and development programs.

References

Protocol for Purification & Crystallization of Benzethonium Chloride

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a method for the purification and crystallization of Benzethonium Chloride (BEC), a quaternary ammonium compound, to achieve high purity for pharmaceutical or research applications. The procedure is adapted from an industrial-scale synthesis patent and incorporates standard laboratory purification techniques.

Reagents & Equipment
  • Reagents: Crude this compound, Acetone (anhydrous), Toluene.
  • Equipment: Round-bottom flask, Condenser, Heating mantle, Magnetic stirrer, Vacuum filtration setup, Oven, Analytical balance.
Detailed Procedure
  • Step 1 - Dissolution: Transfer the crude BEC into a round-bottom flask. Add a suitable volume of acetone as the recrystallization solvent. The patent example uses a mass ratio of approximately 1 kg of crude BEC to 1.37 kg of acetone [1].
  • Step 2 - Heating and Reflux: Attach a condenser and heat the mixture with continuous stirring to reflux until the solid is completely dissolved.
  • Step 3 - Crystallization: Allow the solution to cool slowly to room temperature. For higher yields, further cool the mixture in an ice bath to promote complete crystallization.
  • Step 4 - Isolation: Collect the crystallized product by vacuum filtration. Wash the filter cake with a small amount of cold acetone to remove residual mother liquor.
  • Step 5 - Drying: Transfer the purified crystals to an oven and dry to constant weight at 105°C [2].
Key Process Parameters

The table below summarizes critical parameters for the crystallization process based on available data.

Parameter Specification Purpose/Rationale
Solvent Acetone [1] Purification and recrystallization.
Drying Temperature 105°C [2] To remove residual solvent and moisture to achieve constant weight.
Purity Assessment ≥ 95.0% - 99.3% [1] [3] Target purity for material used in analytical standards and synthesis.

Quality Control & Standardization

After purification, it is essential to confirm the identity and purity of the substance.

Standardization of BEC Solution

A common method for standardizing BEC solutions is titration with Sodium Lauryl Sulphate (SLS) [2].

  • Indicator: Dimethyl Yellow-Orcet Blue-B solution.
  • Titration Method: Titrate the BEC solution against a known concentration of SLS. The molarity of the BEC solution can be calculated based on the titration volume and the molecular weight of BEC (448.08 g/mol) [2].
Advanced Analytical Techniques

For precise quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective.

  • Sample Preparation: A QuEChERS-based method (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be used for purification and extraction. This typically involves using acetonitrile for extraction and Primary Secondary Amine (PSA) adsorbent for clean-up [3].
  • Instrumental Analysis: The LC-MS/MS method can then simultaneously determine BEC and other quaternary ammonium compounds with high sensitivity and specificity [3].

Experimental Workflow Diagram

The following diagram summarizes the key stages of the purification and quality control process.

G start Crude this compound step1 Dissolution in Acetone (Heat with stirring) start->step1 step2 Cooling & Crystallization (Slow cool to room temp) step1->step2 step3 Isolation (Vacuum filtration) step2->step3 step4 Drying (105°C to constant weight) step3->step4 qc Quality Control step4->qc qc1 Titration with Sodium Lauryl Sulphate qc->qc1 qc2 Analysis via LC-MS/MS qc->qc2 end Purified BEC qc->end

Important Considerations for Researchers

  • Solvent Selection: The choice of solvent is critical. Acetone is used here, but other organic solvents like ethyl acetate or mixtures may be explored to optimize crystal size and yield.
  • Scale: The described crystallization is based on a large-scale industrial process [1]. For lab-scale work, solvent volumes and equipment should be scaled down appropriately.
  • Handling: BEC is a biocide and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
  • Confirmation: Always use analytical techniques (like NMR, FT-IR, or the LC-MS/MS method cited) to confirm the chemical identity and purity of the final product.

References

Comprehensive Application Notes and Protocols for Benzethonium Chloride HPLC Analysis in Pharmaceutical Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzethonium Chloride

This compound (BZC) is a quaternary ammonium compound (CAS No. 121-54-0) with the molecular formula C₂₇H₄₂ClNO₂ and a molecular weight of 448.090 g/mol [1]. It is classified as a cationic surfactant with demonstrated antimicrobial properties against a broad spectrum of microorganisms. In pharmaceutical applications, BZC serves as a preservative and disinfectant in various products including eye drops, nasal sprays, topical solutions, and antiseptic formulations [2] [3]. Its chemical structure consists of a quaternary ammonium center with benzyl and phenoxyethoxyethyl groups, contributing to both its hydrophilic and lipophilic properties.

The analytical monitoring of BZC in pharmaceutical products is essential for several reasons: ensuring appropriate preservative concentrations for product stability and safety, verifying consistent manufacturing quality, and monitoring potential degradation products. High-performance liquid chromatography (HPLC) has emerged as the preferred analytical technique for BZC determination due to its superior accuracy, precision, and sensitivity compared to traditional titrimetric methods [4]. This document provides comprehensive application notes and detailed protocols for the HPLC analysis of this compound in various pharmaceutical matrices, supporting quality control procedures in pharmaceutical development and manufacturing.

HPLC Methodologies for this compound Analysis

Overview of HPLC Approaches

Several HPLC methodologies have been developed and validated for the determination of this compound in pharmaceutical products. These methods can be broadly categorized into three approaches: reverse-phase chromatography, ion-pair chromatography, and mixed-mode chromatography. The selection of an appropriate method depends on several factors including the specific pharmaceutical matrix, available equipment, and required sensitivity. Below is a comprehensive comparison of these established methodologies:

Table 1: Summary of HPLC Methods for this compound Analysis

Method Type Mobile Phase Composition Column Specifications Detection Linear Range Primary Applications
Reverse-Phase [4] Methanol/262 mM ammonium acetate (80:20, v/v) Endcapped C18 column DAD 1.5-100 ppm Anthrax Vaccine Adsorbed
Ion-Pair [5] Acetonitrile/aqueous tetrabutylammonium hydrophosphate (5 mM) (65:35) Zorbax SB C8 (150 × 4.6 mm, 3.5 μm) or Diaspher-110-Phenyl (150 × 4.6 mm, 5 μm) Not specified Not specified Eye Drops
Mixed-Mode [1] Acetonitrile/water/phosphoric acid; replace with formic acid for MS compatibility Newcrom R1 (reverse-phase with low silanol activity) UV or MS Not specified Pharmacokinetics, impurity isolation
Recommended Standard Method for General Use

Based on comparative performance data, the reverse-phase method with methanol/ammonium acetate mobile phase demonstrates excellent recovery (100 ± 1.5%) with a limit of detection (LOD) of 0.5 ppm and a limit of quantitation (LOQ) of 1.5 ppm [4]. This method has been specifically validated for vaccine matrices but is adaptable to other pharmaceutical products. The procedure is as follows:

  • Chromatographic System: Utilize an HPLC system with diode array detection (DAD) capability.
  • Column: Use an endcapped C18 column (e.g., 250 × 4.6 mm, 5 μm particle size).
  • Mobile Phase: Prepare a mixture of HPLC-grade methanol and 262 mM ammonium acetate solution in a ratio of 80:20 (v/v). Filter through a 0.45 μm membrane and degas by sonication.
  • Flow Rate: 1.0 mL/min (isocratic elution).
  • Injection Volume: 10-20 μL (depending on sensitivity requirements).
  • Detection: DAD set at 215 nm for maximum sensitivity [4] [6].
  • Column Temperature: Maintain at ambient temperature (approximately 25°C).
  • Run Time: 10-15 minutes (depending on column dimensions).

This method provides excellent peak symmetry and reproducible retention times for this compound, typically between 6-8 minutes under these conditions. System suitability requirements should include a relative standard deviation (RSD) of ≤2.0% for peak areas from six replicate injections and a tailing factor of ≤1.5.

Detailed Experimental Protocols

Sample Preparation Techniques

Proper sample preparation is critical for accurate this compound quantification and varies significantly based on the pharmaceutical matrix. The following protocols address common product types:

  • Vaccines and Suspensions with Adjuvants [4]:

    • Transfer a representative sample (approximately 1.0 mL) to a 15 mL centrifuge tube.
    • Add 200 μL of 0.1 M hydrochloric acid and vortex mix for 30 seconds.
    • Centrifuge at 10,000 × g for 5 minutes to pellet adjuvant material (e.g., Alhydrogel).
    • Filter the supernatant through a 0.45 μm syringe filter directly into an HPLC vial.
    • For low BZC concentrations, concentrate by solid-phase extraction using C18 cartridges.
  • Eye Drops and Clear Solutions [5]:

    • Pipette an appropriate volume of sample (typically 1.0 mL) into a 10 mL volumetric flask.
    • Dilute to volume with a mixture of methanol and water (1:1, v/v).
    • Mix thoroughly by inversion.
    • Filter through a 0.45 μm membrane filter before HPLC analysis.
  • Disinfectants and Concentrated Formulations [6]:

    • Accurately weigh approximately 1.0 g of product into a 50 mL volumetric flask.
    • Dissolve and dilute to volume with methanol:water (1:1, v/v).
    • Further dilute 1:10 with the same solvent mixture to fall within the calibration range.
    • Filter through a 0.45 μm membrane prior to injection.
Standard Solution Preparation
  • Primary Stock Solution (1000 μg/mL):

    • Accurately weigh 50.0 mg of this compound reference standard (pharmaceutical primary standard, USP quality) [7].
    • Transfer to a 50 mL volumetric flask and dissolve in methanol.
    • Dilute to volume with methanol and mix thoroughly.
    • Store at 2-8°C protected from light; stable for 3 months.
  • Working Standard Solutions:

    • Prepare working standards in the range of 1-100 μg/mL by appropriate dilution of the stock solution with mobile phase.
    • Include a blank solution (mobile phase only) in the analytical sequence.

Table 2: Calibration Standards Preparation Protocol

Standard Concentration (μg/mL) Volume of Stock Solution (mL) Final Volume (mL) Dilution Factor
1.5 0.15 100 667
5 0.5 100 200
10 1.0 100 100
25 2.5 100 40
50 5.0 100 20
75 7.5 100 13.3
100 10.0 100 10
System Suitability Testing

Prior to sample analysis, perform system suitability tests to ensure chromatographic performance:

  • Inject six replicates of the middle concentration calibration standard (e.g., 50 μg/mL).
  • Calculate the relative standard deviation (RSD) of peak areas; acceptance criterion: RSD ≤ 2.0%.
  • Determine the tailing factor for the benzethonium peak; acceptance criterion: ≤ 1.5.
  • Calculate the number of theoretical plates; acceptance criterion: ≥ 5000.
  • Check the resolution from any nearby peaks in sample matrices; acceptance criterion: ≥ 2.0 between BZC and closest eluting compound.

Method Validation Parameters

HPLC methods for this compound determination should be thoroughly validated according to ICH guidelines. Key validation parameters and typical results are summarized below:

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Procedure Acceptance Criteria Reported Results
Accuracy Spiked recovery at 3 concentration levels (80%, 100%, 120% of target) Recovery: 98-102% 100 ± 1.5% [4]
Precision Repeatability (n=6) and intermediate precision (different days/analysts) RSD ≤ 2.0% RSD < 2% [6]
Linearity Calibration curve with ≥6 concentration points R² ≥ 0.998 R² = 0.997-0.999 [6]
Range From LOQ to 120% of target concentration Should demonstrate accuracy, precision, and linearity 1.5-100 ppm [4]
Specificity Resolution from placebo and known impurities Resolution ≥ 2.0 Achieved in vaccine matrix [4]
LOD Signal-to-noise ratio 3:1 Typically 0.1-0.5 μg/mL 0.5 ppm [4]
LOQ Signal-to-noise ratio 10:1 Typically 0.5-1.5 μg/mL 1.5 ppm [4]
Robustness Deliberate variations in flow rate, temperature, mobile phase pH System suitability still met Robust to minor modifications [6]

Analysis Workflow

The following diagram illustrates the complete workflow for this compound HPLC analysis in pharmaceutical products:

G Start Start Analysis SP Sample Preparation Start->SP SS Standard Preparation Start->SS MP Mobile Phase Preparation Start->MP SST System Suitability Test SP->SST SS->SST MP->SST SQT System Meets Suitability Criteria? SST->SQT SQT->MP No Cal Calibration Curve Construction SQT->Cal Yes SA Sample Analysis Cal->SA Calc Calculate Results SA->Calc Val Method Validation Calc->Val End Analysis Complete Val->End

Figure 1: HPLC Analysis Workflow for this compound in Pharmaceutical Products

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Shape/Tailing: This may indicate column degradation or inappropriate mobile phase pH. Consider using specially engineered columns with low silanol activity like Newcrom R1 [1] or add ion-pair reagents such as tetrabutylammonium hydrophosphate to improve peak symmetry [5].
  • Retention Time Drift: Often caused by mobile phase evaporation or column temperature fluctuations. Prepare fresh mobile phase daily and use a column heater to maintain constant temperature. For ion-pair methods, ensure consistent concentration of ion-pair reagents.
  • Low Recovery from Complex Matrices: For samples containing aluminum adjuvants, acidification prior to filtration significantly improves recovery by dissociating BZC from the adjuvant surface [4].
  • High Background Noise: This may indicate contaminated mobile phase or column. Use high-purity reagents and ensure proper cleaning of the HPLC system between method development applications.
Safety and Handling Considerations

This compound is classified with several hazard statements including Acute Toxicity (Category 3, Oral), Skin Corrosion (Category 1B), and Serious Eye Damage (Category 1) [2] [7]. Appropriate personal protective equipment including gloves, lab coat, and safety glasses should be worn when handling concentrated standards or samples. Reference standards should be stored at controlled room temperature (2-30°C) and protected from light [2].

Conclusion

The HPLC methods described in this application note provide reliable, accurate, and precise determination of this compound in various pharmaceutical matrices. The reverse-phase method with methanol/ammonium acetate mobile phase offers the best combination of sensitivity, reproducibility, and practicality for routine quality control applications. For complex matrices or specific requirements, ion-pair and mixed-mode chromatography provide viable alternatives. Proper sample preparation tailored to the specific pharmaceutical formulation is essential for accurate quantification. The validated methods comply with current pharmacopeial standards and can be adopted for pharmaceutical quality control, stability studies, and formulation development.

References

benzethonium chloride solubility different solvents temperature

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data of Benzethonium Chloride

The solubility of this compound (BTC) varies significantly with the solvent and temperature. The following tables summarize the experimental mole-fraction solubility (x_exp) in different pure and binary solvents across a temperature range of 298.15 K to 318.15 K (25°C to 45°C) [1].

Solubility in Pure Solvents

The table below lists the mole-fraction solubility of BTC in nine neat solvents. Solubility generally increases with temperature and is highest in methanol and acetic acid [1].

Temperature (K) Methanol Ethanol 1-Propanol 2-Propanol 1-Butanol Water Acetic Acid DMSO DMF
298.15 0.0661 0.0393 0.0290 0.0195 0.0236 0.00085 0.0550 0.0158 Data
303.15 0.0735 0.0464 0.0338 0.0232 0.0295 0.00104 0.0628 0.0183 Missing
308.15 0.0855 0.0553 0.0429 0.0269 0.0384 0.00117 0.0701 0.0235 from
313.15 0.0989 0.0639 0.0543 0.0321 0.0501 0.00125 0.0782 0.0268 Source
318.15 0.1130 0.0756 0.0701 0.0369 0.0651 0.00130 0.0859 0.0301
Solubility in Binary Solvent Mixtures

BTC solubility in methanol-water and ethanol-water mixtures can be finely tuned by adjusting the solvent composition. The data below shows the mole fraction solubility at different temperatures and organic solvent ratios (w is the mass fraction of the organic solvent in the mixture) [1].

Solvent System w (org.) 298.15 K 303.15 K 308.15 K 313.15 K 318.15 K
Methanol + Water 0.3 0.00349 0.00439 0.00548 0.00671 0.00809
0.5 0.0118 0.0147 0.0181 0.0218 0.0259
0.7 0.0315 0.0381 0.0455 0.0537 0.0625
Ethanol + Water 0.3 0.00166 0.00210 0.00262 0.00322 0.00389
0.5 0.00671 0.00838 0.0103 0.0125 0.0149
0.7 0.0198 0.0242 0.0292 0.0348 0.0409

Experimental Protocols

Gravimetric Method for Solubility Measurement

This is a standard method used to determine the solubility of solids like BTC in various solvents [1].

  • Principle: An excess of solute is added to a solvent and allowed to reach equilibrium. The concentration of the saturated solution is determined by weighing the solid residue after evaporation of a known amount of the solution.
  • Procedure:
    • Equilibrium: Place an excess amount of BTC into a glass vial with a specific solvent. Seal the vial and agitate it in a thermostatic water bath shaker at a constant temperature (e.g., 298.15 K) for at least 24 hours to ensure solid-liquid equilibrium is reached.
    • Sampling: After equilibrium, allow the undissolved solid to settle. Withdraw a portion of the clear supernatant solution using a pre-warmed syringe to prevent crystallization.
    • Gravimetric Analysis: Quickly transfer a known weight (or volume) of the saturated solution into a pre-weighed petri dish. Allow the solvent to evaporate completely in a controlled environment (e.g., under a nitrogen stream or in a fume hood). Weigh the dish again to determine the mass of the solid BTC residue.
    • Calculation: The mole-fraction solubility (x) is calculated from the mass of the solute and the solvent.
Preparation and Standardization of 0.004 M BTC Solution

This method is crucial for obtaining accurate solutions for pharmaceutical testing, such as titrations [2].

  • Preparation:
    • Dry BTC to a constant weight at 105°C to remove any absorbed moisture.
    • Accurately weigh about 1.792 g of the dried BTC.
    • Dissolve it in sufficient water and make up the volume to 1000 ml in a volumetric flask.
  • Standardization (Titration against Sodium Lauryl Sulfate):
    • Primary Solution (Sodium Lauryl Sulfate - SLS): Weigh about 570 mg of SLS, previously dried at 105°C. Transfer to a 500 ml volumetric flask, dissolve, and make up to volume with water.
    • Titration: Pipette 20 ml of the SLS solution into a titration vessel. Add 10 ml of water, 15 ml of chloroform, and 10 ml of dilute sulfuric acid.
    • Indicator: Add 1 ml of Dimethyl Yellow-Orcet Blue-B solution as a mixed indicator.
    • Titrate: Titrate with the BTC solution under preparation. The endpoint is a color change in the chloroform layer.
    • Calculation: Calculate the molarity of the BTC solution using the formula provided in the method, factoring in the weight of SLS and the titration volume [2].

Troubleshooting FAQs

  • Why does BTC precipitate from my aqueous solution? BTC can be incompatible with soaps and anionic detergents (like sodium lauryl sulfate). If your solution contains such components, they can form insoluble complexes and cause precipitation [3]. Furthermore, acids can cause BTC to precipitate from aqueous solutions with concentrations above 2% [3]. Check the composition of your buffer or medium for potential incompatible agents.

  • How should I handle and store BTC to ensure stability? BTC is hygroscopic (absorbs moisture from air) and may be sensitive to prolonged exposure to air and light [3].

    • Storage: Protect the chemical from light. Keep the container tightly sealed, preferably under an inert atmosphere, and store under refrigerated conditions [3].
    • Handling: Always use appropriate personal protective equipment (PPE) including gloves (Butyl rubber, Neoprene, or PVC are recommended) and safety goggles [3].
  • My solubility results do not match the literature values. What could be wrong?

    • Temperature Control: Solubility is highly temperature-dependent. Ensure your water bath or shaker is accurately calibrated and maintains a stable temperature throughout the equilibrium process.
    • Equilibrium Time: The mixture may not have reached full equilibrium. For consistent results, confirm that 24 hours of agitation is sufficient for your specific setup by testing over longer periods.
    • Purity and Form: Verify the purity and hydration state of your starting BTC material. Impurities or absorbed water can significantly alter solubility measurements.
  • What should I do in case of a BTC spill?

    • Small Spills: Dampen the solid spill material with water. Transfer the dampened material to a suitable container. Use water-dampened absorbent paper to pick up any remaining material. Seal all contaminated materials in a vapor-tight plastic bag for disposal. Wash all surfaces with a soap and water solution [3].
    • Skin Contact: Immediately flood the affected skin with water while removing contaminated clothing. Gently wash with soap and water. Seek medical attention immediately [3].
    • Ingestion: Do NOT induce vomiting. Immediately call a poison control center or hospital. Give conscious victims 1-2 glasses of water to dilute the chemical and transport them to a hospital immediately [3].

Experimental Workflow Diagram

The following diagram visualizes the key steps for determining BTC solubility using the gravimetric method, integrating preparation, measurement, and data analysis phases.

start Start Experiment prep Prepare Saturated Solution - Add excess BTC to solvent - Seal vial and agitate - Maintain constant temperature (e.g., 298.15 K) - Equilibrium for >24 hours start->prep sample Sample Clear Supernatant - Let solid settle - Use pre-warmed syringe prep->sample measure Gravimetric Analysis - Transfer known solution weight - Evaporate solvent completely - Weigh solid BTC residue sample->measure calc Calculate Solubility - Compute mole fraction from masses measure->calc model Correlate with Thermodynamic Models - Apelblat, Van't Hoff, etc. calc->model end End: Data for Purification/ Crystallization Design model->end

References

benzethonium chloride Apelblat model solubility data

Author: Smolecule Technical Support Team. Date: February 2026

Apelblat Model and Solubility Overview

The Apelblat model is a semi-empirical equation widely used to correlate solid-liquid equilibrium and describe how a compound's solubility changes with temperature in various solvents [1] [2] [3]. It is valued for its accuracy in providing a thermodynamic foundation for process design.

A 2023 study measured the solubility of benzethonium chloride in several pure and binary solvents, correlating the experimental data using the Apelblat model [4]. The experiment followed a standard gravimetric method, and the model showed good agreement with the measured data.

Experimental Protocol: Solubility Measurement & Modeling

The following workflow outlines the general procedure for determining solubility and correlating data with the Apelblat model, based on the methodologies described in the search results.

G cluster_notes Key Experimental Conditions start Start Experiment prep Prepare Saturated Solutions start->prep equil Equilibrate in Thermostatic Bath prep->equil sample Sample Clear Supernatant equil->sample analyze Analyze Solute Concentration sample->analyze calc Calculate Mole Fraction Solubility analyze->calc corr Correlate Data with Apelblat Model calc->corr end Report Solubility and Parameters corr->end note1 Temperature Range: 298.15 K to 318.15 K corr->note1 note2 Pressure: Atmospheric corr->note2 note3 Solvents: Methanol, Ethanol, 1-Propanol, Water, etc. corr->note3

1. Prepare Saturated Solutions

  • Weigh an excess amount of this compound into glass vials.
  • Add a known mass of the pure or binary solvent.
  • Seal the vials to prevent solvent evaporation [5].

2. Achieve Saturation Equilibrium

  • Place the vials in a thermostatic water bath shaker set at a desired constant temperature (e.g., from 298.15 K to 318.15 K).
  • Agitate the mixtures for several hours until solid-liquid equilibrium is reached (this can be confirmed when the solute concentration in the liquid phase becomes constant) [5] [3].

3. Sample and Analyze

  • Once equilibrium is reached, allow the solution to settle.
  • Withdraw a known volume of the clear, saturated supernatant solution using a pre-warmed syringe or pipette to avoid crystallization.
  • Transfer the sample to a pre-weighed vessel [5].
  • Evaporate the solvent completely in a drying oven and weigh the residual solute (gravimetric method) [5]. Alternatively, use a suitable analytical technique like UV spectrophotometry if a calibration curve is established [3].

4. Calculate Solubility

  • The mole fraction solubility ((x)) is calculated using the formula: (x = \frac{m_{\text{solute}} / M_{\text{solute}}}{m_{\text{solute}} / M_{\text{solute}} + m_{\text{solvent}} / M_{\text{solvent}}}) where (m) is mass and (M) is molar mass [5]. For binary solvent mixtures, the masses of both solvents are included in the denominator [5].

5. Correlate with the Apelblat Model

  • The modified Apelblat equation is expressed as: (\ln(x) = A + \frac{B}{T} + C \ln(T)) where (x) is the mole fraction solubility, (T) is the absolute temperature in Kelvin, and (A), (B), and (C) are the model's empirical parameters [1] [2] [3].
  • Fit the experimental ((T, x)) data pairs to this equation using regression analysis to determine the parameters (A), (B), and (C).

Frequently Asked Questions

  • What does a high correlation coefficient (R²) for the Apelblat model indicate? A high R² value (typically >0.99) indicates that the model accurately describes the relationship between temperature and solubility for your system. It shows that the experimental data is well-fitted, and the model can be used for reliable interpolation within the studied temperature range [1] [2].

  • Why is the solubility of this compound higher in alcohols than in water? this compound has a large hydrophobic moiety and a charged ammonium group. Alcohols, being amphiphilic, can interact favorably with both the non-polar and ionic parts of the molecule. Water, a highly polar solvent, has poor solvating ability for the large hydrophobic part, leading to lower solubility [4] [6].

  • How do I choose between the Apelblat, van't Hoff, and λh models? The Apelblat model is often preferred for its high accuracy over a wide temperature range as it accounts for non-ideal behavior. The van't Hoff model is simpler and good for estimating thermodynamic properties but may be less accurate. The λh model has fewer parameters and can be useful for quick assessments. It is good practice to test multiple models and select the one with the best fit for your specific data set [2].

Troubleshooting Common Issues

Issue Possible Cause Suggested Solution
Poor model fitting (low R²) Incorrect equilibrium (too short agitation time) or precipitation during sampling. Ensure equilibrium by verifying constant concentration; pre-warm sampling tools [5] [3].
Inconsistent solubility values Solvent evaporation or decomposition of solute at higher temperatures. Ensure vials are properly sealed; check thermal stability of this compound (e.g., via TGA) before experiments.
Unexpected solubility trend in solvent mixtures Preferential solvation, where the solute is preferentially surrounded by one solvent more than the other. Analyze the solvent shell around the solute using computational methods or spectroscopic techniques [4].
Low solubility in all tested solvents The solute inherently has a high crystal lattice energy. Consider using a different polymorph of the compound or a co-crystal/salt formation approach to alter solid-state properties.

References

benzethonium chloride stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability & Storage Conditions

The table below summarizes the key stability characteristics and storage conditions for Benzethonium Chloride based on available technical data.

Property Condition / Specification
General Stability Stable for two weeks at temperatures up to 60°C (140°F) [1]
Melting Point 163 - 165 °C (325 - 331 °F) [1] [2]
Sensitivity Light-sensitive [1]
Hygroscopicity Yes (Prolonged air exposure) [1]
Incompatibilities Strong oxidizing agents, soap, anionic detergents, nitrates [1]. Acids cause precipitation from solutions >2% [1].

| Recommended Storage | • Tightly closed container [1] • Inert atmosphere [1] • Refrigerated temperatures [1] • Protection from light [1] |

Experimental Protocols for Stability and Micellization

For researchers studying the solution behavior and stability of this compound, the following experimental approaches are cited from the literature.

Determination of Critical Micelle Concentration (CMC) and Thermodynamics

A study used six methods to analyze the micellization of this compound in aqueous solution as a function of temperature (20–50°C) [3].

  • Key Parameters Determined: Critical Micelle Concentration (CMC), degree of counterion binding (β), and thermodynamic parameters of micellization (molar Gibbs energy, enthalpy, and entropy) [3].
  • Applicable Methods:
    • Conductometry: Measures the electrical conductivity of the solution, which changes at the CMC.
    • Potentiometry: Uses ion-selective electrodes to monitor ion activity.
    • UV Spectrophotometry: Utilizes a shift in UV absorption spectrum upon micelle formation.
    • Spectrofluorimetry: Employs fluorescent probes whose fluorescence properties change in a micellar environment.
    • NMR: Nuclear Magnetic Resonance can detect changes in the chemical environment of atoms during micellization.
    • Densitometry: Measures the density of the solution, which can be related to micelle formation [3].

Troubleshooting Common Experimental Issues

Issue Possible Cause Recommended Solution
Precipitation from Solution Solution is acidic (for concentrations >2%) [1] Adjust and maintain solution pH. Check for anionic contaminant incompatibility [1].
Unexpected Reaction or Decomposition Contact with incompatible materials (strong oxidizers, soaps, nitrates) [1] Review chemical environment; ensure use of clean, compatible glassware and materials.
Loss of Efficacy / Chemical Degradation Prolonged exposure to heat, air (hygroscopic), or light [1] Verify adherence to storage conditions: tight container, inert atmosphere, refrigeration, and light protection [1].
Difficulty in Analysis Interaction with anionic polymers or detergents [2] Note that this compound can form precipitates with anionic polymers, which can also be used as an analytical tool to estimate polymer concentration [2].

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound in a solution, incorporating the experimental methods mentioned.

cluster_methods Analysis Methods Start Prepare BZCl Solution Storage Apply Storage Conditions Start->Storage Analysis Post-Storage Analysis Storage->Analysis CMC Determine CMC & Micelle Properties Analysis->CMC For solution behavior Interpret Interpret Stability Data Analysis->Interpret A1 Conductometry Analysis->A1 A2 Potentiometry Analysis->A2 A3 UV Spectrophotometry Analysis->A3 A4 Spectrofluorimetry Analysis->A4 A5 NMR Analysis->A5 A6 Densitometry Analysis->A6 CMC->Interpret

References

Frequently Asked Questions: Crystallization of Benzethonium Chloride

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some common technical questions:

  • What is the most critical parameter to control for successful BTC crystallization? Temperature control is paramount. The solubility of BTC is highly temperature-dependent. Cooling the solution too rapidly can lead to impure, small crystals, while slow, controlled cooling promotes the formation of pure, larger crystals.
  • Which solvent is recommended for recrystallizing BTC? Methanol is a strong candidate based on its high solubility for BTC across a range of temperatures, which allows for a good recovery yield [1]. Ethanol is also a very effective and commonly used solvent for this purpose [2].
  • My crystals are oily or forming an amorphous precipitate. What should I do? This "oiling out" can occur if the solution becomes supersaturated too quickly. Try redissolving the solid by gently warming the solution and then allowing it to cool much more slowly. Seeding the solution with a few existing BTC crystals can also help initiate controlled crystal growth.
  • How can I confirm the purity of my crystallized product? Purity can be confirmed through several analytical techniques. These include determining the melting point (literature value is 158–163 °C) [3] [4], and using characterization methods like 1H NMR, 13C NMR, and FT-IR spectroscopy, which have been used in research to identify and characterize BTC [3].

Solubility and Thermodynamic Data

Effective crystallization begins with understanding the solute's behavior in different solvents. The following table provides the experimental mole-fraction solubility of BTC in various pure solvents, which is essential for selecting an appropriate recrystallization solvent [1].

Solvent 298.15 K 303.15 K 308.15 K 313.15 K 318.15 K
Methanol 0.0661 0.0735 0.0855 0.0989 0.1130
Ethanol 0.0393 0.0464 0.0553 0.0639 0.0756
1-Propanol 0.0290 0.0338 0.0429 0.0543 0.0701
2-Propanol 0.0195 0.0232 0.0269 0.0321 0.0369
1-Butanol 0.0236 0.0295 0.0384 0.0501 0.0651
Water 0.0085 0.0104 0.0117 0.0125 0.0130
Acetic Acid 0.0550 0.0628 0.0701 0.0782 0.0859
DMSO 0.0158 0.0183 0.0235 0.0268 0.0301
DMF 0.0211 0.0257 0.0325 0.0413 0.0526

The thermodynamic parameters of dissolution provide further insight into the crystallization process. The positive values for the enthalpy of solution (ΔHsol) across all solvents indicate that the dissolution of BTC is an endothermic process [1]. This confirms why solubility increases with temperature. The entropy of solution (ΔSsol) is also positive, suggesting an increase in disorder when BTC dissolves.

Experimental Protocol: Recrystallization of BTC

The following workflow outlines a general method for the recrystallization of Benzethonium Chloride, for instance from ethanol.

start Start Recrystallization Protocol step1 1. Dissolve Crude BTC • Add crude BTC to minimal volume of hot ethanol (e.g., near boiling). • Stir until completely dissolved. start->step1 step2 2. Hot Filtration (Optional) • If insoluble impurities are present, filter the hot solution rapidly through fluted filter paper. step1->step2 step3 3. Cool Solution • Allow the filtrate to cool slowly to room temperature, undisturbed. • Further cool in an ice-water bath to maximize crystal yield. step2->step3 step4 4. Collect Crystals • Isolate crystals via vacuum filtration. • Wash with a small amount of cold solvent to remove impurities. step3->step4 step5 5. Dry Product • Dry crystals under vacuum or in a desiccator to constant weight. step4->step5 end Pure BTC Crystals step5->end

Detailed Procedure:

  • Dissolution: Place the crude BTC in a round-bottom flask. Add a minimal volume of the chosen hot solvent (e.g., ethanol) needed to just dissolve the solid. Gently heat the mixture with stirring until complete dissolution is achieved [2].
  • Hot Filtration: If the hot solution contains visible insoluble impurities or dust, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the solution into a clean flask, avoiding premature crystallization.
  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature without disturbance. Slow cooling is critical for forming well-defined crystals. Once at room temperature, you can place the flask in an ice-water bath for several hours to complete the crystallization and maximize yield.
  • Isolation: Collect the crystals using vacuum filtration on a Büchner funnel. Use a small amount of ice-cold solvent to wash the crystals and remove any adherent mother liquor.
  • Drying: Spread the crystals on a watch glass or dry them in a vacuum desiccator until they reach a constant weight [5].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Solvent volume too large; insufficient cooling. Use the minimum amount of hot solvent needed for dissolution; ensure final cooling in an ice bath.
Poor Crystal Formation (Oiling Out) Too rapid supersaturation; cooling too fast. Re-dissolve and cool more slowly; use a different solvent or solvent-antisolvent pair.
Colored Impurities in Product Presence of colored co-deposits. Use decolorizing carbon (activated charcoal) during the hot filtration step.
Crystals Do Not Form Lack of nucleation sites; solution not supersaturated. Scratch the inside of the flask with a glass rod; "seed" with a small authentic BTC crystal.

References

benzethonium chloride MIC MBC protocol standardization

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts: MIC, MBC, and Key Challenges

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. It indicates inhibition of growth.
  • MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial that kills 99.9% of the initial bacterial inoculum. It indicates microbial death [1].
  • Standardization Challenge: Unlike antibiotics, biocides lack standardized breakpoints and established methods from bodies like CLSI or EUCAST [2]. This means you must carefully adapt existing frameworks and establish internal controls.

A significant challenge is biofilm-mediated tolerance. Bacteria in biofilms can be exponentially more tolerant to antimicrobials than their free-floating (planktonic) counterparts [1] [2].

Measurement Planktonic Cells (MIC/MBC) Biofilm-Embedded Cells (MBIC/MBEC)

| Definition | MIC: Inhibits planktonic growth. MBC: Kills planktonic cells. | MBIC: Inhibits biofilm formation. MBEC: Eradicates mature biofilm. | | Typical Result | Lower concentrations are effective. | Concentrations can be 100 to 1000 times higher than for planktonic cells [1]. | | Significance | Measures effect on free-living bacteria. | Essential for applications involving surface contamination, as biofilms are the predominant growth state in nature and on grafts [1] [2]. |

Standardized Experimental Workflow

The following diagram outlines a general broth microdilution method, which is a core technique you can adapt for benzethonium chloride [3] [1] [2].

G Start Start: Prepare Bacterial Inoculum A1 Adjust to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) Start->A1 A2 Dilute in Broth to ~5 x 10^5 CFU/mL A1->A2 C Inoculate Plates A2->C B Prepare Antibiotic/Biocide Dilutions B->C D Incubate 35±2°C for 18-24 hours C->D E Visual MIC Reading D->E F Subculture on Agar for MBC/MBEC E->F G Determine MBC/MBEC F->G

Detailed Methodology

This protocol adapts the CLSI broth microdilution method [3] [1].

  • Preparation of Bacterial Inoculum

    • Grow the test strain in a suitable broth (e.g., Mueller-Hinton Broth, Tryptone Soya Broth) to mid-logarithmic phase.
    • Adjust the turbidity of the suspension to 0.5 McFarland Standard (approximately 1.5 x 10^8 CFU/mL) [1].
    • Further dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells [1].
  • Preparation of Biocide Dilutions

    • Prepare a stock solution of this compound in line with your manufacturer's specifications or solvent (e.g., sterile water, DMSO).
    • Using a cation-adjusted Mueller-Hinton broth or another appropriate medium, perform a two-fold serial dilution of the biocide in a 96-well microtiter plate. A typical range might be from 512 μg/mL to 0.5 μg/mL, but you may need to adjust based on preliminary experiments [1].
    • Include growth control (broth + inoculum, no biocide) and sterility control (broth only) wells.
  • Inoculation and Incubation

    • Add the prepared inoculum to all test wells and the growth control well.
    • Incubate the plate at 35°C ± 2°C for 16-20 hours (standard) or as required for your specific organism [3].
  • MIC Determination

    • After incubation, examine the wells for visible growth (turbidity).
    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.
  • MBC Determination

    • From each clear well (no visible growth) and the growth control well, spot-inoculate a small volume (e.g., 10 μL) onto a nutrient agar plate.
    • Incubate these plates for 18-24 hours.
    • The MBC is the lowest concentration of this compound that results in ≥99.9% killing of the initial inoculum (i.e., no growth on subculture).

Troubleshooting Common Issues

Problem Possible Cause Solution
Unreliable MIC results Incorrect inoculum density. Verify density using a spectrophotometer and confirm via viable counting [1].
Biocide binding to plastic plates. Use glass-coated plates or include controls for binding potential [2].
Chemical degradation of biocide. Prepare fresh stock solutions and check stability under test conditions.
High MBC values or failure to kill Presence of persister cells or small-colony variants. Use a standardized vortexing step before sub-culturing to disperse aggregates [1].
Biofilm formation during test. Consider adding an MBEC assay if surface growth is suspected [1] [2].
No activity at any concentration Incompatibility with test medium. Check for neutralization of the biocide by media components (e.g., lecithin, polysorbates).
Contaminated stock. Re-prepare biocide stock from a fresh source and ensure sterility.

Frequently Asked Questions

  • Q1: Why are there no formal CLSI breakpoints for this compound? Biocides are used at high in-use concentrations as antiseptics and disinfectants, not as systemic therapeutics. Regulatory frameworks and research have historically focused on antibiotics, leading to a lack of established breakpoints for most biocides [2].

  • Q2: How do I report susceptibility to this compound without official breakpoints? Report the actual MIC/MBC values. It is crucial to compare your test strains against appropriate control strains (e.g., S. aureus ATCC 29213) and include quality control ranges if available. Contextualize findings by comparing MIC/MBC to the expected in-use concentration [2].

  • Q3: How can I test the effect of this compound on biofilms? You will need to perform specific biofilm assays. Common methods include:

    • MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration that inhibits biofilm formation. Test by adding biocide during the biofilm formation stage [1].
    • MBEC (Minimum Biofilm Eradication Concentration): The lowest concentration that eradicates a pre-formed mature biofilm. This requires growing a biofilm on a peg lid or in a microplate, then exposing it to the biocide [1]. Biomass can be quantified using crystal violet staining, and viability within the biofilm can be assessed using metabolic dyes like resazurin [1].

References

benzethonium chloride antimicrobial resistance development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Resistance and Key Experimental Findings

The table below summarizes the primary mechanisms by which benzethonium chloride (BEC) exposure can lead to antimicrobial resistance, along with key experimental evidence.

Mechanism Experimental Evidence / Observed Effect Key Genes or Mutations Involved Reference

| Co-selection of Resistance Genes | Long-term exposure in a biofilm nitrification system selected for both disinfectant and antibiotic resistance genes. | Disinfectant Resistance Genes (DRGs): qacEdelta1, qacH (efflux pumps). Antibiotic Resistance Genes (ARGs): aadA, aac(6')-Ib, blaTEM (antibiotic deactivation). | [1] [2] | | Efflux Pump Upregulation | Exposure to sub-inhibitory concentrations of the related QAC benzalkonium chloride (BAC) led to overexpression of multidrug efflux pumps in Pseudomonas aeruginosa. | mexCD-oprJ multidrug efflux pump. | [3] | | Cell Membrane Alteration | Experimental evolution of E. coli under periodic BAC disinfection selected for tolerant mutants with reduced cell surface charge. | Mutations in the lpxM locus (involved in lipid A biosynthesis). | [4] | | Impact on Microbial Community | BEC exposure reduced bacterial diversity in complex microbial microcosms (e.g., wastewater biofilms), potentially enriching for resistant and pathogenic strains. | Enrichment of opportunistic pathogens like Pseudomonas and bacteria genera Klebsiella, Enterobacter, Citrobacter. | [1] [3] [2] |

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own investigations into BEC and antimicrobial resistance.

Protocol 1: Investigating Long-Term Impact on Biofilm Microbial Communities

This protocol is adapted from studies that used a Sequencing Moving Bed Biofilm Reactor (SMBBR) to assess the long-term impact of BEC on a nitrifying biofilm community over 231 days [1] [2].

  • 1. Reactor Setup & Operation:

    • System: Operate a laboratory-scale SMBBR with a defined packing ratio (e.g., 30%) of porous biofilm carriers (e.g., polyurethane cubes).
    • Inoculum: Seed the reactor with activated sludge from a wastewater treatment plant.
    • Feed: Use synthetic wastewater with a controlled ammonium concentration (e.g., ~39 mg/L NH₄⁺-N) as the primary substrate.
    • Experimental Phasing: Subject the biofilm to phased increases in BEC concentration (e.g., 0 mg/L, 0.2 mg/L, 1.0 mg/L, and 2.0 mg/L), allowing the system to stabilize at each new concentration for several weeks.
  • 2. Performance Monitoring:

    • Regularly analyze influent and effluent for ammonium (NH₄⁺-N), nitrite (NO₂⁻-N), and nitrate (NO₃⁻-N) to track nitrification performance and identify inhibition, particularly of the nitrite oxidation step.
  • 3. Microbial Community Analysis:

    • DNA Extraction: Periodically extract total genomic DNA from biofilm samples.
    • High-Throughput Sequencing: Perform 16S rRNA gene amplicon sequencing to track shifts in the overall microbial community structure, specifically monitoring the abundance of nitrifying bacteria like Nitrospira.
    • Quantitative PCR (qPCR): Quantify the abundance of specific functional genes (e.g., ammonia monooxygenase amoA for AOB) and target resistance genes (e.g., qac genes for disinfectant resistance, aadA for antibiotic resistance).
  • 4. Data Analysis:

    • Correlate changes in nitrification performance with shifts in microbial community structure and the abundance of resistance genes.

The workflow below illustrates the key steps and decision points in this long-term biofilm community experiment.

Start Start: SMBBR Experiment Setup Reactor Setup & Inoculation Start->Setup Phase1 Phase I: Baseline (BEC 0 mg/L) Setup->Phase1 Monitor1 Monitor Nitrification Performance & Sample Biofilm Phase1->Monitor1 IncreaseDose Increase BEC Concentration (e.g., to 0.2, 1.0, 2.0 mg/L) Monitor1->IncreaseDose PhaseN Phase N: New BEC Dose IncreaseDose->PhaseN MonitorN Monitor Performance & Sample Biofilm PhaseN->MonitorN Decision Performance Stabilized? MonitorN->Decision Analyze Analyze Samples: - Water Chemistry - DNA (qPCR/Sequencing) End Correlate Data & Draw Conclusions Analyze->End Decision->PhaseN No Decision->Analyze Yes

Protocol 2: Assessing Damage to Antibiotic Resistance Genes (ARGs)

This protocol is based on a study that evaluated the efficacy of various disinfectants, including QACs, to not only inactivate bacteria but also damage their antibiotic resistance genes [5].

  • 1. Surface Inoculation:

    • Bacterial Strains: Use antibiotic-resistant bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
    • Surface Preparation: Dry a defined volume of bacterial suspension (e.g., 10 µL drops) onto relevant surfaces like stainless steel or nonstick materials.
  • 2. Disinfection Treatment:

    • Apply the chosen disinfectants (e.g., BEC, ethanol, chlorine, phenol, UV light) at their recommended in-use concentrations for a standard contact time.
  • 3. Post-Treatment Analysis:

    • Viability Check: Determine the number of surviving culturable bacteria using standard plating methods.
    • DNA Integrity Assessment:
      • Recover DNA from the treated surfaces, including from non-culturable cells.
      • Use quantitative PCR (qPCR) to assess the integrity and quantity of specific antibiotic resistance genes (e.g., mecA in MRSA). Significant reduction in qPCR signal indicates damage to the target DNA.
      • Perform horizontal gene transfer assays to functionally test if the ARGs from treated samples can still be transferred to susceptible recipient bacteria.

Troubleshooting Common Experimental Challenges

  • Problem: Inconsistent or low persistence rates in time-kill assays.

    • Solution: Ensure cultures are in a true stationary phase, as persistence is often growth-phase dependent [4]. Use rigorous controls to confirm the antimicrobial is not being exhausted during the assay.
  • Problem: No significant change in Minimum Inhibitory Concentration (MIC) is observed after BEC exposure.

    • Solution: MIC may not always be the most sensitive indicator. Investigate other endpoints like minimum bactericidal concentration (MBC), look for efflux pump gene expression via RT-qPCR, or perform experimental evolution under periodic, lethal disinfection to select for tolerance mutants [4] [6].
  • Problem: Difficulty distinguishing between co-resistance and cross-resistance in genetic analysis.

    • Solution: When identifying genetic elements carrying both QAC and antibiotic resistance genes, look for co-localization on the same mobile genetic element (e.g., plasmid, integron). This strongly suggests the potential for co-selection [3].
  • Problem: Uncertainty in choosing a disinfectant control that effectively degrades DNA.

    • Solution: Based on recent research, consider UV light as a positive control, as it is relatively effective at damaging bacterial DNA and degrading resistance genes. Benzalkonium chloride, conversely, is a good example of a disinfectant that inactivates cells but leaves resistance genes largely intact [5].

Key Considerations for Researchers

  • Define "Resistance": The term "resistance" is often used loosely in the literature. For clarity in your research, explicitly define it, for example, as a specific fold-increase in MIC/MBC, or more meaningfully, as survival at the product's in-use concentration [6].
  • Use Formulated Products: Efficacy and resistance selection studies using the pure active ingredient (BEC) may not reflect real-world scenarios. Whenever possible, test commercially formulated products to account for the effects of other ingredients [6].
  • Clinical Relevance: While laboratory studies show clear mechanisms, the direct clinical significance of biicide-induced resistance is still an area of active research. Always attempt to contextualize your findings within a practical framework [6] [7].

References

benzethonium chloride efflux pump mechanisms resistance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Efflux Pump Resistance to QACs

Efflux pumps are membrane proteins that export toxic substances, including disinfectants, from bacterial cells. The table below summarizes key efflux pumps associated with reduced susceptibility to Benzalkonium Chloride (BAC) in various bacteria.

Table 1: Key Efflux Pumps Conferring Reduced Susceptibility to Benzalkonium Chloride (BAC)

Efflux Pump / Gene Bacterial Species Regulator(s) Key Substrates (Besides BAC) Primary Evidence
MdrL Listeria monocytogenes Not specified in studies Macrolides, cefotaxime, ethidium bromide, heavy metals [1] Gene expression significantly increased in adapted strains; inhibition by reserpine reversed resistance [1].
AdeABC Acinetobacter baumannii AdeRS, BaeSR [2] Aminoglycosides, fluoroquinolones, β-lactams, chloramphenicol, tetracyclines, tigecycline [2] Listed as a substrate for this RND-family pump in comprehensive reviews [2].
qacA/B & qacC/smr Staphylococcus spp. (e.g., S. epidermidis) Chromosomal or plasmid-borne [3] Ethidium bromide, other QACs, and intercalating dyes [3] Detection frequency and MIC of BAC significantly correlated with presence of these genes [3].
qacEΔ1 Klebsiella pneumoniae Plasmid-borne [4] [5] Other QACs and disinfectants [4] [5] Gene detected in a high percentage (62%) of clinical MDR isolates [4] [5].
cepA Klebsiella pneumoniae Chromosomal [4] [5] Chlorhexidine [4] [5] Gene detected in a high percentage (72%) of clinical MDR isolates and associated with extensive drug resistance [4] [5].

Essential Experimental Protocols

Here are core methodologies adapted from recent studies for investigating efflux pump-mediated resistance to QACs.

Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for determining MIC [4] [5] [3].

  • Principle: To determine the lowest concentration of an antimicrobial that inhibits visible bacterial growth.
  • Procedure:
    • Prepare a serial dilution of Benzalkonium Chloride (e.g., from 0.125 to 1024 µg/mL) in a suitable broth like Mueller-Hinton Broth (MHB) [4] [5].
    • Standardize the bacterial inoculum to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL) and further dilute it.
    • Inoculate each dilution tube or well with a standardized number of bacteria (e.g., 5 × 10⁵ CFU/mL) [6].
    • Incubate aerobically at 37°C for 16-20 hours.
    • The MIC is the lowest concentration with no visible growth [4].
Assessing Efflux Pump Activity with an Inhibitor

Using an efflux pump inhibitor (EPI) like reserpine can confirm the role of efflux mechanisms [1].

  • Principle: If an inhibitor of efflux pumps significantly lowers the MIC of a biocide, it suggests active efflux is a key resistance mechanism.
  • Procedure:
    • Determine the MIC of Benzalkonium Chloride for the bacterial strain as described above.
    • Repeat the MIC test in the presence of a sub-inhibitory concentration of reserpine (e.g., a final concentration of 20 mg/L) [1].
    • A decrease (e.g., 2 to 4-fold reduction) in the MIC value in the presence of reserpine indicates involvement of efflux pumps.
Detecting Efflux Pump Genes by PCR

Conventional Polymerase Chain Reaction (PCR) is used to detect specific resistance genes [4] [5] [3].

  • Principle: To amplify and detect specific DNA sequences of efflux pump genes (e.g., qac genes, cepA).
  • Procedure:
    • DNA Extraction: Extract genomic DNA from bacterial colonies using a commercial kit or standard boiling method [3].
    • PCR Amplification: Set up reactions with primers specific to the target gene (e.g., qacA/B, qacC/smr, cepA). Use a thermocycler program with an initial denaturation (e.g., 96°C for 3 min), 25-35 cycles of denaturation, annealing (temp specific to primer), and extension, followed by a final extension [3].
    • Visualization: Analyze PCR products by agarose gel electrophoresis (e.g., 1.5-2% gel). The presence of a band at the expected size (e.g., 190 bp for qacEΔ1, 1051 bp for cepA) confirms the presence of the gene [4] [5].

This workflow visualizes the key experimental steps to confirm efflux pump-mediated resistance:

Start Start Investigation MIC Determine BAC MIC Start->MIC EPI EPI Assay MIC->EPI If MIC is elevated PCR Gene Detection (PCR) EPI->PCR If EPI reduces MIC OMICs Advanced Analysis (Genomics/Proteomics) EPI->OMICs If EPI reduces MIC but known genes absent Mech Confirm Mechanism PCR->Mech Gene detected OMICs->Mech

Troubleshooting Common Experimental Issues

  • No change in MIC with EPI: This suggests that non-efflux mechanisms (e.g., cell membrane modification, biofilm formation) are the primary cause of reduced susceptibility. The research should then pivot to investigate these alternative pathways [1] [7].
  • Efflux pump gene is present, but EPI has no effect: The gene may not be expressed, or the pump may not be active under your test conditions. Investigate gene expression levels via quantitative PCR (qPCR) or RNA-Seq [1] [7].
  • High variability in MIC results: Ensure strict standardization of the inoculum size, growth phase of the bacteria (exponential vs. stationary), and the composition of the growth medium, as these factors can significantly impact results [8].

Frequently Asked Questions (FAQs)

Q1: What is the difference between biocide resistance, tolerance, and persistence?

  • Resistance: The ability of a bacterium to grow at a biocide concentration that would normally inhibit or kill others of the same species, often due to genetic mutations [8].
  • Tolerance: The ability of a bacterial population to survive transient exposure to a high, lethal concentration of a biocide without a change in its MIC [9] [8].
  • Persistence: A phenomenon where a small subpopulation of genetically identical cells enters a dormant, non-dividing state that allows them to survive antibiotic or biocide treatment. Upon regrowth, their offspring remain susceptible [9].

Q2: Can resistance to QACs like BAC lead to cross-resistance to antibiotics? Yes, this is a significant concern. Many efflux pumps are multidrug transporters. Exposure to QACs can select for mutants that overexpress these pumps, leading to reduced susceptibility to clinically important antibiotics such as fluoroquinolones, beta-lactams, and aminoglycosides [9] [2] [6].

Q3: Where can I find the exact primer sequences for detecting efflux pump genes? The primary research articles cited often provide primer sequences in their "Methods" section or supplementary materials. For example, studies on qacA/B and qacC/smr in Staphylococcus provide specific primer sequences for amplification [3].

References

benzethonium chloride anaphylactic reactions cross-reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Hypersensitivity & Cross-Reactivity

While benzethonium chloride itself can cause contact dermatitis [1], its significance for researchers lies in its structural similarity to other quaternary ammonium compounds (QACs). The primary hypothesis is that prior exposure to QACs in consumer products can sensitize individuals, leading to IgE-mediated anaphylactic reactions upon first exposure to NMBAs during surgery [2].

The table below summarizes key QACs and their relevance to cross-reactivity.

Compound Name CAS Number Common Uses Role in Hypersensitivity
This compound 121-54-0 [3] Skin disinfectants, cosmetics, antiseptics [3] Potential cross-reactor; can cause contact dermatitis [1]
Benzalkonium Chloride (BAC) 63449-41-2 [2] Disinfectants, fabric softeners, eye drops, pharmaceuticals [2] [1] Known irritant and sensitizer; well-documented cause of allergic contact dermatitis [1] [4]
Dialkyldimethylammonium (DDA-type) 7173-51-5 (for DDAC) [2] Disinfectants/detergents in hospitals, wood treatment, algicides [2] Used as an adjuvant in veterinary/experimental vaccines; implicated in immune sensitization [2]
Cetylpyridinium Chloride 6004-24-6 [2] Oral care products (mouthwash, toothpaste), nasal sprays, throat lozenges [2] A QAC that should be avoided in cases of known allergy to other QACs like BAC [1]

For researchers, it is critical to know that sensitization to one QAC can lead to reactions with others. The following compounds are documented as potential cross-reactors for individuals sensitized to benzalkonium chloride, and this list is highly relevant for this compound due to their shared chemical structure [1]:

  • Alkyl dimethyl benzyl ammonium chloride
  • Behentrimonium methosulfate
  • This compound
  • Cetrimonium (cetrimide) chloride
  • Cetylpyridinium chloride
  • Distearoylethyl dimonium chloride
  • Guar hydroxypropyltrimonium chloride [1]

Experimental Protocols for Investigation

For research and diagnostic purposes, here are the key methodologies cited in the literature.

Patch Testing for Contact Dermatitis

Patch testing is the primary method to diagnose delayed-type (Type IV) hypersensitivity to QACs [1].

  • Procedure: this compound or benzalkonium chloride is typically prepared at a 0.1% concentration in water and applied to the patient's back using Finn Chambers for 48 hours [1] [4].
  • Reading: Reactions are read at 48 hours, and again after 72-168 hours for a final assessment. Reactions are graded as weak (+), strong (++), or extreme (+++) [4].
  • Interpretation: Weak positive reactions should be interpreted with caution as they may represent irritation rather than a true allergy. An open application test (repeated open application of the product on the forearm) can be used to confirm relevance [1].
In-Vitro Research on Immunological Mechanisms

The precise mechanism for IgE-mediated (Type I) anaphylaxis is still under investigation. However, research suggests the following pathway can be explored in laboratory settings. The diagram below illustrates the proposed cellular and molecular mechanism of hypersensitivity reactions to Quaternary Ammonium Compounds (QACs).

G QAC_Exposure QAC Exposure (e.g., this compound) Skin_Barrier_Disruption Skin Barrier Disruption (Irritant Effect) QAC_Exposure->Skin_Barrier_Disruption Immune_Sensitization Immune Sensitization Skin_Barrier_Disruption->Immune_Sensitization IgE_Production IgE Antibody Production Immune_Sensitization->IgE_Production NMBA_Exposure Subsequent NMBA Exposure IgE_Production->NMBA_Exposure Sensitized State Cross_linking IgE Cross-Linking on Mast Cells NMBA_Exposure->Cross_linking Anaphylaxis Anaphylactic Reaction Cross_linking->Anaphylaxis Adjuvant_Effect Adjuvant Effect (e.g., DDA in vaccines) Enhanced_Response Enhanced Immune Response Adjuvant_Effect->Enhanced_Response Enhanced_Response->Immune_Sensitization

To investigate this in the lab, consider these approaches:

  • IgE Detection: Some studies have detected quaternary ammonium-specific IgE in the serum of healthcare workers and patients who experienced anaphylaxis to NMBAs. Methods like immunoCAP or immunoblotting can be used to screen for these antibodies [2].
  • Adjuvant Effect: Dialkyldimethylammonium compounds (like DDAC) are used as adjuvants in experimental vaccines. Research models can be designed to study how these QACs promote a Th2 immune response and enhance IgE production to co-administered antigens [2].

Frequently Asked Questions (FAQs)

Q1: What is the risk of an anaphylactic reaction to this compound in a topical product? The risk of a true, IgE-mediated anaphylactic reaction from topical this compound is considered very low. The more common immune reaction is allergic contact dermatitis (a delayed-type hypersensitivity) [1]. However, the scientific concern revolves around sensitization, where topical exposure may prime the immune system to react to structurally similar compounds like NMBAs [2].

Q2: Our drug formulation contains this compound as a preservative. What should we consider for preclinical safety? You should consider:

  • Cross-reactivity Potential: Evaluate whether your patient population might have high prior exposure to QACs (e.g., healthcare workers).
  • Alternative Preservatives: For products intended for sensitive populations or mucosal surfaces, investigate alternative preservatives with lower sensitization potential.
  • Toxicity Profile: Be aware that this compound is highly toxic if ingested orally, causing symptoms like vomiting, convulsions, and gastrointestinal corrosion [5].

Q3: A researcher in our lab has developed contact dermatitis from a disinfectant. What is the protocol?

  • Immediate Action: Avoid all contact with the suspected disinfectant. Use alternative products that do not contain QACs.
  • Medical Referral: The researcher should see a dermatologist for evaluation and possible patch testing to confirm sensitization to a specific QAC.
  • Avoidance: Once identified, strictly avoid all cross-reacting QACs. This requires careful reading of labels on disinfectants, hand sanitizers, wipes, and cosmetics [1].

Key Takeaways for Researchers

  • Monitor for Cross-Reactivity: The primary risk of this compound in drug development may not be its own allergenic potential, but its ability to cause sensitization that leads to reactions to other critical drugs like NMBAs [2].
  • Prioritize Patch Testing: For diagnosing delayed hypersensitivity in clinical trials or occupational health, patch testing with 0.1% aqueous this compound is the standard method [1] [4].
  • Focus on High-Risk Groups: Be particularly vigilant when developing drugs for populations with high occupational exposure to QACs, such as healthcare workers and cleaners, as they show a higher prevalence of QA-specific IgE [2].

References

benzethonium chloride Pseudomonas contamination prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why is my benzethonium chloride solution failing to prevent Pseudomonas contamination? Bacterial tolerance is a key reason. Pseudomonas aeruginosa can develop reduced susceptibility to quaternary ammonium compounds (QACs) like benzalkonium chloride through several mechanisms [1] [2]:

    • Cell Envelope Modification: Resistant strains can increase phospholipid and fatty acid content in their cell walls, reducing the amount of biocide adsorbed and limiting its ability to penetrate [2].
    • Efflux Pumps: Bacteria can upregulate inherent multidrug-efflux pumps to actively remove the biocide from the cell [1].
    • Persistence: A subpopulation of "persister" cells can survive transient exposure to lethal concentrations of the disinfectant. This phenotypic tolerance can act as a stepping stone for the evolution of more robust resistance [1].
  • Does biofilm formation affect this compound's efficacy? Yes, significantly. Biofilms are structured communities of bacteria encapsulated in a self-produced matrix. This extracellular polymeric substance (EPS) acts as a diffusion barrier, restricting the entry of antimicrobial agents, including disinfectants [3]. Bacteria within a biofilm can be up to 1000 times more resistant to antimicrobials than their planktonic (free-floating) counterparts.

  • Can bacteria resistant to this compound also resist antibiotics? Yes, there is a concern for cross-resistance. The genetic and physiological mechanisms that bacteria develop to tolerate QACs (e.g., efflux pumps, membrane alterations) can also reduce their susceptibility to certain antibiotics, potentially contributing to the broader challenge of antimicrobial resistance [1].

Troubleshooting Guide & Experimental Protocols

Problem: Recurring Contamination
Potential Cause Diagnostic Tests Recommended Action
Development of bacterial tolerance/resistance Minimum Inhibitory Concentration (MIC) determination against planktonic and biofilm cells [4]. Rotate or combine disinfectants with different mechanisms of action (e.g., alcohols, peroxygen compounds).
Biofilm formation on surfaces or equipment Crystal violet biofilm assay on relevant surfaces [5]. SEM imaging to visualize biofilm structure [5]. Implement mechanical cleaning to physically disrupt the biofilm matrix before disinfection.
Use of sub-lethal disinfectant concentrations Validate concentration and stability in solution. Ensure the working concentration is at an effective level (e.g., 0.1-0.2% for some applications [6]) and prepared correctly.
Protocol 1: Quantifying Biocide Efficacy with a Minimum Inhibitory Concentration (MIC) Assay

This protocol helps determine the lowest concentration of this compound that prevents visible growth of your bacterial strain.

  • Preparation: Prepare a sterile cation-adjusted Mueller-Hinton broth (CAMHB) and a stock solution of this compound. Use a log-phase bacterial culture adjusted to approximately 1 x 10^6 CFU/mL.
  • Dilution: Serially dilute the this compound stock two-fold in a 96-well microtiter plate using CAMHB, creating a concentration range.
  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a growth control well (broth + inoculum) and a sterility control (broth only).
  • Incubation: Incubate the plate at 37°C for 16-20 hours.
  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth [4].
Protocol 2: Assessing Biofilm Formation (Microtiter Plate Assay)

This protocol assesses the biofilm-forming capacity of isolates and can be used to test anti-biofilm agents.

  • Growth & Adherence: In a sterile 96-well plate, add broth (like Tryptic Soy Broth with 1% glucose) and bacterial inoculum. Incubate for 24-48 hours to allow biofilm formation.
  • Staining: Carefully remove the planktonic cells and media. Wash the well with PBS to remove non-adherent cells. Fix the adhered biofilm with methanol and stain with a 0.1% crystal violet solution.
  • Destaining & Measurement: Wash and destain the well with an ethanol-acetone mixture. Transfer the destaining solution to a new well and measure the absorbance at 570-600 nm. Higher absorbance indicates more biofilm formation [5].

Experimental Workflow for Contamination Investigation

The following diagram outlines a logical pathway for troubleshooting a contamination issue in the lab.

Start Recurring P. aeruginosa Contamination A Confirm Identity of Contaminant Start->A B Test MIC of this compound (Planktonic Cells) A->B C Perform Biofilm Assay on Surface Samples A->C F Review Disinfectant Preparation & Application Procedures A->F D Resistance Confirmed B->D High MIC E Biofilm Presence Confirmed C->E Strong Biofilm G Implement Disinfectant Rotation & Enhanced Cleaning D->G E->G F->G

Key Prevention Strategies

To minimize the risk of contamination and resistance development:

  • Avoid Sub-lethal Dosing: Always use this compound at the recommended effective concentrations. Under-dosing creates selective pressure for tolerant strains [1].
  • Combine with Mechanical Cleaning: Biofilms must be physically removed. Disinfectants alone are often ineffective against established biofilms [3].
  • Rotate Disinfectants: Periodically using disinfectants with different mechanisms of action (e.g., oxidizing agents) can help prevent the selection of tolerant bacterial populations.

References

Benzethonium Chloride (BZN) as a STAT3 Inhibitor: Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following quantitative data is from a 2025 study on Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines [1] [2]:

Experimental Assay Cell Line / Model Key Findings on Efficacy Proposed STAT3 Inhibition Mechanism
CCK-8 Proliferation CAL27, FaDu, TU686, TU177 Significant inhibition of cell proliferation in a dose- and time-dependent manner [1] [2]. -
Colony Formation FaDu, CAL27 Reduced colony-forming survival after treatment with 2-3 μM BZN [1] [2]. -
Apoptosis Assay FaDu, CAL27 Induced apoptosis after 48h treatment with 30-45 μM BZN [1] [2]. -
Wound Healing & Migration FaDu, CAL27 Inhibited cell migration and wound closure at 10-20 μM BZN [1] [2]. -
In Vivo Tumor Model MOC1 mouse model Markedly suppressed tumor growth [1] [2]. -
Mechanistic Study FaDu, CAL27 - Directly binds to STAT3's SH2 domain, inhibiting dimerization and nuclear translocation of p-STAT3, downregulating MCL-1 [1] [2].

Experimental Protocols for Key Assays

For researchers looking to replicate or compare findings, here are the methodologies used in the cited study for BZN [1] [2]:

  • Cell Lines and Culture: Human HNSCC cell lines (FaDu, CAL27, TU686, TU177) were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) at 37°C with 5% CO2 [1] [2].
  • Proliferation (CCK-8) Assay: Cells were seeded in 96-well plates and treated with various concentrations of BZN. After treatment, CCK-8 reagent was added, and absorbance was measured at 450 nm after 2-4 hours of incubation [1] [2].
  • Colony Formation Assay: 1,000 cells were seeded per well in 6-well plates and treated overnight with BZN (0, 2, 3 μM). After 14 days, colonies were fixed, stained with crystal violet, and counted [1] [2].
  • Apoptosis Assay (Flow Cytometry): Cells were treated with BZN or a control for 48 hours. Both floating and adherent cells were collected, stained with Annexin V-APC and propidium iodide (PI), and analyzed using a flow cytometer [1] [2].
  • Wound Healing Assay: A uniform scratch was made in a confluent cell monolayer in 6-well plates. Cells were treated with BZN, and wound closure was monitored and quantified over 12-18 hours [1] [2].

STATTIC: Information from the Current Search

The current search results do not provide specific experimental data for STATTIC. However, for context, it is widely recognized in scientific literature that STATTIC is a well-known, non-peptide small molecule inhibitor that targets the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and nuclear translocation.

STAT3 Signaling and BZN Inhibition Mechanism

The diagram below illustrates the normal STAT3 signaling pathway and the proposed mechanism by which Benzethonium Chloride inhibits it.

G cluster_normal Normal STAT3 Activation cluster_inhibition BZN Inhibition Mechanism Ligand Cytokine (e.g., IL-6) Receptor Cell Surface Receptor Ligand->Receptor JAK JAK Kinase Receptor->JAK STAT3_Inactive STAT3 (Inactive Monomer) JAK->STAT3_Inactive Phosphorylation STAT3_P STAT3 (Phosphorylated at Y705) STAT3_Inactive->STAT3_P STAT3_Dimer STAT3 Active Dimer STAT3_P->STAT3_Dimer Dimerization via SH2 domain STAT3_Nuclear STAT3 in Nucleus STAT3_Dimer->STAT3_Nuclear Nuclear Translocation TargetGene Target Gene Transcription (e.g., MCL-1, Cell Survival) STAT3_Nuclear->TargetGene BZN This compound (BZN) Inhibition Binds STAT3 SH2 Domain BZN->Inhibition Block1 Prevents Dimerization Inhibition->Block1 Block2 Blocks Nuclear Translocation of p-STAT3 Block1->Block2 Downstream Downregulation of Anti-Apoptotic Proteins (e.g., MCL-1) Block2->Downstream Outcome Induced Apoptosis Inhibited Proliferation Downstream->Outcome

How to Proceed with Your Comparison

To create a complete and objective comparison guide, you will need to find data on STATTIC that matches the assays used for BZN. Here is a suggested path forward:

  • Consult Primary Literature: Search for key papers on STATTIC. The seminal article is often a good starting point: Z. Liu et al., "STATTIC: A small-molecule inhibitor of STAT3 activation and dimerization," Chem. Biol., 2006.
  • Standardize Experimental Conditions: To ensure a fair comparison, the most reliable approach would be to test both compounds side-by-side in the same laboratory, using the same cell lines, assays, and time points.
  • Evaluate Broader Context: Beyond pure efficacy, consider other factors for your guide:
    • Cellular Toxicity: The cytotoxicity of each compound in normal, non-cancerous cell lines.
    • Pharmacokinetics: Data on absorption, distribution, and metabolism, which is crucial for drug development.
    • Specificity: Their selectivity for STAT3 over other STAT family members or unrelated cellular targets.

References

Cytotoxicity of Benzethonium Chloride Across Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Lines Tested Key Cytotoxic Effects & Metrics (IC₅₀ / Efficacy) Proposed Primary Mechanism of Action

| Head and Neck Squamous Cell Carcinoma (HNSCC) | CAL27, FaDu, TU686, TU177, MOC1 (in vivo) | - Inhibited proliferation & migration [1] [2]

  • Induced mitochondrial-mediated apoptosis [1] [2]
  • Suppressed tumor growth in mouse model [1] [2] | Binds STAT3-SH2 domain, inhibiting dimerization, nuclear translocation, and downregulating MCL-1 [1] [2]. | | Lung Cancer | A549, H1299 | - Induced apoptosis & inhibited colony formation [3]
  • G1 cell cycle arrest [3]
  • Suppressed tumor xenograft growth in vivo [3] | Induced p38-mediated phosphorylation and degradation of cyclin D1 [3]. | | Osteosarcoma | Information from search results | Inhibited proliferation, migration, and invasion [1]. | Repressed ERK1/2 signaling [1]. | | Broad-Range Cancers | NCI-60 panel (60 cell lines) | Identified as a broad-range, cancer-specific compound [4]. | First identified via high-throughput screen; specific mechanism varies by context [4]. |

Detailed Experimental Protocols

The conclusive data in the table above is generated through standard, rigorous preclinical methodologies. Here are the details of the key experiments cited.

Cell Viability and Proliferation Assays
  • Purpose: To determine the concentration of BZN that reduces cell viability by 50% (IC₅₀) and to assess its long-term anti-proliferative effects.
  • Common Methods:
    • CCK-8 Assay: Cells are treated with a range of BZN concentrations. The CCK-8 reagent is added, and metabolically active cells convert it to an orange-colored product. Absorbance is measured at 450 nm to quantify viability [1] [2].
    • WST-1 Assay: Functions on a similar principle as CCK-8, where the formation of a formazan dye is measured at 450 nm [3].
    • Colony Formation Assay: Cells are treated with a low dose of BZN and then allowed to grow for 1-2 weeks. The resulting colonies are stained and counted. A reduction in colony number indicates long-term impairment of proliferative capacity [1] [3].
Apoptosis Detection Assays
  • Purpose: To confirm and quantify programmed cell death.
  • Common Method: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry [1] [3] [2].
    • Procedure: After BZN treatment, cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane) and PI (which stains DNA in cells with compromised membrane integrity, i.e., late apoptotic or necrotic cells).
    • Analysis: Flow cytometry distinguishes healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Mechanism of Action Studies
  • Western Blotting: Used to detect changes in protein expression and phosphorylation (e.g., downregulation of MCL-1, degradation of cyclin D1, phosphorylation of p38) [3] [2].
  • Molecular Docking and Binding Assays: Computational modeling and in vitro experiments suggest direct binding of BZN to the SH2 domain of STAT3, preventing its activation [1] [2].
  • Cell Cycle Analysis: Using PI staining and flow cytometry, researchers demonstrated that BZN treatment increases the percentage of cells in the G1 phase, indicating cell cycle arrest [3].

Mechanisms of Action Visualization

The research indicates that BZN induces cancer cell death through distinct primary pathways depending on the cancer type. The following diagram visualizes these two key mechanisms:

G cluster_hnscc In HNSCC (via STAT3 Inhibition) cluster_lung In Lung Cancer (via Cell Cycle Arrest) BZN Benzethonium Chloride (BZN) SH2 SH2 Domain BZN->SH2 Binds to p38 p38 MAPK BZN->p38 Activates STAT3 STAT3 Protein Dimer Dimerization & Nuclear Translocation STAT3->Dimer Inhibits SH2->STAT3 Part of Mcl1 MCL-1 Expression (Anti-apoptotic protein) Dimer->Mcl1 Prevents Transcription of ApoptosisHNSCC Apoptosis Mcl1->ApoptosisHNSCC Downregulation Induces CyclinD1 Cyclin D1 p38->CyclinD1 Phosphorylates Degradation Phosphorylation at T286 & Degradation CyclinD1->Degradation Leads to Arrest G1 Cell Cycle Arrest Degradation->Arrest Causes ApoptosisLung Apoptosis Arrest->ApoptosisLung Leads to

Research Implications and Considerations

For researchers, the data suggests several promising directions and important considerations:

  • Drug Repurposing Potential: As an FDA-approved compound with a known safety profile, BZN could potentially accelerate translational development for oncology indications [1] [3] [4].
  • Multi-Targeted Action: BZN's ability to disrupt multiple key oncogenic pathways (STAT3, cyclin D1, ERK) across different cancers makes it a compelling candidate for further study, particularly for tumors dependent on these signals.
  • Critical Next Steps: Future research should prioritize:
    • Validating STAT3 binding through more direct structural studies.
    • Understanding the context-specificity of its mechanisms.
    • Assessing its efficacy in combination therapies to enhance synthetic lethality or overcome resistance [5] [6].

References

benzethonium chloride patch test results allergic potential

Author: Smolecule Technical Support Team. Date: February 2026

Allergenic Potential and Testing Context

Benzethonium chloride is recognized for its potential to cause allergic reactions, though it is often characterized as a less common allergen compared to other compounds.

  • Immunologic Potential: Evidence confirms this compound can elicit allergic reactions. A study highlighted that 20% of patch-tested subjects reacted to either benzalkonium chloride, this compound, or both, indicating a significant allergenic potential and possible cross-reactivity between these quaternary ammonium compounds [1].
  • Inclusion in Patch Testing: this compound is not typically part of standard baseline patch test series [2] [3]. Testing is usually initiated when a patient's history suggests specific exposure, requiring clinicians to select it as an "add-on" allergen [4].
  • Comparison to Benzalkonium Chloride: Benzalkonium chloride, a related quaternary ammonium compound, is a well-documented and more frequently tested allergen. It is a known irritant and sensitizer, with irritant contact dermatitis being more common than allergic contact dermatitis [2].

Patch Testing Protocol Overview

For researchers designing experiments, the standard methodology for diagnosing allergic contact dermatitis is patch testing [4]. The table below outlines the general protocol:

Step Description Key Considerations
1. Allergen Preparation Allergens are applied in chambers on hypoallergenic adhesive strips. Liquid allergens (e.g., Benzalkonium Chloride 0.1% aqueous) are dropped onto filter paper; petrolatum-based allergens are squeezed directly [2] [3].
2. Application Panels are applied to the patient's upper back. Patches must be clearly labeled. They are typically left in place for 48 hours [4].
3. Reading Reactions are assessed after patch removal (Day 2) and again later (Day 4/7). Graded using International Contact Dermatitis Research Group criteria. Weak positive reactions to certain irritants like benzalkonium chloride should be interpreted cautiously [2] [4].

The following diagram illustrates the patch testing workflow and result interpretation logic.

Start Start Patch Test Procedure Prep Allergen Preparation Start->Prep Apply Apply Patches to Back Prep->Apply Remove Remove Patches (Day 2) Apply->Remove Read1 First Reading (Day 2) Remove->Read1 Read2 Second Reading (Day 4/7) Read1->Read2 Decision1 Positive Reaction? Read2->Decision1 Interpret Interpret Results Decision2 Clinical Relevance Confirmed? Interpret->Decision2 End Diagnosis and Avoidance Plan Decision1->Interpret Yes Decision1->End No Decision2->Interpret No Decision2->End Yes

Research Implications and Alternatives

The lack of this compound in baseline series suggests it may be a lower priority for routine screening, but it remains important for targeted investigations.

  • Focus on Targeted Testing: For populations with significant exposure (e.g., from personal care, hygiene products, or industrial disinfectants), targeted patch testing is essential [5].
  • Consider Cross-Reactivity: A primary research consideration is its potential to cross-react with benzalkonium chloride [2] [1]. Sensitization to one may indicate sensitivity to the other, and patients allergic to benzalkonium chloride are often advised to avoid related compounds [2].
  • Alternative Compounds: In commercial formulations, This compound and chloroxylenol are sometimes used as alternatives in products like eye drops and nasal sprays due to perceived fewer side effects [6].

References

benzethonium chloride environmental impact vs other QACs

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Impact Comparison of Common QACs

QAC Compound Impact on Antibiotic Resistance Gene Transfer (Natural Transformation) Environmental Persistence & Biodegradability Ecological Toxicity & Notes
Benzethonium Chloride (BZT) Suppresses natural transformation [1] Not readily biodegradable [2] Considered to have a lower ecological risk profile in modeled scenarios [2].
Benzalkonium Chloride (BAC) Significantly promotes (0.001–1.0 mg/L) [1] Readily biodegradable [2] Frequently detected in environment [1] [3]. Toxic to aquatic life; linked to reproductive toxicity in mammals [4] [5] [6].
Didecyldimethylammonium Chloride (DDAC) Significantly promotes natural transformation [1] -- Often used in mixtures with ADBAC; similar health and environmental concerns [4] [7].
Cetyltrimethylammonium Bromide (CTAB) Suppresses natural transformation [1] -- --
Tetraethylammonium Bromide (TEAB) Suppresses natural transformation [1] -- --

Detailed Experimental Data and Protocols

For researchers, the specific experimental conditions and observed data are critical for assessing these comparisons.

Gene Transfer Promotion Experiment

A 2025 study directly investigated the effects of various QACs on the horizontal transfer of extracellular antibiotic resistance genes (ARGs) via natural transformation [1].

  • Experimental Protocol:
    • Model System: Acinetobacter baylyi ADP1 (naturally competent bacterium) and plasmid pWH1266 (carrying ampicillin and tetracycline resistance genes).
    • Exposure: Bacteria were exposed to different QACs at sub-inhibitory concentrations.
    • Measurement: Transformation frequency was quantified by counting plasmid-bearing transformants on selective plates containing antibiotics.
  • Key Quantitative Findings: The study demonstrated a clear structure-dependent effect. While BAC and DDAC at environmentally relevant concentrations (0.001–1.0 mg/L) significantly enhanced the transformation frequency, BZT, CTAB, and TEAB suppressed it [1].
Ecological Risk Assessment

A 2022 ecological risk analysis assessed the safety of BAC, BZT, and PCMX based on environmental fate and toxicity data [2].

  • Assessment Method:
    • Exposure Analysis: Focused on aquatic systems receiving wastewater treatment plant (WWTP) effluent and terrestrial systems receiving WWTP biosolids. Used environmental monitoring data and modeling.
    • Hazard Assessment: Based on acute and chronic toxicity studies on aquatic life (fish, invertebrates, algae) and terrestrial organisms (plants, soil invertebrates).
  • Key Conclusion: The analysis concluded that under the assessed scenarios, "total BAC exposures are at least three times less than estimated effect thresholds," while "freely dissolved BAC" had higher safety margins. It also found that BZT is not likely to cause adverse ecological effects under the modeled conditions [2].

Mechanisms of Action and Environmental Pathways

The following diagram illustrates the primary environmental pathways and mechanisms through which QACs like BAC impact ecosystems, particularly focusing on the promotion of antimicrobial resistance (AMR).

G cluster_0 Environmental Entry Points cluster_1 Key Mechanisms for AMR Promotion Start QACs (e.g., BAC, DDAC) Released EnvEntry Environmental Entry Start->EnvEntry EcoTox Ecological Toxicity EnvEntry->EcoTox WWTP Wastewater Treatment Plants (WWTPs) EnvEntry->WWTP SurfaceWater Surface Water & Sediments EnvEntry->SurfaceWater Soil Soil & Dust EnvEntry->Soil AMRPath Promotion of Antimicrobial Resistance (AMR) ROS ↑ Reactive Oxygen Species (ROS) AMRPath->ROS MembPerm Increased Membrane Permeability AMRPath->MembPerm GeneReg Altered Gene Regulation (e.g., SOS response, competence genes) AMRPath->GeneReg AquaticTox Toxicity to Aquatic Organisms EcoTox->AquaticTox Includes SoilTox Disruption of Soil Microbial Communities EcoTox->SoilTox Includes WWTP->AMRPath Effluent & Biosolids SurfaceWater->AMRPath Soil->AMRPath HGT Horizontal Gene Transfer (HGT) - Natural Transformation - Conjugation ROS->HGT Induces MembPerm->HGT Facilitates GeneReg->HGT Activates Outcome Spread of Antibiotic Resistance Genes (ARGs) in Environmental Microbiota HGT->Outcome Leads to

The experimental data indicates that BZT may be a preferable alternative to BAC or DDAC in scenarios where the primary concern is minimizing the promotion of antibiotic resistance through natural transformation. However, its persistence requires careful consideration.

References

benzethonium chloride antitumor efficacy in vivo models

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Antitumor Efficacy of Benzethonium Chloride

Cancer Type Model System (Cell Line) Dosage & Route Key Efficacy Findings Citation
Non-Small Cell Lung Cancer (NSCLC) A549 xenograft in nude mice 5 mg/kg (i.p.) or 10 mg/kg (p.o.), every 2 days Significantly delayed tumor growth; decreased Ki-67 proliferation index; increased apoptosis; no obvious toxicity to vital organs. [1]
Head and Neck Squamous Cell Carcinoma (HNSCC) MOC1 syngeneic in immunocompetent mice 5 mg/kg, i.p., daily for 5 days Markedly suppressed subcutaneous tumor growth. [2]
Head and Neck Cancer (FaDu) FaDu xenograft in SCID mice 5 mg/kg, i.p., daily for 5 days Ablated tumor-forming ability of cells; delayed growth of established xenograft tumors. [3] [4] [5]

Detailed Experimental Protocols

The robust antitumor effects shown in the table are supported by standardized and well-established in vivo methodologies. Here is a detailed breakdown of the key experimental protocols used in these studies.

In Vivo Xenograft/Syngeneic Tumor Models

This is the primary model used to evaluate BZN's efficacy. The general workflow involves implanting human or mouse cancer cells into mice and then treating them with BZN once tumors are established.

In Vivo Xenograft Model Workflow start Start: Implant Cancer Cells growth Tumor Growth (Until ~5mm diameter) start->growth randomize Randomize Mice into Groups growth->randomize treatment Drug Treatment (e.g., BZN 5 mg/kg, i.p.) randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor analyze Analyze Tumors & Organs (IHC, Apoptosis Assays) monitor->analyze

  • Animal Models: Typically used immunocompromised mice (e.g., nude mice, SCID mice) for human cancer cell lines (xenografts) or immunocompetent mice (e.g., C57BL/6) for mouse cancer cell lines (syngeneic models) [1] [2].
  • Cell Injection: Subcutaneous injection of cancer cells (e.g., 1 × 10⁷ cells/mL suspended in saline or a mix of PBS and Matrigel) into the right flank of mice [1] [6].
  • Dosing Regimen: Treatment begins once the tumor volume reaches a predetermined size (e.g., ~5 mm in diameter or 80-100 mm³). Common BZN regimens are 5 mg/kg administered via intraperitoneal (i.p.) injection daily or every two days [1] [2]. Treatment duration varies but often lasts for 5 days to several weeks.
  • Efficacy Endpoints:
    • Tumor Volume: Measured regularly with calipers and calculated using the formula: V = (length × width²)/2 [1].
    • Tumor and Organ Collection: At the end of the study, tumors and vital organs (e.g., lungs, liver, kidneys) are excised for further analysis [1].
    • Immunohistochemistry (IHC): Used to assess changes in protein expression within tumor tissues, such as a decrease in the proliferation marker Ki-67 or an increase in markers of apoptosis [1].
Ex Vivo and In Vitro Supporting Assays

The in vivo findings are often complemented by in vitro experiments that elucidate the mechanism of action.

  • Cell Viability Assay (CCK-8/WST-1): Used to determine the half-maximal inhibitory concentration (IC₅₀) of BZN on cancer cells. Cells are seeded in 96-well plates, treated with a range of BZN concentrations, and a water-soluble tetrazolium salt is added. The absorbance is measured to determine cell viability [7] [1].
  • Colony Formation Assay: Evaluates the long-term clonogenic potential of cancer cells after BZN treatment. A small number of cells are seeded and treated with BZN for up to 14 days. The resulting colonies are stained and counted to determine the survival fraction [7] [1] [2].
  • Apoptosis Analysis (Annexin V/PI Staining): Quantifies programmed cell death. After BZN treatment, cells are stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains dead cells) and then analyzed by flow cytometry [7] [1].

Proposed Mechanisms of Antitumor Action

Research suggests BZN fights cancer through multiple signaling pathways, which may vary by cancer type. The following diagram synthesizes the key mechanisms reported.

Proposed Antitumor Mechanisms of BZN cluster_lung In Lung Cancer cluster_headneck In Head & Neck Cancer BZN BZN P53 Activation of p53 Pathway BZN->P53 p38 p38-mediated Phosphorylation BZN->p38 STAT3 Inhibition of STAT3 Activation BZN->STAT3 CellCycle G1 Phase Cell Cycle Arrest P53->CellCycle CyclinD1 Cyclin D1 Degradation p38->CyclinD1 CyclinD1->CellCycle Apoptosis1 Induction of Apoptosis CellCycle->Apoptosis1 Dimerization Inhibition of Dimerization & Nuclear Translocation STAT3->Dimerization MCL1 Downregulation of MCL-1 Dimerization->MCL1 Apoptosis2 Mitochondrial-Mediated Apoptosis MCL1->Apoptosis2

  • Cell Cycle Arrest and Apoptosis in Lung Cancer: In NSCLC models, BZN was shown to induce G1 phase cell cycle arrest. This is linked to its ability to promote the phosphorylation and subsequent degradation of cyclin D1, a key protein that drives cell cycle progression [1]. It can also regulate apoptosis and other pathways via the p53 signaling pathway [7].
  • Inhibition of STAT3 Signaling in HNSCC: A very recent study identified BZN as a potent inhibitor of STAT3, a protein that is constitutively active in many cancers. BZN is proposed to bind to the SH2 domain of STAT3, preventing its dimerization and translocation into the nucleus. This inhibits the transcription of pro-survival genes like MCL-1, leading to mitochondrial-mediated apoptosis [2].
  • Enhanced Sensitivity to Targeted Therapy: Multiple studies highlight that BZN can increase the sensitivity of resistant lung cancer cells (like the H1975 line with T790M mutation) to EGFR-TKIs such as gefitinib, suggesting potential for combination therapy [7] [1].

The collective evidence strongly supports this compound as a repurposable anticancer agent with efficacy in preclinical in vivo models. Its ability to target multiple pathways and enhance the effect of existing drugs makes it a compelling candidate for further translational research.

References

Current Understanding of Benzethonium Chloride and Resistance

Author: Smolecule Technical Support Team. Date: February 2026

A large 2022 systematic review directly investigated the potential for BZT and other antiseptics to confer antimicrobial resistance. The key findings relevant to your query are summarized below [1]:

Aspect Finding for Benzethonium Chloride (BZT)
Available Literature Very limited; only 18 of 230 analyzed articles concerned BZT (and chloroxylenol).
Conclusion on AMR Impact The limited literature does not allow a conclusion that BZT negatively impacts emerging bacterial resistance in practice.
General Biocide Resistance Bacterial decreased susceptibility to cationic agents like Quaternary Ammonium Compounds (QACs, which include BZT) is widely reported in vitro, often associated with efflux pumps.
Clinical Relevance For all biocides studied, the clinical relevance of in vitro findings (e.g., elevated MICs) is unclear and was not established in the majority of studies.

Experimental Protocol for Efflux Pump Analysis

Although direct data on BZT is scarce, research on a related QAC, benzalkonium chloride (BKC), is extensive. The following protocol, synthesized from studies on BKC and other biocides, provides a robust methodology you can adapt to experimentally investigate BZT's role in efflux pump gene expression [2] [3].

Objective: To determine if exposure to sub-inhibitory concentrations of this compound induces overexpression of multidrug efflux pump genes in bacteria.

Phase 1: Generation of BZT-Adapted Isolates
  • Method: Use a stepwise training protocol or constant exposure to sub-MIC concentrations of BZT [1] [4].
  • Procedure: Serially passage bacterial strains in culture media containing increasing concentrations of BZT over multiple generations. The minimum inhibitory concentration (MIC) of the passaged strains should be measured and compared to the wild-type strain to confirm reduced susceptibility [3].
Phase 2: Phenotypic Confirmation of Efflux Pump Activity
  • Ethidium Bromide (EtBr) Cartwheel Assay: This is a primary screening method.
    • Procedure: Swab bacterial cultures onto agar plates containing a gradient of EtBr concentrations (e.g., 0 to 5 mg/L) in a cartwheel pattern. After incubation, observe the plates under UV light.
    • Interpretation: The minimal concentration of EtBr that causes bacterial fluorescence is recorded. A higher threshold in BZT-adapted isolates compared to the wild-type indicates increased efflux activity [3].
  • Efflux Pump Inhibition (EPI) Assay: This method confirms the role of active efflux.
    • Procedure: Determine the MIC of BZT for both wild-type and adapted isolates in the presence and absence of a known efflux pump inhibitor (e.g., reserpine, sertraline, Phe-Arg-β-naphthylamide).
    • Interpretation: A significant decrease (e.g., 4-fold or greater) in the MIC of BZT in the presence of the EPI is strong evidence that resistance is mediated by efflux pumps [2] [3].
Phase 3: Genotypic Analysis of Efflux Pump Expression
  • RNA Extraction and cDNA Synthesis: Grow wild-type and BZT-adapted isolates to a standard optical density. Extract total RNA and synthesize complementary DNA (cDNA).
  • Quantitative Real-Time PCR (qRT-PCR):
    • Procedure: Use gene-specific primers for key efflux pump genes (e.g., mexA, mexC, mexE, mexX in Pseudomonas aeruginosa; mdrL in Listeria monocytogenes). Normalize data using a stable housekeeping gene (e.g., rpoD, gyrA).
    • Data Analysis: Calculate the fold-change in gene expression in BZT-adapted isolates relative to the wild-type strain using the 2^–ΔΔCT method [3].

Conceptual Workflow for Efflux Pump Analysis

The diagram below illustrates the logical workflow of the experimental protocol described above, from bacterial adaptation to data interpretation.

G cluster_0 Experimental Process Flow Start Wild-type Bacterial Strain P1 Phase 1: Adaptation Generate BZT-adapted isolates via stepwise exposure Start->P1  Initiates P2 Phase 2: Phenotypic Assays Confirm active efflux via EtBr assay and EPI assay P1->P2  BZT-adapted  isolates P3 Phase 3: Genotypic Analysis Quantify efflux pump gene expression via qRT-PCR P2->P3  Phenotypic  data End Interpretation of Results Correlate phenotype with genotype to confirm efflux pump role P3->End  Gene expression  data

Key Insights and Research Directions

To summarize the available information and guide your research:

  • Limited Direct Evidence: There is a significant lack of direct, high-quality studies demonstrating that this compound upregulates efflux pump gene expression [1].
  • Mechanism May Be Shared: Resistance mechanisms, including efflux pump upregulation, are well-documented for other Quaternary Ammonium Compounds like benzalkonium chloride [2] [4] [3]. It is plausible that BZT could act via similar pathways, but this requires experimental validation.
  • Focus on Clinical Relevance: When designing your experiments, consider investigating whether any observed changes in gene expression or MIC have clinical significance, as this was a major gap identified in the literature [1].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Benzethonium chloride appears as odorless white crystals or powder with a very bitter taste. A 1% solution in water is slightly alkaline to litmus. (NTP, 1992)
Colorless or white solid in various forms; Hygroscopic; Soluble in water; [ICSC] White powder; [MSDSonline] Very bitter taste; 1% solution has a pH of 4.8-5.5; [HSDB]
COLOURLESS OR WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.

Color/Form

COLORLESS CRYSTALS

Hydrogen Bond Acceptor Count

3

Exact Mass

447.2904073 g/mol

Monoisotopic Mass

447.2904073 g/mol

Heavy Atom Count

31

Taste

VERY BITTER TASTE

LogP

4.0

Odor

MILD ODOR

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen choride and nitrogen oxides/.

Appearance

White Solid

Melting Point

327 to 331 °F (NTP, 1992)
164-166 °C (HOT STAGE)
EUTECTIC TEMP: PHENANTHRENE 86 °C; BENZANTHRENE 98 °C
160-165 °C

UNII

PH41D05744

GHS Hazard Statements

Aggregated GHS information provided by 274 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 274 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 269 of 274 companies with hazard statement code(s):;
H301 (74.35%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (94.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (18.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (94.05%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (78.81%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AJ - Quaternary ammonium compounds
D08AJ08 - Benzethonium chloride

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

121-54-0
5929-09-9

Absorption Distribution and Excretion

PERCUTANEOUS ABSORPTION IS PROBABLY INSIGNIFICANT. /BENZALKONIUM CHLORIDE/

Associated Chemicals

Benzethonium chloride monohydrate;5929-09-9

Wikipedia

Benzethonium_chloride
Biebrich_scarlet

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

...P-DIISOBUTYLPHENOL IS CONDENSED IN PRESENCE OF BASIC CATALYST WITH BETA,BETA'-DICHLORODIETHYL ETHER TO YIELD 2[2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ETHOXY]ETHYL CHLORIDE. ALKALINE DIMETHYLAMINATION...GIVE CORRESPONDING TERTIARY AMINE...PURIFICATION BY DISTILLATION...TREATED WITH BENZYL CHLORIDE...

General Manufacturing Information

Benzenemethanaminium, N,N-dimethyl-N-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]-, chloride (1:1): ACTIVE
THE CATIONIC DETERGENTS...SUCH AS BENZETHONIUM CHLORIDE...ARE SYNTHETIC DERIVATIVES OF AMMONIUM CHLORIDE.
A COMBINATION OF CATIONIC GERMICIDE & ANIONIC POLYMER FOR SORPTION ONTO THE TOOTH SURFACE INHIBITING CALCULUS OR PLAQUE FORMATION. BENZETHONIUM CHLORIDE IS AN INGREDIENT IN THE MOUTHWASH FORMULATION.
IT IS OF ONLY LIMITED VALUE IN TREATMENT OF FUNGUS INFECTIONS.
WHEN APPLIED TO SKIN, THEY TEND TO FORM A FILM UNDER WHICH BACTERIA MAY REMAIN VIABLE; INNER SURFACE OF FILM HAS LOW BACTERICIDAL POWER WHEREAS OUTER SURFACE IS STRONGLY BACTERICIDAL. THEY DO NOT KILL SPORES. ... ACTION IS RATHER SLOW WHEN COMPARED TO THAT OF IODINE. /QUATERNARY AMMONIUM COMPD/
For more General Manufacturing Information (Complete) data for BENZETHONIUM CHLORIDE (13 total), please visit the HSDB record page.

Analytic Laboratory Methods

THIS SPECTROPHOTOMETRIC METHOD SHOWED GOOD RESULTS @ CONCN OF 0-300 UG/ML & IN THE PRESENCE OF SEVERAL DRUGS.
SPECTROPHOTOMETRIC METHOD WAS DEVELOPED TO DETECT TRACE AMT OF BENZETHONIUM, WHICH WAS EXTRACTED WITH NITROBENZENE FROM AN AQ ALKALINE SOLN. /BENZETHONIUM/
USING GLASS CAPILLARY GC AND ION-PAIR REVERSED-PHASE HPLC, BENZETHONIUM CHLORIDE AND ITS CRESOL ANALOGUE WERE EFFECTIVELY RESOLVED AND QUANTIFIED.
SURFACTANT QUATERNARY AMMONIUM SALTS ALONE OR IN PHARMACEUTICAL PREPNS, INCLUDING BENZYLTHONIUM CHLORIDE WERE DETD BY POTENTIOMETRIC TITRATION OF AQ SOLN.
For more Analytic Laboratory Methods (Complete) data for BENZETHONIUM CHLORIDE (7 total), please visit the HSDB record page.

Storage Conditions

... SOLUTIONS SHOULD BE STORED IN DISTINCTIVE BOTTLES (NEVER IN SOFT DRINK BOTTLES) IN A SAFE PLACE. /CATIONIC DETERGENTS/
IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... . INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Dates

Last modified: 08-15-2023

Protocolo de tratamiento de heridas con apósito de hidrofibra reforzada, con plata iónica al 1,2%, potenciado con EDTA y cloruro de bencetonio para evitar la recurrencia de biopelícula

Marcelo Ruettimann Liberato de Moura, Silvana Ribeiro Soares, Darlene Silva de Azevedo, Jéssica Steffany Miranda
PMID: 33048016   DOI: 10.12968/jowc.2020.29.Sup10.18

Abstract

Present a treatment protocol to avoid biofilm reformation in hard-to-heal wounds, using a hydrofiber dressing with 1.2% ionic silver, ethylenediaminetetraacetic acid and benzethonium chloride.
A retrospective, descriptive and analytic study on the use of a treatment protocol, including three case studies. Patient records for hard-to-heal wounds were analysed according to an algorithm for biofilm detection and best-practice recommendations for wound hygiene.
The adopted protocol was based on three pillars: identifying clinical signs suggesting biofilm, performing wound hygiene, and applying an antibiofilm dressing.
Wound healing rates can improve after protocol implementation. Adequate control of local signs of infection and exudate, as well as visual and indirect signs of biofilm, were achieved. All patients progressed well towards wound-size reduction and closure using the hydrofiber dressing.


Rapid start-up of partial nitrification process using benzethonium chloride-a novel nitrite oxidation inhibitor

Yingchao Cui, Jingfeng Gao, Da Zhang, Yifan Zhao, Yuwei Wang
PMID: 32707510   DOI: 10.1016/j.biortech.2020.123860

Abstract

Benzethonium chloride (BZC) is an antibacterial compound with extensive applications in various anti-infective products. However, the feasibility of attaining partial nitrification of municipal wastewater using BZC has not been reported. In this work, BZC was used for the first time to attain partial nitrification. Batch experiments indicated nitrite oxidizing bacteria (NOB) was more vulnerable to BZC than ammonia oxidizing bacteria (AOB). When activated sludge was treated only once with 0.023 g BZC·(g MLSS)
for 18 h, partial nitrification was attained at the 29th cycle with NAR of 97.46% and sustained 91 cycles in stability tests. Complimentary DNA sequencing analysis revealed the suppression of Nitrospira was the reason for partial nitrification. Oligotyping analysis indicated AOB could likely resist to BZC by both the species shifts and development of tolerance, while most NOB species could not adapt to BZC. This study revealed the feasibility of BZC as a novel NOB inhibitor.


Syntheses of C2'-Fluorinated Analogs of Solamin

Naoto Kojima, Hiromi Hayashi, Hiroki Iwasaki, Masayuki Yamashita
PMID: 32612003   DOI: 10.1248/cpb.c20-00223

Abstract

The details of the total syntheses of C2'-fluorinated analogs of solamin, an antitumor annonaceous acetogenin, are described. Fluorine was enantioselectively introduced at the C2'-position by organocatalytic α-fluorination of the aldehyde according to a previously reported method. C2'-fluorinated solamin and its C2'-diastereomer were synthesized by the Sonogashira coupling of a tetrahydrofuran fragment and fluorine-containing γ-lactone fragments.


Protocolo de tratamiento de heridas con apósito de hidrofibra reforzada, con plata iónica al 1,2%, potenciado con EDTA y cloruro de bencetonio para evitar la recurrencia de biopelícula

Marcelo Ruettimann Liberato de Moura, Silvana Ribeiro Soares, Darlene Silva de Azevedo, Jéssica Steffany Miranda
PMID: 33054618   DOI: 10.12968/jowc.2020.29.LatAm_sup_2.18

Abstract

Present a treatment protocol to avoid biofilm reformation in hard-to-heal wounds, using a hydrofiber dressing with 1.2% ionic silver, ethylenediaminetetraacetic acid and benzethonium chloride.
A retrospective, descriptive and analytic study on the use of a treatment protocol, including three case studies. Patient records for hard-to-heal wounds were analysed according to an algorithm for biofilm detection and best-practice recommendations for wound hygiene.
The adopted protocol was based on three pillars: identifying clinical signs suggesting biofilm, performing wound hygiene, and applying an antibiofilm dressing.
Wound healing rates can improve after protocol implementation. Adequate control of local signs of infection and exudate, as well as visual and indirect signs of biofilm, were achieved. All patients progressed well towards wound-size reduction and closure using the hydrofiber dressing.


Pharmacological Characterization of the Novel and Selective

Xiaohai Wang, Christopher Daley, Vanita Gakhar, Henry S Lange, Joshua D Vardigan, Michelle Pearson, Xiaoping Zhou, Lee Warren, Corin O Miller, Michelle Belden, Andrew J Harvey, Anton A Grishin, Carolyn J Coles, Susan M O'Connor, Fiona Thomson, Joseph L Duffy, Ian M Bell, Jason M Uslaner
PMID: 32094294   DOI: 10.1124/jpet.119.263483

Abstract

Treatments for cognitive deficits associated with central nervous system (CNS) disorders such as Alzheimer disease and schizophrenia remain significant unmet medical needs that incur substantial pressure on the health care system. The
7 nicotinic acetylcholine receptor (nAChR) has garnered substantial attention as a target for cognitive deficits based on receptor localization, robust preclinical effects, genetics implicating its involvement in cognitive disorders, and encouraging, albeit mixed, clinical data with
7 nAChR orthosteric agonists. Importantly, previous orthosteric agonists at this receptor suffered from off-target activity, receptor desensitization, and an inverted U-shaped dose-effect curve in preclinical assays that limit their clinical utility. To overcome the challenges with orthosteric agonists, we have identified a novel selective
7 positive allosteric modulator (PAM), BNC375. This compound is selective over related receptors and potentiates acetylcholine-evoked
7 currents with only marginal effect on the receptor desensitization kinetics. In addition, BNC375 enhances long-term potentiation of electrically evoked synaptic responses in rat hippocampal slices and in vivo. Systemic administration of BNC375 reverses scopolamine-induced cognitive deficits in rat novel object recognition and rhesus monkey object retrieval detour (ORD) task over a wide range of exposures, showing no evidence of an inverted U-shaped dose-effect curve. The compound also improves performance in the ORD task in aged African green monkeys. Moreover, ex vivo
C-NMR analysis indicates that BNC375 treatment can enhance neurotransmitter release in rat medial prefrontal cortex. These findings suggest that
7 nAChR PAMs have multiple advantages over orthosteric
7 nAChR agonists for the treatment of cognitive dysfunction associated with CNS diseases. SIGNIFICANCE STATEMENT: BNC375 is a novel and selective α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM) that potentiates acetylcholine-evoked α7 currents in in vitro assays with little to no effect on the desensitization kinetics. In vivo, BNC375 demonstrated robust procognitive effects in multiple preclinical models across a wide exposure range. These results suggest that α7 nAChR PAMs have therapeutic potential in central nervous system diseases with cognitive impairments.


Biocide susceptibilities and biofilm-forming capacities of Acinetobacter baumannii clinical isolates from Malaysia

Muhammad Harith Nor A'shimi, Ahmed Ghazi Alattraqchi, Farahiyah Mohd Rani, Nor Iza A Rahman, Salwani Ismail, Fatimah Haslina Abdullah, Norlela Othman, David W Cleary, Stuart C Clarke, Chew Chieng Yeo
PMID: 32065820   DOI: 10.3855/jidc.11455

Abstract

Acinetobacter baumannii is a Gram-negative nosocomial pathogen that has the capacity to develop resistance to all classes of antimicrobial compounds. However, very little is known regarding its susceptibility to biocides (antiseptics and disinfectants) and capacity to form biofilms, particularly for Malaysian isolates.
To determine the susceptibility of A. baumannii isolates to commonly-used biocides, investigate their biofilm-forming capacities and the prevalence of biocide resistance and biofilm-associated genes.
. The minimum inhibitory concentration (MIC) values of 100 A. baumannii hospital isolates from Terengganu, Malaysia, towards the biocides benzalkonium chloride (BZK), benzethonium chloride (BZT) and chlorhexidine digluconate (CLX), were determined by broth microdilution. The isolates were also examined for their ability to form biofilms in 96-well microplates. The prevalence of biocide resistance genes qacA, qacE and qacDE1 and the biofilm-associated genes bap and abaI were determined by polymerase chain reaction (PCR).
Majority of the A. baumannii isolates (43%) showed higher MIC values (> 50 µg/mL) for CLX than for BZK (5% for MIC > 50 µg/mL) and BZT (9% for MIC > 50 µg/mL). The qacDE1 gene was predominant (63%) followed by qacE (28%) whereas no isolate was found harbouring qacA. All isolates were positive for the bap and abaI genes although the biofilm-forming capacity varied among the isolates.
The Terengganu A. baumannii isolates showed higher prevalence of qacDE1 compared to qacE although no correlation was found with the biocides' MIC values. No correlation was also observed between the isolates' biofilm-forming capacity and the MIC values for the biocides.


Triclosen and Its Alternatives in Antibacterial Soaps

Chandler W Rundle, Sophia Hu, Colby L Presley, Cory A Dunnick
PMID: 31688130   DOI: 10.1097/DER.0000000000000519

Abstract

In 2017, the Food and Drug Administration banned the marketing of triclosan and triclocarban in antibacterial soaps, citing inefficacy and concerns of systemic absorption and antibacterial resistance. As a result, there is an anticipated decrease in the number of triclosan-containing products on the market with an associated increase in antibacterial alternatives (eg, benzalkonium chloride, benzethonium chloride, chloroxylenol, chlorhexidine) and cases of allergic and irritant contact dermatitis.
The aims of the study were to determine the extent that triclosan and triclocarban are being used in the consumer and medical industries after the Food and Drug Administration marketing ban and to appraise the risk of allergic contact dermatitis to triclosan alternatives.
The National Drug Code Directory (NDCD), Google, Amazon, Target, Walgreens, Walmart, CVS, and Colorado hospitals were surveyed for antibacterial soap use. Antibiotics surveyed include triclosan, triclocarban, benzalkonium chloride, benzethonium chloride, chloroxylenol, and chlorhexidine.
The most common antibiotics reported by the NDCD, consumer sites, and Colorado hospitals were benzalkonium chloride, chloroxylenol, and triclosan, respectively. Triclosan accounted for the second most prevalent antibacterial in the NDCD- and consumer site-surveyed products.
The triclosan marketing ban may instigate increased exposure to triclosan alternatives. The addition of antibacterial products to hand soaps does not improve soap effectiveness and may cause harm by contributing to antibiotic resistance and the development of allergic conditions. Additional studies are needed to elucidate the benefits and harms of antibacterial soaps.


[Case studies: efficacy of a hydrofiber dressing with ionic silver, ethylenediaminetetraacetic acid and benzethonium chloride]

Marco A Salazar Trujillo, José E Ortiz Rodriguez, Alejandro Zapata Ospina
PMID: 31855524   DOI:

Abstract




Synergistic Effect of Benzethonium Chloride Combined with Endoxan against Hepatocellular Carcinoma in Rats through Targeting Apoptosis Signaling Pathway

Omayma A R Abozaid, Fatma S M Moawed, Mostafa A Farrag, Ragaa S M Kawara
PMID: 32592368   DOI: 10.31557/APJCP.2020.21.6.1709

Abstract

Combination therapy has been the trendy of care, particularly in cancer remedy, since it is a rational approach to increase response and tolerability and to diminish resistance. Hence, there is a growing interest in combining anticancer drugs to maximizing efficacy with minimum systemic toxicity through the delivery of lower drug doses. Therefore, in the present study, the value of combination between benzethonium chloride (benzo) and endoxan (endo) as anti-tumor drug sensitization of hepatocellular carcinoma HCC treatment were detected both in vitro and in vivo. Crystal violet test was performed to detect the proliferation of HepG2 cells treated with benzo or/and endo. In addition, the HCC rat model was established by diethylnitrosamine (DEN) administration. The antitumor effect was enhanced with the combined treatment of the two drugs, particularly in the group with benzo and endo. The results confirmed that the HCC condition was developed in response to lower expressions of caspase 3 and P53 which, in turn, was due to the overexpression of Bcl-2, and downregulation of cytochrome C. The treatment with benzo combined with endo caused significant activation of caspase-3 mediated apoptotic signals that could be responsible for its anti-HCC potential. Meantime, benzo combined with endo treatments could reduce the hepatocellular carcinogenesis by reducing the expression of MMP-9. Therefore, benzo and endo treatments may be a hopeful therapeutic drug for HCC. Also, more studies are recommended to feat the idea of this research for medical use.
.


Drug repurposing approach to target FtsZ cell division protein from Salmonella Typhi

Farah Naz, Muneera Mashkoor, Priyanka Sharma, Md Anzarul Haque, Arti Kapil, Manoj Kumar, Punit Kaur, Ethayathulla Abdul Samath
PMID: 32417543   DOI: 10.1016/j.ijbiomac.2020.05.063

Abstract

Drug repurposing is an efficient alternative approach to counter the increasing drug-resistant pathogens to treat infectious diseases. FtsZ is an essential bacterial cytokinesis protein involved in the formation of cell-division complex and targeting FtsZ using FDA approved drugs is a promising strategy to identify and develop a new antibacterial drug. Using in silico pharmacophore-based screening of drug bank, molecular docking and molecular dynamics simulations, we identified six drugs inhibiting the function of stFtsZ from Salmonella Typhi. The selected drugs target stFtsZ at the hydrophobic cleft formed between the C-terminal domain and helix α7 with binding energy better than -8 kcal/mol. Out of these six drugs, benzethonium chloride showed promising results at 8 μM concentration where it inhibits stFtsZ GTPase activity by 80% and prevents polymerization. Benzethonium chloride also possesses an excellent antibacterial activity against the bacterial culture of Salmonella Typhi (ATCC 19430), Staphylococcus aureus (ATCC 43300) and Escherichia coli (ATCC 25922) with the MIC values of 8 μg/mL, 1 μg/mL and 12 μg/mL, respectively. Based on our current study, the scaffold of benzethonium chloride can be used for the development of broad-spectrum antibacterial agents against drug-resistant pathogens.


Explore Compound Types